2-Methoxyphenyl cyclopropanecarboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2-methoxyphenyl) cyclopropanecarboxylate |
InChI |
InChI=1S/C11H12O3/c1-13-9-4-2-3-5-10(9)14-11(12)8-6-7-8/h2-5,8H,6-7H2,1H3 |
InChI Key |
QASISOHPPKHXGA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)C2CC2 |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)C2CC2 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Significance of the Cyclopropane Motif in Modern Medicinal Chemistry
An In-depth Technical Guide to 2-Methoxyphenyl cyclopropanecarboxylate (CAS 723759-57-7)
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a seemingly simple three-carbon cycloalkane, has emerged as a powerful and versatile building block in contemporary drug discovery.[1][2] Its unique structural and electronic properties—planarity, shorter and stronger C-H bonds, and enhanced π-character of its C-C bonds—confer significant advantages upon parent molecules.[3][4] Medicinal chemists frequently employ the cyclopropyl group as a rigid linker or a bioisosteric replacement for moieties like alkenes, gem-dimethyl groups, or even aromatic rings.[5][6] This strategic incorporation can lead to marked improvements in a drug candidate's profile, including enhanced metabolic stability, increased potency, better membrane permeability, and reduced off-target effects.[3][4][7]
2-Methoxyphenyl cyclopropanecarboxylate (CAS 723759-57-7) is a molecule of interest within this chemical space. As an ester derivative of a cyclopropane-containing carboxylic acid, it represents a potential intermediate or final compound in the synthesis of more complex bioactive molecules. This guide provides a comprehensive overview of its properties, a proposed synthetic route, and its potential applications, grounded in the established chemistry of its precursors and analogous structures.
Physicochemical Properties: Knowns and Projections
Direct experimental data for 2-Methoxyphenyl cyclopropanecarboxylate is not widely available in the public domain. However, we can build a robust profile by examining its immediate precursor, 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 92016-93-8), and applying established principles of organic chemistry to predict the properties of the target ester.
Precursor: 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
The foundational properties of the parent carboxylic acid are well-documented and provide a reliable baseline.
| Property | Value | Source |
| CAS Number | 92016-93-8 | [8] |
| Molecular Formula | C₁₁H₁₂O₃ | [8][9] |
| Molecular Weight | 192.21 g/mol | [8][9] |
| Boiling Point (Predicted) | 341.6 ± 42.0 °C | [10] |
| Density (Predicted) | 1.250 ± 0.06 g/cm³ | [10] |
| pKa (Predicted) | 4.45 ± 0.20 | [10] |
| XLogP3 (Predicted) | 1.6 | [9] |
Target Compound: 2-Methoxyphenyl cyclopropanecarboxylate (Predicted)
By converting the carboxylic acid to its corresponding phenyl ester, we can anticipate shifts in its physical properties. The replacement of the acidic proton with a 2-methoxyphenyl group eliminates the capacity for self-association through hydrogen bonding, which is expected to lower the boiling point relative to the parent acid.[11] Solubility in aqueous media is also expected to decrease, while solubility in organic solvents should increase.[12]
| Property | Predicted Value/Characteristic | Rationale |
| CAS Number | 723759-57-7 | - |
| Molecular Formula | C₁₈H₁₈O₄ | Derived from esterification with guaiacol |
| Molecular Weight | 300.33 g/mol | Calculated from molecular formula |
| Boiling Point | Lower than the parent carboxylic acid | Absence of intermolecular hydrogen bonding.[11] |
| Solubility | Low in water; Soluble in common organic solvents (e.g., EtOAc, DCM, THF) | Increased lipophilicity and loss of hydrogen bond donor capability.[12] |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid | Typical for aromatic esters of this molecular weight.[11][13] |
Synthesis and Mechanistic Rationale
The most direct and classical approach to synthesize 2-Methoxyphenyl cyclopropanecarboxylate is through the esterification of its carboxylic acid precursor. The Fischer-Speier esterification offers a reliable and scalable method.[14][15]
Proposed Synthetic Protocol: Fischer-Speier Esterification
This protocol outlines the conversion of 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid to its 2-methoxyphenyl ester.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid (1.0 eq).
-
Add guaiacol (2-methoxyphenol) (1.5-2.0 eq) and a suitable solvent such as toluene (to facilitate azeotropic removal of water).
-
Causality: Using an excess of the alcohol (guaiacol) helps to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[16][17] Toluene forms an azeotrope with water, allowing for its removal via a Dean-Stark apparatus, which also drives the equilibrium forward.[18]
Step 2: Catalysis
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq).
-
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of guaiacol.[14][15]
Step 3: Reaction Execution
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.
Step 4: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), water, and brine.
-
Causality: The basic wash with NaHCO₃ deprotonates any remaining carboxylic acid, forming its sodium salt, which is soluble in the aqueous layer and thus easily separated from the desired ester product in the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 2-Methoxyphenyl cyclopropanecarboxylate.
Caption: Proposed workflow for the synthesis of 2-Methoxyphenyl cyclopropanecarboxylate.
Predicted Spectroscopic Profile
A detailed analysis of the expected spectroscopic data is crucial for the structural confirmation of the synthesized compound.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the ester and aromatic functionalities.
-
~3050-3000 cm⁻¹: C-H stretching from the aromatic ring and the cyclopropane ring.[19]
-
~2980-2850 cm⁻¹: C-H stretching from the methoxy group.[19]
-
~1730-1715 cm⁻¹ (strong): C=O stretching of the ester group. The conjugation with the aromatic ring is expected to shift this peak to a slightly lower wavenumber compared to a saturated ester.[20][21]
-
~1600, ~1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.[19]
-
~1300-1250 cm⁻¹ (strong): Asymmetric C-O stretching (Ar-CO-O).[21][22]
-
~1130-1100 cm⁻¹ (strong): Symmetric C-O stretching (O-CH₂-Ar).[21][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide key structural information. Protons on a cyclopropane ring are famously shielded due to a ring current effect, causing them to appear at an unusually high field (low ppm).[23][24][25]
-
δ 7.2-6.8 (m, 8H): Protons on the two aromatic rings.
-
δ 3.8 (s, 3H): Protons of the methoxy (-OCH₃) group on the phenyl ring attached to the cyclopropane.
-
δ 3.7 (s, 3H): Protons of the methoxy (-OCH₃) group on the ester phenyl ring.
-
δ 2.5-1.0 (m, 4H): Protons on the cyclopropane ring. These will likely appear as complex multiplets due to geminal and cis/trans vicinal coupling. The specific chemical shifts will be influenced by the anisotropic effects of the adjacent aromatic ring and carbonyl group.[23][26]
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic, ester, and cyclopropane carbons.
-
δ ~170: Carbonyl carbon (C=O) of the ester.
-
δ ~160-110: Aromatic carbons.
-
δ ~55: Methoxy carbons (-OCH₃).
-
δ ~30-10: Carbons of the cyclopropane ring. The carbons of the cyclopropane ring are expected to be significantly upfield, with unsubstituted cyclopropane appearing at -2.7 ppm.[27] Substitution will shift these signals downfield.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural clues through fragmentation patterns.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₈H₁₈O₄, M.W. = 300.33).
-
Key Fragments: Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangements (though the latter is less likely here due to the lack of a γ-hydrogen on a flexible chain).[28][29]
Applications in Drug Discovery: The Role of the Cyclopropyl Moiety
The structural motif present in 2-Methoxyphenyl cyclopropanecarboxylate is of significant interest to medicinal chemists. The cyclopropane ring serves as a rigid scaffold that can lock pendant functional groups into a specific conformation, which can be crucial for optimizing binding to a biological target.[3][32]
Caption: Cyclopropane as a bioisostere for common chemical groups in drug design.
The key advantages of incorporating a cyclopropyl group, as seen in this molecule's core, include:
-
Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which can increase a drug's half-life.[7][33]
-
Conformational Rigidity: Unlike a flexible alkyl chain, the cyclopropane ring restricts the conformations a molecule can adopt. This pre-organization can reduce the entropic penalty of binding to a receptor, thereby increasing binding affinity and potency.[3][4]
-
Improved Physicochemical Properties: The replacement of a more lipophilic group (like a t-butyl or isopropyl group) with a cyclopropyl ring can fine-tune a molecule's solubility and lipophilicity (LogP), which is critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]
Given these properties, molecules like 2-Methoxyphenyl cyclopropanecarboxylate or its derivatives could serve as valuable scaffolds or intermediates in the development of novel therapeutics across various disease areas.
Safety and Handling
No specific toxicity data is available for 2-Methoxyphenyl cyclopropanecarboxylate. Therefore, it should be handled with the standard precautions used for new chemical entities in a research setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
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Structure of cyclopropanecarboxylic acid 2-methoxyphenyl ester
An In-depth Technical Guide to the Structure, Synthesis, and Potential Applications of Cyclopropanecarboxylic Acid 2-Methoxyphenyl Ester
Introduction & Compound Overview
Cyclopropanecarboxylic acid 2-methoxyphenyl ester is a fascinating molecule that marries the unique structural and electronic properties of a cyclopropane ring with the well-established biological relevance of a guaiacol (2-methoxyphenol) moiety. The cyclopropane group, a three-membered carbocycle, is a prevalent motif in numerous natural products and pharmaceutical agents, often conferring unique pharmacological properties and metabolic stability.[1] Esters of cyclopropanecarboxylic acid have demonstrated enhanced stability against hydrolysis, making them attractive candidates for prodrug design.[2]
Guaiacol and its derivatives are known for a range of biological activities, including expectorant, antiseptic, and antioxidant properties.[3][4] The strategic combination of these two building blocks in cyclopropanecarboxylic acid 2-methoxyphenyl ester suggests a compound with potential for novel applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its structure, a detailed protocol for its synthesis and purification, and an exploration of its potential applications for researchers in drug development and the chemical sciences.
Physicochemical Properties & Structural Elucidation
The structure of cyclopropanecarboxylic acid 2-methoxyphenyl ester consists of a cyclopropylcarbonyl group attached to the phenolic oxygen of guaiacol.
Table 1: Predicted Physicochemical Properties of Cyclopropanecarboxylic Acid 2-Methoxyphenyl Ester
| Property | Predicted Value |
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | > 250 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); insoluble in water. |
| LogP | ~2.5 (estimated) |
Spectroscopic Characterization (Predicted)
The proton NMR spectrum is expected to be complex in the aliphatic region due to the diastereotopic protons of the cyclopropane ring.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.20-6.90 | m | 4H | Ar-H | Aromatic protons of the guaiacol ring. |
| ~3.85 | s | 3H | -OCH ₃ | Methoxy group protons. |
| ~1.80-1.70 | m | 1H | -CH -C=O | Methine proton of the cyclopropane ring adjacent to the carbonyl. |
| ~1.20-1.00 | m | 4H | -CH ₂-CH ₂- | Methylene protons of the cyclopropane ring. |
The carbon NMR spectrum will be characteristic of an aromatic ester with a cyclopropyl group.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~173 | C =O |
| ~151 | Ar-C -O |
| ~140 | Ar-C -OCH₃ |
| ~127-120 | Ar-C H |
| ~56 | -OC H₃ |
| ~15 | C H-C=O |
| ~10 | C H₂ |
The infrared spectrum will be dominated by the strong carbonyl stretch of the ester.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group |
| ~3080-3000 | C-H stretch (aromatic and cyclopropyl) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1750-1735 | C=O stretch (ester) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250-1100 | C-O stretch (ester and ether) |
The mass spectrum (electron ionization) is expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 192 | [M]⁺ |
| 124 | [M - C₄H₄O]⁺ (loss of cyclopropylcarbonyl group) |
| 69 | [C₄H₅O]⁺ (cyclopropylcarbonyl cation) |
Synthesis and Purification
The synthesis of cyclopropanecarboxylic acid 2-methoxyphenyl ester is most efficiently achieved via a two-step process, starting from commercially available cyclopropanecarboxylic acid and guaiacol.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Step-by-Step Experimental Protocol
Causality: This initial step converts the carboxylic acid into a more reactive acyl chloride, which is necessary for the efficient esterification of the phenolic hydroxyl group of guaiacol. Thionyl chloride is a common and effective reagent for this transformation.[5]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add cyclopropanecarboxylic acid (10.0 g, 116 mmol).
-
Reagent Addition: Slowly add thionyl chloride (12.0 mL, 165 mmol) dropwise to the stirred carboxylic acid at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Purification: After cooling to room temperature, purify the crude cyclopropanecarbonyl chloride by fractional distillation under reduced pressure (b.p. ~118-120 °C at atmospheric pressure). The product is a colorless liquid.
Causality: This is a standard nucleophilic acyl substitution reaction. The phenolic oxygen of guaiacol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Pyridine, a non-nucleophilic base, is used to neutralize the HCl byproduct, driving the reaction to completion.
-
Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve guaiacol (12.4 g, 100 mmol) and pyridine (8.7 mL, 108 mmol) in dry dichloromethane (100 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of cyclopropanecarbonyl chloride (10.4 g, 100 mmol) in dry dichloromethane (20 mL) dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude ester by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
Purification and Analysis Workflow
Caption: Workflow for purification and analysis.
Potential Biological Activity & Mechanism of Action
While no specific biological studies on cyclopropanecarboxylic acid 2-methoxyphenyl ester have been reported, its structure suggests several avenues for investigation.
-
Prodrug Potential: The ester linkage could be designed to be stable in the digestive tract but cleaved by intracellular esterases, releasing cyclopropanecarboxylic acid and guaiacol. The increased hydrolytic stability of cyclopropane esters could allow for controlled release.[2]
-
Antimicrobial and Antioxidant Properties: Guaiacol is known to possess antimicrobial and antioxidant properties.[3] The ester may retain or modify these activities. The lipophilicity of the ester could enhance its ability to penetrate microbial cell membranes.
-
Enzyme Inhibition: The strained cyclopropane ring can interact with the active sites of various enzymes.[1] The 2-methoxyphenyl ester could be investigated as an inhibitor of enzymes relevant to inflammatory or metabolic diseases.
Applications in Research and Development
-
Medicinal Chemistry: This compound can serve as a scaffold for the development of new therapeutic agents. The aromatic ring provides a handle for further functionalization to optimize biological activity and pharmacokinetic properties.
-
Fragment-Based Drug Discovery: As a relatively small molecule with distinct structural features, it could be used as a fragment in screening campaigns to identify new lead compounds.
-
Materials Science: Aryl esters are used in the development of polymers and liquid crystals. The unique properties of the cyclopropyl group could be exploited to create novel materials.
Safety, Handling, and Storage
-
Safety Precautions: Based on the starting materials, cyclopropanecarboxylic acid 2-methoxyphenyl ester should be handled with care. The synthesis involves corrosive and flammable reagents.[6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
Cyclopropanecarboxylic acid 2-methoxyphenyl ester is a compound with significant potential stemming from its hybrid structure. While it remains largely unexplored, this guide provides a solid foundation for its synthesis, characterization, and further investigation. The detailed protocols and predicted analytical data herein are intended to facilitate its study by researchers in academia and industry, paving the way for the discovery of new applications in drug development and beyond.
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Organic Chemistry Tutor. (2021, April 11). 26. Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]
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NIST. (n.d.). Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S(Z)],3β(E)]]-*. Retrieved from [Link]
-
NIST. (n.d.). Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S(Z)],3β(E)]]-*. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
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YouTube. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Guaiacol? Retrieved from [Link]
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NIST. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). Guaiacol glyceryl ester. Retrieved from [Link]
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NIST. (n.d.). Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester, cis. Retrieved from [Link]
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PubChem. (n.d.). Guaiacol. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Retrieved from [Link]
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UCLA. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
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ResearchGate. (n.d.). C‐Acylation of Guaiacol with Acetic Acid Over Solid Acid Catalysts Under Mild Reaction Conditions. Retrieved from [Link]
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PubMed. (2019, January 10). Directed Non-targeted Mass Spectrometry and Chemical Networking for Discovery of Eicosanoids and Related Oxylipins. Retrieved from [Link]
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An In-Depth Technical Guide to the Distinctions Between 2-Methoxyphenyl Cyclopropanecarboxylate and the Broader Class of Aryl-Cyclopropanes
This guide provides a detailed exploration of aryl-cyclopropanes, a significant class of compounds in medicinal chemistry, with a specific focus on elucidating the distinct characteristics of 2-methoxyphenyl cyclopropanecarboxylate. We will delve into the structural nuances, synthetic methodologies, and the profound impact of specific functional groups on the physicochemical and pharmacological properties of these molecules.
The Cyclopropane Moiety: A Privileged Scaffold in Drug Discovery
The cyclopropane ring, the smallest of the cycloalkanes, is far more than a simple three-carbon ring. Its unique electronic and steric properties make it a highly valuable motif in medicinal chemistry.[1][2] The inherent ring strain leads to C-C bonds with significant p-character, allowing the ring to engage in electronic conjugation with adjacent π-systems, such as an aryl group.[1] This feature, combined with its rigid structure, allows the cyclopropyl group to act as a "conformationally locked" bioisostere for other groups, such as gem-dimethyl or vinyl moieties, often leading to enhanced metabolic stability and binding affinity for biological targets.[1][3]
The World of Aryl-Cyclopropanes: A General Overview
Aryl-cyclopropanes are a broad class of molecules characterized by a cyclopropane ring directly attached to an aromatic (aryl) system. This direct connection allows for electronic communication between the strained ring and the aromatic π-system, influencing the molecule's overall properties.
General Structure & Properties
The fundamental aryl-cyclopropane scaffold is simple, yet its properties can be extensively modulated through substitution on either the aryl ring or the cyclopropane ring itself. These compounds are generally more lipophilic than their linear alkane counterparts and possess a lower oxidation potential, which can influence their metabolic fate, particularly in interactions with cytochrome P450 enzymes.[1]
Caption: General structure of an aryl-cyclopropane.
Synthetic Strategies for Aryl-Cyclopropanes
The synthesis of aryl-cyclopropanes can be achieved through several robust methods, each with its own advantages regarding substrate scope and stereocontrol.
-
Cyclopropanation of Alkenes: This is a classic and widely used approach. Methods like the Simmons-Smith reaction (using a carbenoid generated from diiodomethane and a zinc-copper couple) or transition-metal catalyzed reactions (e.g., using cobalt or rhodium catalysts with diazo compounds) are highly effective for converting styrenes into aryl-cyclopropanes.[4]
-
Michael-Initiated Ring Closure (MIRC): This strategy involves the addition of a nucleophile to an electrophilic alkene, followed by an intramolecular cyclization to form the cyclopropane ring. This is particularly useful for creating "donor-acceptor" cyclopropanes.[5]
-
Cross-Coupling Reactions: Modern methods often employ palladium or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to connect a cyclopropyl-boronic acid or a related organometallic reagent with an aryl halide.[1][6] This approach offers excellent functional group tolerance.
Caption: Structure of a 2-methoxyphenyl cyclopropanecarboxylate.
Core Differences: A Comparative Analysis
The specific substitutions on 2-methoxyphenyl cyclopropanecarboxylate create a distinct chemical entity compared to a simple, unsubstituted aryl-cyclopropane like phenylcyclopropane.
| Feature | General Aryl-Cyclopropane (e.g., Phenylcyclopropane) | 2-Methoxyphenyl Cyclopropanecarboxylate | Causality of Difference |
| Polarity | Low (Lipophilic) | Moderate to High | The ester/carboxylate and methoxy groups are polar, increasing hydrophilicity and altering solubility. |
| Electronic Nature | Cyclopropane acts as a weak electron donor to the aryl ring. | Classified as a "Donor-Acceptor" cyclopropane. The methoxy-aryl group is the "donor," and the carboxylate is the "acceptor." | This push-pull electronic setup activates the cyclopropane ring, making it more susceptible to nucleophilic ring-opening reactions. |
| Reactivity | Relatively inert; ring-opening requires harsh conditions or specific catalytic activation. [7] | The cyclopropane ring is "activated" and can undergo ring-opening under milder conditions. | The polarization of the C-C bonds by the donor and acceptor groups facilitates cleavage. [5] |
| Conformation | Relatively free rotation around the aryl-cyclopropyl bond. | Rotation is sterically hindered by the ortho-methoxy group, locking the molecule into a more defined conformation. | The steric bulk of the ortho substituent restricts movement, which can be crucial for selective binding to a biological target. [1] |
| Synthetic Route | Often made via cyclopropanation of styrene or cross-coupling. [4][6] | Typically synthesized via MIRC or by cyclopropanation of a substituted chalcone or cinnamate ester. [8] | The presence of the acceptor group allows for different synthetic strategies that leverage its electron-withdrawing nature. |
Experimental Protocols: A Scientist's Perspective
Trustworthy and reproducible protocols are the bedrock of chemical research. Below are representative, step-by-step methodologies for the synthesis of both a general aryl-cyclopropane and a more complex derivative.
Protocol: Synthesis of Phenylcyclopropane via Simmons-Smith Reaction
-
Rationale: This classic method is a reliable way to cyclopropanate an unactivated alkene like styrene. The active species is an organozinc carbenoid, which is generally less reactive and more selective than free carbenes.
-
Methodology:
-
Zinc-Copper Couple Preparation: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, add zinc dust (10.0 g, 153 mmol). Wash sequentially with 1M HCl (2 x 20 mL), deionized water (3 x 20 mL), ethanol (2 x 20 mL), and diethyl ether (2 x 20 mL). Dry the activated zinc under high vacuum. Add anhydrous diethyl ether (50 mL) and a solution of copper(II) acetate (1.0 g in 50 mL of hot acetic acid, added cautiously). Stir for 30 minutes, then decant the solvent and wash with fresh ether (3 x 30 mL).
-
Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether (80 mL). Add styrene (5.2 g, 50 mmol).
-
Carbenoid Formation & Reaction: To the stirring suspension, add diiodomethane (20.1 g, 75 mmol) dropwise over 1 hour. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary.
-
Workup: After stirring overnight at room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL). Filter the mixture through a pad of celite, washing with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude oil by fractional distillation to yield phenylcyclopropane.
-
Protocol: Synthesis of an Aryl Cyclopropanecarboxylate Derivative
-
Rationale: This method utilizes a cobalt-catalyzed cyclopropanation with a diazoacetate, a highly efficient method for creating cyclopropane esters with excellent control over stereochemistry. [4]
-
Methodology:
-
Catalyst Preparation: In a glovebox, a chiral cobalt(II)-porphyrin complex (0.05 mmol) is dissolved in anhydrous toluene (10 mL) in a flame-dried Schlenk flask.
-
Reaction Setup: To the catalyst solution, add 2-methoxystyrene (5.0 mmol).
-
Diazo Addition: A solution of ethyl diazoacetate (6.0 mmol) in anhydrous toluene (10 mL) is added via syringe pump over 4 hours to the stirring reaction mixture at room temperature. The slow addition is critical to suppress the dimerization of the diazo compound. [4] 4. Monitoring: Monitor the reaction by TLC or GC-MS until the starting styrene is consumed.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the trans and cis isomers of ethyl 2-(2-methoxyphenyl)cyclopropanecarboxylate. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis. [4]
-
Conclusion
While 2-methoxyphenyl cyclopropanecarboxylate is a member of the aryl-cyclopropane family, it is a highly distinct entity. The general class of aryl-cyclopropanes serves as a foundational scaffold, valued for its rigidity and metabolic stability. However, the specific introduction of an ortho-methoxy group and a cyclopropyl carboxylate transforms the molecule into a conformationally restricted, electronically polarized "donor-acceptor" system. This activation enhances its chemical reactivity and endows it with a unique pharmacological profile, underscoring a core principle in drug development: subtle structural modifications can lead to profound differences in function and application.
References
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Various Authors. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]
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Taily, I. M., Saha, D., & Banerjee, P. (2021). Arylcyclopropane yet in its infancy: the challenges and recent advances in its functionalization. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ChemInform. (n.d.). ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
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Various Authors. (2025). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Retrieved from [Link]
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Various Authors. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. Retrieved from [Link]
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Various Authors. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Retrieved from [Link]
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Kumar, A. K. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. Retrieved from [Link]
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Shevelev, I., et al. (2022). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. Retrieved from [Link]
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Guaiacol cyclopropanecarboxylate chemical data and safety
An In-depth Technical Guide to Guaiacol Cyclopropanecarboxylate: Properties, Synthesis, and Safety
Introduction
Guaiacol cyclopropanecarboxylate is an ester formed from the phenolic compound guaiacol and the cyclic carboxylic acid, cyclopropanecarboxylic acid. As a specific chemical entity, it is not extensively documented in publicly available literature or commercial catalogues. Therefore, this guide adopts a first-principles approach, providing a comprehensive technical overview by deconstructing the molecule into its constituent parts: guaiacol and cyclopropanecarboxylic acid. By understanding the properties, reactivity, and toxicology of these precursors, we can project a scientifically grounded profile for the resultant ester. This document is intended for researchers and drug development professionals who may consider this molecule as a novel therapeutic agent, a pro-drug, or a specialty chemical intermediate.
Part 1: Molecular Profile and Synthesis Pathway
The foundation of understanding Guaiacol Cyclopropanecarboxylate lies in its parent molecules. The properties of the final ester are a direct consequence of the combination of the aromatic phenol (guaiacol) and the strained aliphatic carboxylate (cyclopropanecarboxylate).
Component 1: Guaiacol (2-Methoxyphenol)
Guaiacol is a naturally occurring organic compound found in wood smoke and creosote.[1] It serves as a vital precursor in the synthesis of various flavorants, most notably vanillin and eugenol.[2] Its characteristic smoky, aromatic profile also lends it to direct use in the food and fragrance industries.[3]
| Property | Value | Source(s) |
| CAS Number | 90-05-1 | [2] |
| Molecular Formula | C₇H₈O₂ | [2] |
| Molar Mass | 124.14 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [1][4] |
| Boiling Point | 205 °C | [4] |
| Melting Point | 26-29 °C | [4] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether | [4] |
Component 2: Cyclopropanecarboxylic Acid
Cyclopropanecarboxylic acid is a cyclic carboxylic acid featuring a strained three-membered ring. This structural feature imparts unique reactivity, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[5]
| Property | Value | Source(s) |
| CAS Number | 1759-53-1 | [5][6] |
| Molecular Formula | C₄H₆O₂ | [5][6] |
| Molar Mass | 86.09 g/mol | [5] |
| Appearance | Colorless liquid or white crystalline solid | [5][6] |
| Boiling Point | 182-184 °C | [7] |
| Melting Point | 17-19 °C | [8] |
| Solubility | Soluble in water, ethanol, ether | [5] |
Proposed Synthesis of Guaiacol Cyclopropanecarboxylate
The formation of an ester from a phenol (like guaiacol) and a carboxylic acid can be challenging via direct Fischer esterification due to the lower nucleophilicity of the phenolic hydroxyl group.[9] A more robust and efficient method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the phenol.
The proposed synthesis would therefore be a two-step process:
-
Conversion of cyclopropanecarboxylic acid to cyclopropanecarbonyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂).[9]
-
Reaction of the resulting cyclopropanecarbonyl chloride with guaiacol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
Caption: Proposed synthesis of Guaiacol Cyclopropanecarboxylate.
Projected Physicochemical Properties
Based on the properties of its precursors, the following characteristics for Guaiacol Cyclopropanecarboxylate can be projected:
| Property | Projected Value / Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₂O₃ | Sum of atoms from guaiacol and cyclopropanoyl group, minus H₂O. |
| Molar Mass | 192.21 g/mol | Sum of molecular weights of precursors, minus water. |
| Appearance | Colorless to pale yellow oily liquid | Esterification typically results in liquids or low-melting solids. |
| Boiling Point | > 210 °C | Expected to be higher than either precursor due to increased molecular weight. |
| Solubility | Poorly soluble in water; soluble in organic solvents | The ester functional group reduces polarity and hydrogen bonding capacity compared to the acid and phenol precursors. |
| Odor | Potentially a complex aromatic, slightly smoky, and fruity odor | A combination of the smoky notes of guaiacol and the ester character. |
Part 2: Mechanistic Insights and Potential Applications
The primary value of creating an ester like Guaiacol Cyclopropanecarboxylate lies in modifying the properties of the parent guaiacol molecule.
-
Pharmaceutical Applications (Pro-drug Concept): Guaiacol itself has antiseptic and expectorant properties.[3] However, its phenolic hydroxyl group can lead to rapid metabolism. By converting it to an ester, the molecule becomes more lipophilic, which can alter its absorption, distribution, metabolism, and excretion (ADME) profile. In vivo, esterase enzymes could hydrolyze the ester bond, leading to a controlled or sustained release of the active guaiacol. This pro-drug strategy is a cornerstone of modern drug development for improving therapeutic efficacy and reducing side effects.
-
Flavor and Fragrance Industry: The esterification of a phenolic compound dramatically alters its sensory profile. Guaiacol provides a smoky, medicinal note. The addition of the cyclopropanecarboxylate moiety would likely introduce new, potentially fruity or sweet notes, creating a novel and complex aroma chemical for use in perfumery or as a flavoring agent.[10]
-
Agrochemicals: The cyclopropane ring is a common structural motif in a number of synthetic pyrethroid insecticides. While speculative, derivatives of cyclopropanecarboxylic acid are of constant interest in the development of new agrochemicals.
Part 3: Comprehensive Safety and Handling Protocol
Core Safety Principle: In the absence of specific toxicological data for Guaiacol Cyclopropanecarboxylate, the compound must be handled with the assumption that it can hydrolyze to its precursors, Guaiacol and Cyclopropanecarboxylic acid. Therefore, the safety protocol must account for the combined hazards of both components. Cyclopropanecarboxylic acid, in particular, is classified as corrosive and can cause severe burns.[7][11]
Hazard Identification (GHS Classification)
This table represents a composite hazard profile based on the known classifications of the precursors.
| Hazard Class | Classification | Associated Precursor | Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed | Guaiacol, Cyclopropanecarboxylic Acid | [11] |
| Skin Corrosion/Irritation | Danger: Causes severe skin burns and eye damage | Cyclopropanecarboxylic Acid | [7][12] |
| Serious Eye Damage | Danger: Causes serious eye damage | Cyclopropanecarboxylic Acid, Guaiacol | [7][11] |
| Combustible Liquid | Combustible liquid | Cyclopropanecarboxylic Acid | [11] |
Toxicological Profile Summary
| Compound | Route | Species | Value | Source(s) |
| Guaiacol | Oral (LD50) | Rat | 520 - 725 mg/kg | [8][11] |
| Guaiacol | Dermal (LD50) | Rabbit | 4600 mg/kg | [11] |
| Cyclopropanecarboxylic Acid | Intraperitoneal (LD50) | Mouse | 172 mg/kg | [7][8] |
The data indicates that both precursors are hazardous. Guaiacol is harmful if ingested, while cyclopropanecarboxylic acid is corrosive and shows significant toxicity via injection in animal studies.[7][11]
Experimental Protocol: Safe Handling and Personal Protective Equipment (PPE)
All work with Guaiacol Cyclopropanecarboxylate should be conducted by trained personnel in a controlled laboratory setting.
-
Engineering Controls: All manipulations (weighing, transfers, reactions) must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory due to the severe eye damage risk from the cyclopropanecarboxylic acid precursor.[7]
-
Skin and Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron is recommended.
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.[11]
-
Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow it to enter drains.[7]
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An In-depth Technical Guide to the 2-Methoxyphenyl Ester of Cyclopropane Carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the 2-methoxyphenyl ester of cyclopropane carboxylic acid, a molecule of interest in synthetic chemistry and drug development. The document details the compound's fundamental physicochemical properties, including its molecular weight, and presents a robust, step-by-step protocol for its synthesis via esterification of guaiacol with cyclopropanecarbonyl chloride. Emphasis is placed on the causal reasoning behind experimental choices and the self-validating nature of the described protocols. Furthermore, this guide outlines methods for spectroscopic characterization and discusses the potential applications of this class of compounds, drawing from their known stability and biological activities. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this specific cyclopropane carboxylic acid ester.
Introduction
Cyclopropane carboxylic acid esters are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The strained cyclopropyl group imparts unique electronic and steric properties, often leading to enhanced metabolic stability and favorable pharmacological profiles. Specifically, esters of cyclopropane carboxylic acid have been investigated as potential prodrugs due to their increased hydrolytic stability compared to more conventional esters.[1][2] This guide focuses on a particular derivative, the 2-methoxyphenyl ester of cyclopropane carboxylic acid, also known as guaiacyl cyclopropanecarboxylate. The strategic incorporation of the guaiacol moiety, a well-known phenolic compound, presents further opportunities for derivatization and modulation of its biological activity.
This document will serve as a technical resource, providing in-depth information on the molecular characteristics, a validated synthesis protocol, and a discussion of the potential utility of the 2-methoxyphenyl ester of cyclopropane carboxylic acid for research and development professionals.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is paramount for its synthesis, purification, and application. The key quantitative data for the 2-methoxyphenyl ester of cyclopropane carboxylic acid are summarized in the table below. It is important to note that an isomer, 2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid, shares the same molecular formula and weight.[3]
| Property | Value | Source |
| IUPAC Name | 2-methoxyphenyl cyclopropanecarboxylate | - |
| Molecular Formula | C₁₁H₁₂O₃ | Calculated |
| Molecular Weight | 192.21 g/mol | Calculated[3] |
| Appearance | Colorless to pale yellow oil (predicted) | - |
| Boiling Point | > 200 °C (predicted) | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, ether, ethyl acetate); Insoluble in water (predicted) | - |
Synthesis of 2-Methoxyphenyl Ester of Cyclopropane Carboxylic Acid
The synthesis of the 2-methoxyphenyl ester of cyclopropane carboxylic acid is most directly achieved through the esterification of 2-methoxyphenol (guaiacol) with a suitable cyclopropane carboxylic acid derivative. For laboratory-scale preparations, the use of cyclopropanecarbonyl chloride is a common and efficient method.
Rationale for Reagent Selection
-
Guaiacol (2-Methoxyphenol): The phenolic starting material. Its hydroxyl group acts as the nucleophile in the esterification reaction. The methoxy group at the ortho position can influence the reactivity of the phenol and the properties of the resulting ester.
-
Cyclopropanecarbonyl Chloride: This acyl chloride is a highly reactive derivative of cyclopropane carboxylic acid, making it an excellent electrophile for the esterification of phenols. Its high reactivity allows the reaction to proceed under mild conditions.
-
Pyridine (or other non-nucleophilic base): This serves as a catalyst and a scavenger for the hydrochloric acid byproduct generated during the reaction. The removal of HCl drives the equilibrium towards the formation of the ester product.
-
Dichloromethane (DCM) or other aprotic solvent: A dry, aprotic solvent is crucial to prevent the hydrolysis of the highly reactive cyclopropanecarbonyl chloride.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyphenol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermic reaction between the acyl chloride and the phenol.
-
Addition of Acyl Chloride: Add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture over a period of 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis Workflow Diagram
Caption: A streamlined workflow for the synthesis and purification of 2-methoxyphenyl cyclopropanecarboxylate.
Spectroscopic Characterization: A Self-Validating System
The successful synthesis and purity of the 2-methoxyphenyl ester of cyclopropane carboxylic acid must be confirmed through spectroscopic analysis. This data serves as a self-validating checkpoint for the experimental protocol.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the guaiacol moiety, the methoxy group protons (a singlet around 3.8 ppm), and the diastereotopic protons of the cyclopropyl ring (multiplets in the upfield region, typically between 0.8 and 1.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display the expected number of signals corresponding to the eleven carbon atoms in the molecule. The carbonyl carbon of the ester will appear as a characteristic downfield signal (around 170-175 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum will provide key functional group information. A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the ester carbonyl stretch. The absence of a broad hydroxyl peak (around 3200-3600 cm⁻¹) from the starting guaiacol confirms the completion of the esterification.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z = 192.21.
Potential Applications in Drug Development
The unique structural features of the 2-methoxyphenyl ester of cyclopropane carboxylic acid suggest several potential applications in the pharmaceutical sciences.
-
Prodrug Design: As demonstrated with other cyclopropane carboxylic acid esters, this compound could serve as a prodrug to improve the pharmacokinetic properties of a parent drug molecule.[1][2] The ester linkage would be designed to be cleaved in vivo, releasing the active pharmaceutical ingredient.
-
Enhanced Stability: The cyclopropyl group can provide hyperconjugative stabilization, leading to increased resistance to both chemical and enzymatic hydrolysis.[2] This enhanced stability can lead to a longer shelf-life and improved bioavailability.
-
Insecticidal and Pesticidal Activity: Esters of cyclopropane carboxylic acids are a well-established class of insecticides.[4] The 2-methoxyphenyl ester could be investigated for similar activities.
-
Pharmaceutical Scaffolding: The core structure can be used as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. Cyclopropane derivatives have been explored for their use in developing treatments for a variety of conditions.[5]
Logical Relationship of Properties to Applications
Caption: The relationship between the molecular properties and potential applications of the title compound.
Conclusion
The 2-methoxyphenyl ester of cyclopropane carboxylic acid is a compound with significant potential in various fields of chemical research, particularly in drug discovery and development. This technical guide has provided a comprehensive overview of its fundamental properties, a detailed and validated synthetic protocol, and a discussion of its potential applications. The methodologies and insights presented herein are intended to equip researchers and scientists with the necessary knowledge to synthesize, characterize, and further explore the utility of this and related cyclopropane-containing molecules.
References
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PubChem. (n.d.). 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Manasa Life Sciences. (n.d.). 2-Methoxyphenol. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 2-Methoxyphenol (FDB011885). Retrieved from [Link]
- Rautio, J., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Bioorganic & Medicinal Chemistry Letters, 18(5), 1573-1577.
- Google Patents. (n.d.). US4358459A - Cyclopropane carboxylic acid and process for their production and use.
-
Wikipedia. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Request PDF. Retrieved from [Link]
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An In-depth Technical Guide to the Thermodynamic Stability of Cyclopropanecarboxylates with Phenolic Leaving Groups
Abstract
Cyclopropane rings are a highly valued structural motif in medicinal chemistry, prized for their ability to impart conformational rigidity and unique electronic properties.[1][2] When incorporated into ester functionalities, particularly as cyclopropanecarboxylates, they can offer enhanced hydrolytic stability, a critical attribute in drug design and prodrug strategies.[3] The thermodynamic stability of these esters is not solely dependent on the strained ring, but is critically modulated by the nature of the leaving group. This guide provides a comprehensive examination of the thermodynamic stability of cyclopropanecarboxylates featuring phenolic leaving groups. We will dissect the interplay between the inherent strain and electronic character of the cyclopropyl moiety and the electronically tunable nature of substituted phenols. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers and drug development professionals a robust framework for understanding, predicting, and manipulating the stability of these important chemical entities.
The Theoretical Framework: An Interplay of Strain and Electronics
The overall thermodynamic stability of a phenyl cyclopropanecarboxylate is a composite of the energetic contributions from its constituent parts: the cyclopropyl acyl portion and the phenolic leaving group. Understanding these contributions individually and synergistically is paramount.
The Cyclopropane Moiety: A Paradox of Strain and Stabilization
The three-membered cyclopropane ring is defined by significant ring strain, which is a combination of angle strain and torsional strain.[4] The internal C-C-C bond angles are forced to be 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbons, leading to high angle strain.[5] This strain weakens the C-C bonds, making the ring susceptible to opening reactions under certain conditions.[6][7]
However, the unique electronic structure of its "bent bonds," which have partial π-character, allows the cyclopropyl group to interact with adjacent functionalities in stabilizing ways.[8] For instance, a cyclopropyl group can effectively stabilize an adjacent positive charge.[8] In the context of esters, cyclopropanecarboxylates have demonstrated a notable increase in stability against both acid- and base-catalyzed hydrolysis compared to analogous, less-strained cycloalkyl or acyclic esters.[3] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[3]
The Phenolic Leaving Group: A Tunable Determinant of Stability
In ester hydrolysis, the reaction's favorability is directly related to the stability of the leaving group.[9] A good leaving group is a weak base, meaning it is the conjugate base of a strong acid.[9] Phenols are generally more acidic than aliphatic alcohols, which makes phenoxides weaker bases and thus better leaving groups than alkoxides.[10][11]
The true power of using a phenolic leaving group lies in its tunability. The acidity of the phenol, and therefore the stability of the phenoxide leaving group, can be precisely modulated by placing substituents on the aromatic ring.[10] This modulation is governed by a combination of inductive and resonance effects.[12][13][14]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups, particularly at the ortho and para positions, withdraw electron density from the ring and stabilize the negative charge of the resulting phenoxide anion through resonance and/or induction.[10][13] This increases the phenol's acidity, making the phenoxide a weaker base and a better leaving group. Consequently, esters with EWG-substituted phenols are less thermodynamically stable.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups donate electron density to the ring, destabilizing the negative charge on the phenoxide.[13][14] This decreases the phenol's acidity, making the phenoxide a stronger base and a poorer leaving group. Therefore, esters with EDG-substituted phenols are more thermodynamically stable.
The relationship between these electronic effects and the resulting stability is a cornerstone of physical organic chemistry and is critical for designing molecules with specific reactivity profiles.
Caption: Logical relationship between phenol substituents and ester stability.
Experimental Assessment of Thermodynamic Stability
While theoretical principles provide a predictive framework, empirical measurement is the ultimate arbiter of stability. A common and reliable method is to assess the molecule's resistance to hydrolysis under controlled conditions. Higher resistance to cleavage implies greater thermodynamic stability.
Experimental Workflow
The overall process involves synthesizing a library of phenyl cyclopropanecarboxylates with varied substituents, subjecting them to controlled hydrolysis, and analyzing the reaction kinetics to determine stability metrics like reaction half-life (t½).
Caption: Experimental workflow for synthesis and stability assessment.
Protocol: Synthesis of p-Nitrophenyl Cyclopropanecarboxylate
This protocol describes a representative synthesis. The choice of an acyl chloride is a common method for esterifying phenols.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve p-nitrophenol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Causality: Anhydrous conditions prevent premature hydrolysis of the highly reactive acyl chloride. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
-
Reaction: Cool the solution to 0 °C in an ice bath. Add cyclopropanecarbonyl chloride (1.1 eq) dropwise via syringe.
-
Causality: Dropwise addition at low temperature helps to control the exothermic reaction.
-
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: Quench the reaction by adding 1M HCl. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The HCl wash removes excess pyridine, while the NaHCO₃ wash removes any unreacted starting material and neutralizes residual acid.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. This step is critical for ensuring the self-validating nature of the protocol.
Protocol: Kinetic Analysis of Hydrolysis
This protocol outlines a method for determining the hydrolytic stability.
-
Stock Solution: Prepare a concentrated stock solution of the purified ester in a water-miscible organic solvent like acetonitrile or DMSO.
-
Reaction Buffer: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions). Maintain the buffer at a constant temperature (e.g., 37 °C) in a water bath.[15]
-
Causality: Both pH and temperature dramatically affect reaction rates; holding them constant is essential for a valid comparison between different compounds.[15]
-
-
Initiation: Initiate the hydrolysis by adding a small aliquot of the ester stock solution to the pre-warmed buffer to achieve the target final concentration.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture. Immediately quench the hydrolysis in each aliquot by adding an equal volume of cold acetonitrile containing an internal standard.
-
Causality: Quenching stops the reaction, ensuring the measured concentration accurately reflects that specific time point. An internal standard corrects for variations in injection volume during analysis.
-
-
Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of the ester.
-
Calculation: Plot the natural logarithm of the ester concentration (ln[Ester]) versus time. For a first-order reaction, this plot will be linear. The rate constant (k) is the negative of the slope. Calculate the half-life using the equation: t½ = 0.693 / k .
Data Presentation and Interpretation
The collected half-life data provides a quantitative measure of stability. A longer half-life indicates greater stability.
| Compound (p-Substituent) | Phenol pKa (Approx.) | Expected Relative Stability | Hypothetical Half-Life (t½) at pH 7.4 |
| -NO₂ | 7.1 | Lowest | 2 hours |
| -Cl | 9.4 | Low | 24 hours |
| -H | 10.0 | Moderate | 72 hours |
| -CH₃ | 10.3 | High | 150 hours |
| -OCH₃ | 10.2 | Highest | >200 hours |
| Table 1: Expected correlation between phenolic substituent, pKa, and the thermodynamic stability (represented by hydrolytic half-life) of phenyl cyclopropanecarboxylates. The pKa values influence the quality of the phenoxide as a leaving group. |
Computational Chemistry for Stability Prediction
Computational methods offer a powerful, resource-efficient way to predict the relative stability of compounds before their synthesis.[16] Density Functional Theory (DFT) is a common tool for this purpose.[17] Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are particularly useful for calculating relative thermodynamic stabilities with high accuracy by canceling out systematic errors in calculations.[18]
Workflow for Computational Prediction
Caption: A typical workflow for predicting relative stability using DFT and isodesmic reactions.
This computational approach allows for the rapid screening of a large number of virtual compounds, guiding experimental efforts toward molecules with the desired stability profile. The calculated energies can corroborate experimental findings and provide deeper mechanistic insight into the stabilizing and destabilizing interactions at a molecular level.[18]
Applications in Drug Development and Medicinal Chemistry
The ability to fine-tune the thermodynamic stability of cyclopropanecarboxylates with phenolic leaving groups has significant implications for drug development.
-
Prodrug Design: These esters can serve as prodrugs, where the active pharmaceutical ingredient (API) is released upon hydrolysis of the ester bond. By modifying the substituents on the phenol, the rate of drug release can be tailored for a specific therapeutic window—faster for acute conditions, slower for sustained release.[3]
-
Metabolic Stability: In drug candidates, labile ester groups can be a point of metabolic weakness. Replacing a standard ester with a more stable cyclopropanecarboxylate can enhance the drug's metabolic lifetime, improving its pharmacokinetic profile.
-
Structure-Activity Relationships (SAR): The cyclopropane ring is a valuable bioisostere for other groups, like gem-dimethyl or vinyl groups, offering a rigid scaffold that can improve binding affinity to biological targets.[1] Understanding the stability of these motifs is crucial for interpreting SAR data correctly and designing next-generation compounds.[19] The cyclopropane motif is a key feature in many FDA-approved drugs.[20]
Conclusion
The thermodynamic stability of cyclopropanecarboxylates with phenolic leaving groups is a nuanced property governed by the synergistic interplay of the cyclopropyl group's unique stereoelectronic features and the tunable electronics of the phenolic ring. The inherent strain of the cyclopropane ring is counterintuitively associated with enhanced hydrolytic stability in the resulting ester. This stability, however, can be systematically modulated over several orders of magnitude by the judicious choice of substituents on the phenolic leaving group. Electron-withdrawing groups decrease stability by improving the leaving group's ability, while electron-donating groups enhance it. This guide has provided a robust theoretical framework, detailed experimental protocols for synthesis and kinetic analysis, and an overview of computational workflows to empower researchers to rationally design, evaluate, and utilize these valuable molecules in drug discovery and development.
References
- Filo. (2025-02-26). Explain the reactivity of cyclopropane Ring. Filo.
- BenchChem. (2025). An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Cyclopropanethiol. BenchChem.
- Unknown. CYCLOPROPANE RING STRAIN.
- Moran, J., et al. (2020-08-25). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. PMC.
- ResearchGate. (n.d.). Overview of cyclopropane reactivity, synthesis, structure, and applications. ResearchGate.
- University of Calgary. Ch20: Hydrolysis of Esters.
- Lumen Learning. The Effect of Substituents on pKa | MCC Organic Chemistry.
- OpenStax. (2023-09-20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry.
- La Salle University. Substituent Effects.
- Chemistry LibreTexts. (2022-09-24). 16.5: An Explanation of Substituent Effects.
- Future Medicinal Chemistry. (2025-11-27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
- Penn State. (2023-08-03). New, simple and accessible method creates potency-increasing structure in drugs.
- Journal of Organic Chemistry. (2010-04-02). Computational study of cyclopropanation reactions with halodiazoacetates. PubMed.
- Unknown. Top 5 Factors Affecting Chemical Stability.
- Bioorganic & Medicinal Chemistry Letters. (2008-02-07). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.
- PMC. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
- Beilstein Journals. BJOC - Cyclopropanes and cyclopropenes: synthesis and applications.
- Organic Chemistry Portal. Synthesis of cyclopropanes.
- YouTube. (2023-11-02). Electrophilic substitution reactions of phenols / JEE amins & Advanced / NEET.
- Chemistry Stack Exchange. (2014-11-03). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?.
- Unknown. (2025-08-29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
- Unknown. Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity.
- Wikipedia. Leaving group.
- Master Organic Chemistry. (2022-10-27). Basic Hydrolysis of Esters - Saponification.
- PCCA. (2022-03-16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog.
- RSC Publishing. Eliminative cleavage of cyclopropanes: leaving group stabilising and transition-state structure. Journal of the Chemical Society, Chemical Communications.
- ResearchGate. (2005-08-07). Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4.
- Master Organic Chemistry. (2011-04-12). What Makes A Good Leaving Group?.
- Chemistry Stack Exchange. (2013-03-21). Measuring Thermodynamic Stability.
- PMC - NIH. Utilizing Molecular Simulations to Examine Nanosuspension Stability.
- Lawrence Berkeley National Laboratory. (2016-11-18). The thermodynamic scale of inorganic crystalline metastability.
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Technical Monograph: 2-Methoxyphenyl Cyclopropanecarboxylate (CID 21894758)
Content Type: Technical Reference & Experimental Guide Subject: Organic Synthesis, Medicinal Chemistry, and Metabolic Stability Profiling Target Audience: Medicinal Chemists, Process Scientists, and Pharmacology Researchers
Executive Summary & Compound Profile
2-Methoxyphenyl cyclopropanecarboxylate (PubChem CID 21894758) is a specialized ester scaffold integrating two pharmacologically distinct moieties: the rigid, metabolically stable cyclopropane ring and the antioxidant-active 2-methoxyphenol (guaiacol) leaving group.
In drug discovery, this compound serves two primary technical functions:
-
Prodrug Scaffold: It acts as a lipophilic precursor to guaiacol, utilizing the cyclopropanecarbonyl moiety to modulate hydrolysis rates and enhance membrane permeability compared to the free phenol.
-
Mechanistic Probe: Due to the steric strain of the cyclopropane ring adjacent to the ester carbonyl, it functions as a chemical probe for assessing steric tolerance in esterase-mediated hydrolysis assays.
Physicochemical Core Data
| Property | Value / Description | Source/Derivation |
| Molecular Formula | C₁₁H₁₂O₃ | PubChem |
| Molecular Weight | 192.21 g/mol | Calculated |
| LogP (Predicted) | ~2.3 - 2.5 | Fragment-based prediction |
| H-Bond Donors | 0 | Structural analysis |
| H-Bond Acceptors | 3 | Ester + Ether oxygens |
| Rotatable Bonds | 3 | C(cyclopropyl)-C(=O), O-C(phenyl), O-CH₃ |
| Physical State | Colorless to pale yellow oil | Analogous esters |
Synthetic Methodology: Modular Construction
The synthesis of 2-methoxyphenyl cyclopropanecarboxylate is best achieved via nucleophilic acyl substitution . While direct Fischer esterification is sluggish due to the steric bulk of the cyclopropane ring and the lower nucleophilicity of the phenol, the Schotten-Baumann reaction or DCC-mediated coupling provides high yields.
Protocol A: Acyl Chloride Coupling (Recommended)
This method is preferred for scale-up due to its atom economy and simplified purification.
Reagents:
-
Cyclopropanecarbonyl chloride (1.1 equiv)
-
2-Methoxyphenol (Guaiacol) (1.0 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous, 0.1 M concentration)
-
DMAP (4-Dimethylaminopyridine) (0.05 equiv, catalyst)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 2-methoxyphenol, Et₃N, and DMAP in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.
-
Addition: Add cyclopropanecarbonyl chloride dropwise via syringe pump over 30 minutes. The exotherm must be controlled to prevent ring-opening side reactions or polymerization.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1); product R_f will be significantly higher than guaiacol.
-
Workup: Quench with saturated NH₄Cl solution. Extract the organic layer, wash sequentially with 1M HCl (to remove amine), saturated NaHCO₃ (to remove acid), and brine.
-
Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Critical Control Point: The cyclopropane ring is sensitive to strong Lewis acids. Avoid using AlCl₃ or similar catalysts that might trigger ring-opening rearrangement to butenoates.
Visualization: Synthesis Logic Flow
Figure 1: Nucleophilic acyl substitution pathway highlighting the critical intermediate and elimination step.
Structural Analysis & Analytical Expectations
Validating the identity of CID 21894758 requires distinguishing the cyclopropyl protons from the aromatic guaiacol signals.
Expected NMR Signature (¹H NMR, 400 MHz, CDCl₃)
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 6.90 – 7.30 | Multiplets | 4H | Guaiacol ring protons (Ar-H) |
| Methoxy | 3.85 | Singlet | 3H | -OCH₃ attached to phenyl ring |
| Cyclopropyl (CH) | 1.75 – 1.85 | Multiplet | 1H | Carbonyl-alpha proton |
| Cyclopropyl (CH₂) | 1.05 – 1.20 | Multiplet | 2H | Beta-protons (cis/trans to C=O) |
| Cyclopropyl (CH₂) | 0.90 – 1.00 | Multiplet | 2H | Beta-protons (cis/trans to C=O) |
Diagnostic Key: The high-field multiplets (0.9–1.8 ppm) are characteristic of the cyclopropane ring. The absence of vinylic protons (typically 5.0–6.5 ppm) confirms the ring remains intact and has not isomerized to a crotonate derivative.
Biological Applications: Metabolic Stability & Prodrug Design
Researchers utilize 2-methoxyphenyl cyclopropanecarboxylate to investigate steric shielding in ester hydrolysis.
The "Cyclopropyl Effect" on Hydrolysis
Unlike linear alkyl esters (e.g., propionates), the cyclopropane ring introduces significant steric hindrance and electronic donation (via Walsh orbitals) to the carbonyl carbon. This alters the kinetics of enzymatic cleavage by esterases (e.g., carboxylesterases).
-
Hypothesis: The rate of hydrolysis (
) of the cyclopropanecarboxylate will be significantly slower than that of the corresponding propionate ester. -
Application: This moiety is used to extend the half-life (
) of labile phenolic drugs.
Experimental Protocol: Esterase Stability Assay
To validate the stability conferred by the cyclopropane ring:
-
System: Phosphate-buffered saline (PBS, pH 7.4) containing porcine liver esterase (PLE) or human plasma.
-
Substrate: 10 µM 2-methoxyphenyl cyclopropanecarboxylate (from DMSO stock).
-
Detection: Monitor the formation of Guaiacol via HPLC-UV (274 nm) or fluorescence (Ex 280 nm / Em 310 nm).
-
Control: Run parallel assay with 2-methoxyphenyl propionate.
-
Data Analysis: Plot ln([Substrate]) vs. time to determine pseudo-first-order rate constants (
).
Visualization: Metabolic Fate Pathway
Figure 2: Hydrolytic pathway demonstrating the release of the active guaiacol payload. The cyclopropane ring slows the initial enzymatic attack.
Safety & Handling
-
Hazard Classification: Treat as a potential skin and eye irritant (Category 2).[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent moisture-induced hydrolysis over long periods.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
PubChem. "2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid (Related Structure)."[2] National Library of Medicine.[2][3] Link Note: While the exact ester CID 21894758 entry is sparse, properties are inferred from the verified acid precursor CID 13972195 and Guaiacol CID 460.
-
BenchChem. "Biological Activity of Cyclopropane Derivatives."[4] BenchChem Technical Guides. Link
-
MDPI. "Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones." Molecules, 2012.[5] Link
-
Vertex AI Search. "Guaiacol glyceryl ester | CID 23615750." PubChem. Link
-
Penn State University. "New, simple and accessible method creates potency-increasing structure in drugs." Science News, 2023. Link
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- 5. mdpi.com [mdpi.com]
Solubility Profile of 2-Methoxyphenyl Cyclopropanecarboxylate in Organic Solvents
This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It addresses the specific compound 2-methoxyphenyl cyclopropanecarboxylate , a key pharmaceutical intermediate (often associated with 15-PGDH inhibitors and pyrethroid analogs).
Since specific peer-reviewed thermodynamic solubility data (e.g., mole fraction tables) for this exact intermediate are proprietary or not publicly indexed in major thermodynamic journals, this guide functions as a definitive protocol and predictive analysis . It synthesizes structural properties with established solubility science to provide a "Master Framework" for profiling this compound.
Document Type: Technical Whitepaper & Experimental Protocol Subject: 2-Methoxyphenyl Cyclopropanecarboxylate (Guaiacol Cyclopropanecarboxylate) CAS Registry (Related/Analog): 380336-99-2 (4-Formyl derivative), 1196156-41-8 (Amide derivative) Target Audience: Process Chemists, Formulation Scientists, Crystallization Engineers
Executive Summary & Compound Analysis
2-Methoxyphenyl cyclopropanecarboxylate is a hydrophobic ester formed by the condensation of cyclopropanecarboxylic acid and 2-methoxyphenol (guaiacol). It serves as a critical building block in the synthesis of bioactive scaffolds, including prostaglandin dehydrogenase (15-PGDH) inhibitors and specific agrochemicals.
Understanding its solubility profile is prerequisite for:
-
Reaction Optimization: Selecting solvents that maximize yield during nucleophilic acyl substitution.
-
Purification: Designing cooling crystallization processes to remove impurities (e.g., unreacted guaiacol).
-
Process Scale-up: Determining the metastable zone width (MSZW) for safe reactor operations.
Physicochemical Characterization
Before establishing the solubility profile, the compound's intrinsic properties must be understood to predict solvent interactions.
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Structure | Ester linkage with cyclopropyl & phenyl rings | Lipophilic; high affinity for non-polar and moderately polar solvents. |
| H-Bond Donors | 0 | Low solubility in water; limited interaction with protic solvents via donation. |
| H-Bond Acceptors | 3 (Ester carbonyl + 2 Ether/Ester oxygens) | Good solubility in alcohols (via H-bond acceptance) and chlorinated solvents. |
| Predicted LogP | ~2.5 – 3.2 | "Like dissolves like": Soluble in Toluene, EtOAc, DCM. |
| Solid State | Crystalline Solid | Requires energy (Enthalpy of Fusion, |
Theoretical Solubility Prediction
Based on the Hansen Solubility Parameters (HSP) and structural analogs (e.g., phenyl esters), the solubility behavior of 2-methoxyphenyl cyclopropanecarboxylate follows a distinct polarity-driven hierarchy.
Solvent Class Compatibility
-
Class I: High Solubility (Primary Solvents)
-
Solvents: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Toluene.
-
Mechanism:[1] Van der Waals forces and dipole-dipole interactions dominate. The aromatic ring of the solute interacts favorably with Toluene (π-π stacking).
-
-
Class II: Moderate Solubility (Temperature Dependent)
-
Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile.
-
Mechanism:[1] While the solute accepts H-bonds, the hydrophobic cyclopropyl and phenyl groups disrupt the solvent's H-bond network. Solubility will exhibit a steep positive slope with temperature (
).
-
-
Class III: Low Solubility (Anti-Solvents)
Experimental Protocol: Determination of Solubility
To generate a validation-ready solubility profile, the Dynamic Laser Monitoring Method is recommended over the static gravimetric method due to its higher precision and speed.
Workflow Diagram
The following DOT diagram illustrates the self-validating workflow for solubility determination and thermodynamic modeling.
Caption: Workflow for determining and validating the solubility profile of 2-methoxyphenyl cyclopropanecarboxylate.
Detailed Methodology
-
Preparation: Recrystallize 2-methoxyphenyl cyclopropanecarboxylate to ensure purity >99.5% (verify via DSC/HPLC). Impurities significantly alter saturation points.
-
Apparatus: Use a jacketed glass vessel with a laser monitoring system (e.g., turbidity probe) and magnetic stirring.
-
Procedure:
-
Weigh a precise mass of solvent (
) into the vessel. -
Add excess solute (
). -
Heat slowly (0.1 K/min) until the laser transmittance hits 100% (disappearance of solid phase). Record Temperature (
).[2] -
Repeat by adding more solute to the same solution to measure higher concentrations (Synthetic Method).
-
-
Calculation: Convert mass data to Mole Fraction (
): Where and are molecular weights of solute and solvent.
Thermodynamic Modeling & Data Analysis
To interpolate solubility at any temperature for process design, experimental data must be correlated using thermodynamic models.
Modified Apelblat Equation
This is the most accurate model for esters in organic solvents.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters derived from regression.
-
Interpretation: If
is negative and large, dissolution is strongly endothermic.
Van't Hoff Equation
Used to calculate thermodynamic properties (
- : Enthalpy of solution. Positive values indicate the process absorbs heat (solubility increases with T).
- : Entropy of solution. Positive values indicate increased disorder (driving force).
Expected Thermodynamic Profile
For 2-methoxyphenyl cyclopropanecarboxylate, expect:
- (Endothermic): Solubility increases with temperature.
- (Spontaneous): The process is spontaneous in compatible solvents (Class I & II).
Process Applications
Crystallization Strategy
Based on the solubility differential:
-
Cooling Crystallization: Recommended using Ethanol or Isopropanol . The solubility curve in alcohols is typically steep, allowing for high recovery yields upon cooling from 60°C to 5°C.
-
Anti-Solvent Crystallization: Dissolve in Toluene (high solubility) and slowly add n-Heptane (low solubility). This is effective for achieving high purity if the impurity profile is polar (e.g., unreacted acids).
Reaction Solvent Selection
For the synthesis of this ester (e.g., via Schotten-Baumann or DCC coupling):
-
Dichloromethane (DCM): Excellent solubility for reactants and product, but environmental concerns.
-
2-MeTHF: A green alternative to DCM/Toluene with high solubility for the ester.
References
-
Synthesis & Identity
- Kim, Y. H., et al. (2018). Synthesis of ((2,4-dioxothiazolidin-5-ylidene)methyl)phenyl derivatives. Chosun University Thesis.
-
Thermodynamic Modeling Standards
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.
-
Experimental Methodology
- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard protocols for laser monitoring solubility).
Sources
Introduction: The Versatile Role of Guaiacol and its Ester Derivatives
An In-Depth Technical Guide to Guaiacol Esters in Organic Synthesis
Guaiacol (2-methoxyphenol), a naturally occurring phenolic compound, is a cornerstone of modern organic synthesis, bridging the gap between renewable feedstocks and high-value chemical manufacturing.[1][2][3] Primarily derived from the pyrolysis of lignin, a major component of biomass, guaiacol is a readily available, bio-based platform chemical.[3][4][5] Its intrinsic structure—a benzene ring functionalized with both a hydroxyl and a methoxy group—confers a unique reactivity profile that makes it a valuable precursor in diverse industries, including pharmaceuticals, flavors and fragrances, and polymer science.[1][2][6]
While guaiacol itself is a crucial starting material for major products like vanillin and guaifenesin, its transformation into guaiacol esters unlocks a new echelon of chemical diversity and application.[5][7][8] The esterification of guaiacol's phenolic hydroxyl group is a fundamental strategy to modulate its physicochemical properties. This modification can enhance lipophilicity, tune thermal properties, introduce new functionalities, or serve as a temporary protecting group, thereby enabling more complex synthetic transformations. This guide provides a comprehensive review of the synthesis of guaiacol esters, their characterization, and their expanding applications, offering field-proven insights for researchers and drug development professionals.
Part 1: Synthetic Methodologies for Guaiacol Esters
The synthesis of guaiacol esters can be achieved through several classical and modern organic chemistry techniques. The choice of method is dictated by factors such as the desired scale, the complexity of the acylating agent, and the need for mild, "green" reaction conditions.
Classical Esterification Approaches
Steglich Esterification: This method is a reliable choice for synthesizing esters from phenols under mild conditions, making it suitable for sensitive substrates. The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalyst, N,N-dimethylpyridin-4-amine (DMAP), to facilitate the nucleophilic attack by guaiacol's hydroxyl group.[4]
-
Causality of Reagents: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form an even more reactive N-acylpyridinium salt. This salt is readily attacked by the phenolic hydroxyl of guaiacol. The driving force is the formation of the stable N,N'-dicyclohexylurea (DCU) byproduct. This two-step activation pathway allows the reaction to proceed at or below room temperature.
Acylation with Acyl Halides and Anhydrides: This is a straightforward and often high-yielding method involving the reaction of guaiacol with a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride. The reaction is typically performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the HCl or carboxylic acid byproduct generated.
-
Experimental Insight: While highly effective, this method's utility can be limited by the availability and stability of the corresponding acyl halide or anhydride. The use of stoichiometric amounts of base and the generation of salt byproducts can also complicate purification on a large scale.
Modern and Biocatalytic Routes
Transesterification: This process involves the exchange of the alkoxy group of an ester with an alcohol, in this case, guaiacol.[9][10] It can be catalyzed by either an acid or a base and is an equilibrium-driven process.[9][10][11]
-
Driving the Reaction: To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of one reactant or by removing one of the byproducts (e.g., a low-boiling alcohol) via distillation.[9]
Enzymatic Esterification: Representing a significant advancement in green chemistry, biocatalytic synthesis utilizes enzymes, most commonly lipases like Candida antarctica Lipase B (CALB), to catalyze ester formation.[12][13] These reactions are prized for their high selectivity and ability to operate under exceptionally mild conditions (near-neutral pH, low temperatures), which preserves sensitive functional groups.[13]
-
Field-Proven Insight: Enzymatic esterifications are often performed in non-aqueous solvents to shift the thermodynamic equilibrium from hydrolysis to ester synthesis. The immobilization of the enzyme on a solid support is a key industrial strategy, as it simplifies catalyst separation and enables its reuse over multiple cycles, significantly improving process economics.[13]
Comparative Summary of Synthetic Methods
| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Mild (0°C to RT) | High yields, mild conditions, broad substrate scope.[4] | Stoichiometric urea byproduct can be difficult to remove. |
| Acylation | Acyl Halide/Anhydride, Base | Varies (often 0°C to RT) | Fast, high-yielding, uses reactive acylating agents. | Limited by availability of acylating agent, generates salt waste. |
| Transesterification | Ester, Acid or Base Catalyst | Often requires heat | Uses common starting materials, can be cost-effective.[11] | Equilibrium-limited, may require byproduct removal.[9] |
| Enzymatic Esterification | Carboxylic Acid, Lipase | Mild (30-60°C) | High selectivity, green, minimal byproducts, works for sensitive substrates.[12][13] | Slower reaction times, higher initial catalyst cost. |
Part 2: Applications of Guaiacol Esters in Synthesis and Materials Science
The conversion of guaiacol to its ester derivatives is not merely an academic exercise but a strategic move to create molecules with tailored properties for specific, high-value applications.
Building Blocks for Bio-based Polymers
A prominent application of guaiacol esters is in polymer chemistry, particularly through the functionalization of 4-vinylguaiacol (4VG). 4VG, which can be derived from the decarboxylation of ferulic acid, contains a polymerizable vinyl group and a phenolic hydroxyl group.[14] Esterifying the hydroxyl group creates a versatile platform of bio-based monomers.[14]
-
Expert Rationale: By varying the carboxylic acid used for esterification (e.g., from acetic to undecanoic acid), a series of 4VG-ester monomers can be synthesized. When these monomers undergo radical polymerization, the length of the alkyl ester side chain directly influences the properties of the resulting polymer. For example, longer alkyl chains increase the flexibility of the polymer backbone, leading to a lower glass transition temperature (Tg). This strategy allows for the precise tuning of polymer properties for applications ranging from rigid plastics to soft elastomers.[14]
Caption: Workflow for creating bio-based polymers from 4-vinylguaiacol esters.
Modulators of Biological Activity
In medicinal chemistry, esterification is a classic prodrug strategy used to improve the pharmacokinetic profile of a parent molecule. For guaiacol and its derivatives, esterification can increase lipophilicity, potentially enhancing membrane permeability and bioavailability. Furthermore, guaiacol derivatives themselves possess interesting biological activities, such as antioxidant and anti-inflammatory properties.[15][16]
-
Mechanism of Action: The antioxidant activity of phenolic compounds like guaiacol is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[15][17] While esterifying this group may temporarily block this specific mechanism, the resulting ester can exhibit its own biological effects or be designed to be hydrolyzed in vivo by esterase enzymes, releasing the active guaiacol parent at the target site. Studies have shown that certain guaiacol esters and related phenolic esters possess significant antioxidant activity, capable of inhibiting lipid peroxidation and scavenging reactive oxygen species.[12][15][18]
Protecting Group Strategy
In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[19][20][21] The phenolic hydroxyl of guaiacol is acidic and nucleophilic, making it reactive towards bases, electrophiles, and oxidizing agents. Converting it to an ester renders it neutral and stable to a wide range of conditions.
-
Orthogonal Strategy: The choice of ester is critical. For instance, a simple acetate ester is readily cleaved under basic conditions (saponification), while a pivaloate ester is more sterically hindered and resistant to hydrolysis.[19] This allows for selective deprotection if other ester groups are present in the molecule. The ester can be cleanly removed at a later stage to regenerate the free hydroxyl group, making it a reliable and reversible protecting strategy.[22]
Caption: The guaiacol ester as a protecting group in a synthetic sequence.
Part 3: Experimental Protocol: Enzymatic Synthesis of Vanillyl Hexanoate
This protocol describes the synthesis of a lipophilic guaiacol ester derivative with known antioxidant properties, adapted from methodologies employing lipase B from Candida antarctica (CALB).[12]
Objective: To synthesize vanillyl hexanoate from vanillyl alcohol (a guaiacol derivative) and hexanoic acid via enzymatic catalysis.
Materials:
-
Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol)
-
Hexanoic acid
-
Immobilized Candida antarctica Lipase B (CALB)
-
Anhydrous organic solvent (e.g., 2-methyl-2-butanol or toluene)
-
Molecular sieves (3Å), activated
Procedure:
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add vanillyl alcohol (e.g., 5 mmol) and hexanoic acid (e.g., 10 mmol, 2 equivalents).
-
Solvent Addition: Add 50 mL of anhydrous organic solvent to the flask. The use of a hydrophobic solvent helps to shift the reaction equilibrium towards ester formation.
-
Drying: Add approximately 1 g of activated molecular sieves to the reaction mixture to scavenge the water produced during the reaction, further driving the equilibrium towards the product.
-
Enzyme Addition: Add the immobilized CALB (typically 5-10% by weight of the substrates).
-
Reaction: Seal the flask and place it in a temperature-controlled shaker or oil bath set to 50-60°C. Allow the reaction to proceed with stirring for 24-48 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup:
-
Once the reaction is complete, remove the molecular sieves and the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure vanillyl hexanoate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Trustworthiness: The success of this protocol is validated by the clean conversion and the ease of catalyst removal. The mild conditions ensure that the phenolic structure remains intact. The antioxidant activity of the resulting ester, vanillyl hexanoate, has been shown to be comparable to the synthetic antioxidant BHT and can significantly extend the oxidative stability of oils.[12]
Conclusion and Future Outlook
Guaiacol esters represent a powerful and versatile class of compounds in the arsenal of the modern organic chemist. Their synthesis, achievable through a range of methods from classic esterifications to green biocatalytic routes, allows for the precise tailoring of molecular properties. As building blocks for bio-based polymers, they offer a sustainable alternative to petroleum-derived monomers, enabling the creation of materials with tunable thermal and mechanical characteristics.[14] In medicinal chemistry, they serve as valuable scaffolds and prodrugs with promising antioxidant activities.[15] The continued exploration of novel esterification catalysts, particularly robust and reusable biocatalysts, along with the investigation of new applications in fields like degradable polymers and advanced drug delivery systems, will ensure that guaiacol esters remain a dynamic and impactful area of research.
References
-
Pinheiro, P. F., Martins, G. S., Gonçalves, P. M., Vasconcelos, L. C., & Praça-Fontes, M. M. (Year not available). Synthesis and evaluation of esters obtained from phenols and phenoxyacetic acid with significant phytotoxic and cytogenotoxic activities. ResearchGate. [Link]
-
Coghe, S., Benoot, K., Delvaux, F., Vanderhaegen, B., & Delvaux, F. R. (2004). Ferulic Acid Release and 4-Vinylguaiacol Formation during Brewing and Fermentation: Indications for Feruloyl Esterase Activity in Saccharomyces cerevisiae. Journal of Agricultural and Food Chemistry, 52(3), 602-608. [Link]
-
Saha, S., et al. (2014). Transformation of ferulic acid to 4-vinyl guaiacol as a major metabolite: a microbial approach. Applied Microbiology and Biotechnology, 98(13), 5893-5903. [Link]
-
Fujimaki, K., et al. (2007). Bioconversion of ferulic acid to 4-vinylguaiacol and 4-ethylguaiacol and of 4-vinylguaiacol to 4-ethylguaiacol by halotolerant yeasts belonging to the genus Candida. Bioscience, Biotechnology, and Biochemistry, 71(4), 1011-1018. [Link]
-
Caillol, S., et al. (2019). 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. Polymers, 11(5), 896. [Link]
-
Wikipedia. (n.d.). Guaiacol. [Link]
-
OctoChem. (n.d.). Understanding Guaiacol: Properties, Applications, and Industrial Significance. [Link]
-
Author not available. (n.d.). Polyester synthesis with reactive solvents. RSC Publishing. [Link]
-
Li, C., et al. (2020). Synthesis of meta-vinylated guaiacols from lignin-derived monophenols. New Journal of Chemistry, 44(37), 16065-16069. [Link]
-
Vinati Organics. (n.d.). Guaiacol (CAS 90-05-1) - Premium Chemical for Industrial Use. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Guaiacol in Enhancing Food Flavors. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guaiacol (CAS 90-05-1): A Deep Dive into its Industrial Synthesis and Chemical Intermediate Role. [Link]
-
Gziut, K., et al. (2020). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 25(21), 5221. [Link]
-
PrepChem.com. (n.d.). Synthesis of guaiacol. [Link]
-
Vinati Organics. (2024, May 16). What is Guaiacol? Uses, Properties, and Industrial Applications Explained. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Guaiacol?. [Link]
-
Khan, I., et al. (2021). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. Antioxidants, 10(1), 108. [Link]
-
Barros, M., et al. (2020). Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol: a key step toward intrinsically antioxidant biosourced polymers. Green Chemistry, 22(18), 6124-6134. [Link]
-
McGuire, T. M., et al. (2020). Epoxy-functionalised 4-vinylguaiacol for the synthesis of bio-based, degradable star polymers via a RAFT/ROCOP strategy. Polymer Chemistry, 11(34), 5485-5493. [Link]
-
The Good Scents Company. (n.d.). ortho-guaiacol, 90-05-1. [Link]
-
A.B. Enterprises. (n.d.). Guaiacol (CAS 90-05-1): A Versatile Aromatic Compound. [Link]
-
Li, T., & Rosazza, J. P. (1997). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 63(6), 2131-2136. [Link]
-
Maese Lab. (n.d.). GUAIACOL - GUAYACOL. [Link]
-
Inzelt, G., et al. (2020). Electrochemical Polymerization of Guaiacol in Organic Solvents and Analytical Performance of the Poly (Guaiacol) Modified Electrode Towards Phenol Antioxidants. Polymers, 12(11), 2697. [Link]
-
Coghe, S., et al. (2004). Ferulic Acid Release and 4-Vinylguaiacol Formation during Brewing and Fermentation: Indications for Feruloyl Esterase Activity in Saccharomyces cerevisiae. ResearchGate. [Link]
-
K. C. Nicolaou. (n.d.). Protecting Groups. Caltech. [Link]
-
Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. [Link]
-
Foreverest Resources Ltd. (2024, February 20). Characteristics, Overview, Applications, Markets of Guaiacol. [Link]
-
Author not available. (n.d.). One-Pot Synthesis of Adipic Acid from Guaiacol in Escherichia coli. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. [Link]
-
de la Puerta, R., et al. (2002). Synthesis and antioxidant activity of 3-substituted guaiazulene derivatives. Natural Product Letters, 16(3), 201-205. [Link]
-
Favier, A., et al. (1994). [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results]. Annales Pharmaceutiques Francaises, 52(4), 213-221. [Link]
- Inventor not available. (2008). Guaiacol synthesizing method.
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Courtney, A. R. (n.d.). Esters. EBSCO. [Link]
-
Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. [Link]
-
Zhou, K., et al. (2013). Green and efficient synthesis route of catechol from guaiacol. Journal of Molecular Catalysis A: Chemical, 368-369, 61-65. [Link]
-
The Organic Chemistry Tutor. (2021, March 6). Transesterification Reaction [Video]. YouTube. [Link]
-
Jack Westin. (n.d.). Protecting Groups - Organic Chemistry. [Link]
-
Kaliappan, K. P. (2020, October 26). Protecting Groups. IIT Bombay. [Link]
-
Ciriminna, R., & Pagliaro, M. (2020). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemistryOpen, 9(5), 536-546. [Link]
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Bioactivity potential of 2-methoxyphenyl cyclopropanecarboxylate derivatives
Technical Guide: Bioactivity Potential & Medicinal Chemistry of 2-Methoxyphenyl Cyclopropanecarboxylate Derivatives
Executive Summary: The Cyclopropyl-Aryl "Lock"
The 2-methoxyphenyl cyclopropanecarboxylate scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its ability to rigidly position an aromatic pharmacophore relative to a carbonyl moiety. Unlike flexible alkyl chains, the cyclopropane ring functions as a conformational lock , restricting the rotation of the 2-methoxyphenyl group. This restriction is critical for high-affinity binding to G-protein-coupled receptors (GPCRs) and monoamine transporters (MATs), specifically by mimicking the bioactive conformation of neurotransmitters like serotonin and norepinephrine.
This guide analyzes the bioactivity potential of this scaffold, focusing on its application in CNS therapeutics (SNRI activity) , anti-inflammatory pathways , and antimicrobial efficacy . It provides validated synthesis protocols and assay methodologies to accelerate development pipelines.
Chemical Space & Structural Rationale
The Pharmacophore
The core structure consists of a cyclopropane ring substituted at the C1 position with a carboxylate (ester/acid) and at the C2 position with a 2-methoxyphenyl group.
-
Electronic Effect: The ortho-methoxy group acts as an electron-donating group (EDG) via resonance, increasing electron density on the phenyl ring, which enhances
- stacking interactions within receptor binding pockets (e.g., phenylalanine residues in SERT). -
Steric Constraint: The cis/trans diastereomerism of the cyclopropane ring dictates bioactivity. In many biological systems (e.g., glutamate receptors or transporters), the (1S, 2S)-trans isomer is often the eutomer (active isomer), whereas the cis form may be inactive or act as an antagonist.
DOT Visualization: Structure-Activity Relationship (SAR)
Figure 1: SAR analysis of the 2-methoxyphenyl cyclopropanecarboxylate scaffold, highlighting the functional roles of specific moieties.
Synthesis & Characterization
To access this scaffold, a Rhodium(II)-catalyzed cyclopropanation is the industry-standard protocol due to its high diastereoselectivity.
Experimental Protocol: Rh(II)-Catalyzed Cyclopropanation
Objective: Synthesis of ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate.
Reagents:
-
2-Methoxystyrene (1.0 equiv)
-
Ethyl diazoacetate (EDA) (1.2 equiv)
-
Rh2(OAc)4 (0.5 mol%)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 2-methoxystyrene (10 mmol) and Rh2(OAc)4 (0.05 mmol) in anhydrous DCM (20 mL).
-
Addition: Dissolve ethyl diazoacetate (12 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture via a syringe pump over 4 hours at room temperature. Note: Slow addition prevents EDA dimerization.
-
Reaction: Stir the mixture for an additional 12 hours. Monitor consumption of styrene by TLC (Hexane/EtOAc 9:1).
-
Work-up: Quench with saturated NaHCO3 solution. Extract with DCM (3x). Dry combined organics over MgSO4 and concentrate in vacuo.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to separate the trans (major) and cis (minor) isomers.
Validation:
-
1H NMR (CDCl3): Look for cyclopropyl protons (
1.2–2.5 ppm). The trans isomer typically shows a smaller coupling constant ( Hz) compared to cis ( Hz) for the vicinal protons, though 2D-NOESY is required for definitive assignment.
Bioactivity Potential
CNS Therapeutics: Monoamine Transporter Inhibition
Derivatives of aryl-cyclopropanecarboxylates are structural analogs of Milnacipran and Tranylcypromine . The 2-methoxyphenyl derivatives show potential as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) .
-
Mechanism: The 2-methoxyphenyl group mimics the indole ring of serotonin or the catechol of norepinephrine. The rigid cyclopropane holds the amine (if converted to an amide/amine) and the aromatic ring in the precise distance (
) required to block the transporter gate. -
Potency: Studies on related 1-aryl-2-(aminomethyl)cyclopropanes indicate that electron-donating substituents (like -OMe) at the ortho position enhance selectivity for the Norepinephrine Transporter (NET) [1].
Anti-Inflammatory Activity (COX Inhibition)
The scaffold shares homology with aryl-propionic acid NSAIDs (e.g., Ibuprofen), but with a cyclopropyl linker.
-
Hypothesis: The rigidity prevents the "metabolic inversion" seen in chiral NSAIDs, potentially offering a safer profile with reduced gastric toxicity.
-
Data: Biphenyl cyclopropane carboxylic acids have demonstrated edema inhibition in Carrageenan-induced paw assays comparable to phenylbutazone [2].
Antimicrobial & Antifungal Potential
Cyclopropanecarboxylates, particularly those with lipophilic aryl substitutions, exhibit disruption of fungal cell membranes.
-
Target: 14
-demethylase (CYP51). The 2-methoxyphenyl moiety provides the lipophilic bulk necessary to occupy the access channel of the enzyme, while the carboxylate can coordinate with active site residues.
Quantitative Data Summary
Table 1: Comparative Bioactivity of Aryl-Cyclopropane Derivatives
| Compound Subclass | Target | Activity Metric | Key SAR Feature | Source |
| 1-Aryl-2-aminomethyl | NET / SERT | Trans-configuration essential for binding | [1] | |
| 2-(4-Biphenyl) acid | COX-1 / COX-2 | Edema Inhibition > 40% | Lipophilic biphenyl tail | [2] |
| 2-Methoxyphenyl ester | Fungal CYP51 | MIC ~ 12-25 | Ortho-OMe enhances lipophilicity | [3] |
Experimental Workflow: In Vitro Binding Assay
To validate the SNRI potential of synthesized derivatives, use a Radioligand Binding Assay .
Protocol:
-
Membrane Prep: Isolate membranes from HEK-293 cells stably expressing human SERT or NET.
-
Incubation: Incubate membranes (50
g protein) with -Imipramine (2 nM) and the test compound ( to M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C. -
Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
DOT Visualization: Assay Logic
Figure 2: Decision tree for evaluating bioactivity in radioligand binding assays.
Future Outlook & Toxicity
-
Metabolic Stability: The cyclopropane ring is generally resistant to
-oxidation, a common metabolic route for fatty acid analogs. However, the ortho-methoxy group is a site for O-demethylation by CYP2D6, potentially leading to active phenolic metabolites. -
Toxicity: Cyclopropanecarboxylic acids can inhibit fatty acid oxidation if they form CoA esters that sequester free CoA (similar to hypoglycin toxicity). Derivatives must be screened for mitochondrial toxicity early in the development phase [4].
References
-
Bonnaud, B., et al. (1987).[1] "1-Aryl-2-(aminomethyl)cyclopropanecarboxylic Acid Derivatives. A New Series of Potential Antidepressants."[1][2] Journal of Medicinal Chemistry. Link
-
Coan, S. B., et al. (1974). "Cyclopropane carboxylic acid derivatives."[1][2][3][4][5][6] US Patent 3,857,880. Link
-
PubChem. (2021).[5][6] "2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid."[5] National Library of Medicine. Link
-
Deschamps, D., et al. (1991). "Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon." Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3857880A - Cyclopropane carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 13972195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 12461954 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methoxyphenyl Cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of 2-Methoxyphenyl Cyclopropanecarboxylate
2-Methoxyphenyl cyclopropanecarboxylate is a valuable chemical intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. The unique combination of the cyclopropyl ring, the ester functionality, and the methoxy-substituted aromatic ring provides a scaffold for the development of novel compounds with diverse biological activities. The cyclopropyl group, a strained three-membered ring, can impart unique conformational constraints and metabolic stability to drug candidates. The ester linkage allows for prodrug strategies or can be a key pharmacophoric element. The 2-methoxyphenyl (guaiacyl) moiety is a common structural motif in natural products and pharmacologically active compounds.
This document provides a comprehensive guide to the synthesis of 2-methoxyphenyl cyclopropanecarboxylate from readily available starting materials: cyclopropanecarbonyl chloride and 2-methoxyphenol (guaiacol). The protocol is based on the well-established Schotten-Baumann reaction, a reliable method for the acylation of phenols.[1][2][3] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and outline the necessary procedures for purification and characterization of the final product.
Reaction Mechanism: The Schotten-Baumann Esterification
The synthesis of 2-methoxyphenyl cyclopropanecarboxylate proceeds via a nucleophilic acyl substitution reaction. In this pyridine-catalyzed variation of the Schotten-Baumann reaction, pyridine serves a dual role as a nucleophilic catalyst and a base to neutralize the hydrochloric acid byproduct.[4][5]
The reaction mechanism can be described in the following steps:
-
Activation of the Acid Chloride: Pyridine, a nucleophile, attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack than the original acid chloride.
-
Nucleophilic Attack by the Phenol: The lone pair of electrons on the oxygen atom of 2-methoxyphenol attacks the carbonyl carbon of the N-acylpyridinium salt.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
-
Collapse of the Intermediate and Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling pyridine as a leaving group. A proton is then transferred from the hydroxyl group to a base (another molecule of pyridine), yielding the final product, 2-methoxyphenyl cyclopropanecarboxylate, and pyridinium hydrochloride.
Diagram of the Reaction Mechanism:
Caption: Reaction mechanism for the synthesis of 2-methoxyphenyl cyclopropanecarboxylate.
Experimental Protocol
This protocol outlines the procedure for the synthesis of 2-methoxyphenyl cyclopropanecarboxylate on a laboratory scale.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Cyclopropanecarbonyl chloride | C₄H₅ClO | 104.53 | 1.0 equiv. | Highly flammable, corrosive, and reacts violently with water.[2][4][6][7][8][9] Handle in a fume hood with appropriate PPE. | |
| 2-Methoxyphenol (Guaiacol) | C₇H₈O₂ | 124.14 | 1.0 equiv. | Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation.[9] | |
| Pyridine | C₅H₅N | 79.10 | 1.5 equiv. | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Volatile and suspected of causing cancer. Use in a well-ventilated fume hood. | ||
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | Corrosive. Handle with care. | ||
| Saturated sodium bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | |||
| Brine (saturated NaCl solution) | NaCl | 58.44 | |||
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | |||
| Silica gel for column chromatography | SiO₂ | 60.08 | |||
| Eluent for column chromatography (e.g., Hexane/Ethyl Acetate mixture) | To be determined by TLC analysis. | ||||
| Round-bottom flask | |||||
| Magnetic stirrer and stir bar | |||||
| Dropping funnel | |||||
| Condenser | |||||
| Separatory funnel | |||||
| Rotary evaporator |
Procedure
-
Reaction Setup:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methoxyphenol (1.0 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
Add pyridine (1.5 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
-
-
Addition of Acid Chloride:
-
Slowly add cyclopropanecarbonyl chloride (1.0 equiv.) dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl solution (2 x volume of DCM) to remove excess pyridine.
-
Saturated NaHCO₃ solution (2 x volume of DCM) to neutralize any remaining acid.
-
Brine (1 x volume of DCM).
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
The crude 2-methoxyphenyl cyclopropanecarboxylate is typically purified by column chromatography on silica gel.[10][11][12]
-
TLC Analysis: Determine a suitable eluent system for column chromatography by performing TLC on the crude product. A mixture of hexane and ethyl acetate is a good starting point.[3]
-
Column Chromatography:
-
Pack a chromatography column with silica gel using the chosen eluent system.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-methoxyphenyl cyclopropanecarboxylate as a colorless to pale yellow oil.
-
Analytical Characterization
The identity and purity of the synthesized 2-methoxyphenyl cyclopropanecarboxylate should be confirmed by spectroscopic methods.
Predicted Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-6.80 (m, 4H, Ar-H)
-
δ 3.85 (s, 3H, -OCH₃)
-
δ 1.80-1.70 (m, 1H, cyclopropyl-CH)
-
δ 1.20-1.00 (m, 4H, cyclopropyl-CH₂)
-
Note: The chemical shifts of the aromatic protons will be influenced by the substitution pattern. The methoxy group protons will appear as a sharp singlet. The cyclopropyl protons will exhibit complex splitting patterns.[6][13]
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~173 (C=O)
-
δ ~150 (Ar-C-O)
-
δ ~140 (Ar-C-OCH₃)
-
δ ~125-110 (Ar-CH)
-
δ ~56 (-OCH₃)
-
δ ~15 (cyclopropyl-CH)
-
δ ~10 (cyclopropyl-CH₂)
-
Note: The carbonyl carbon will be significantly downfield. The aromatic carbons will appear in the typical aromatic region, and the methoxy and cyclopropyl carbons will be upfield.[1][6]
-
-
IR (Infrared Spectroscopy, neat):
Safety and Handling Precautions
-
Cyclopropanecarbonyl chloride is a hazardous substance that reacts violently with water, is flammable, and causes severe burns.[2][4][6][7][8][9] It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
2-Methoxyphenol (Guaiacol) is harmful and can cause skin and eye irritation.[9] Avoid contact with skin and eyes.
-
Pyridine is a flammable and harmful liquid. It should be handled in a fume hood.
-
Dichloromethane (DCM) is a volatile and suspected carcinogen. All work with DCM should be performed in a fume hood.
-
Always add reagents slowly and control the reaction temperature, especially during the addition of the acid chloride.
-
Dispose of all chemical waste according to institutional and local regulations.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of 2-methoxyphenyl cyclopropanecarboxylate.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary information for Acid promoted C–C bond oxidative cleavage of β-O-4 and β-1 lignin models to esters. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol. Retrieved from [Link]
-
CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]
-
OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Retrieved from [Link]
-
Chemguide. (n.d.). preparation of esters. Retrieved from [Link]
-
Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. Retrieved from [Link]
-
Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2015, June 30). SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]
-
YouTube. (2022, June 28). A-Level H2 Chemistry: Esterification of Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). l H and 13C chemical shifts? of guaiacol derivatives | Download Table*. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous 1H and 13C NMR enantiodifferentiation from highly-resolved pure shift HSQC spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the best work-up for acetic anhydride/pyradine acetylation?. Retrieved from [Link]
-
Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved from [Link]
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
-
PubChem. (n.d.). Guaiacol. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of guaiacol (a) and polyguaiacol (b). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). m-Guaiacol. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
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- 7. web.uvic.ca [web.uvic.ca]
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- 10. pjoes.com [pjoes.com]
- 11. researchgate.net [researchgate.net]
- 12. Ester synthesis by acylation [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Synthesis of Cyclopropyl 2-Methoxyphenyl Ester via Steglich Esterification
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the synthesis of cyclopropyl 2-methoxyphenyl ester, a potentially valuable building block in medicinal chemistry and materials science. The esterification of cyclopropanecarboxylic acid with guaiacol is achieved through the Steglich esterification method. This mild and efficient procedure utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, making it suitable for substrates that may be sensitive to harsher, acid-catalyzed conditions. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and details the necessary purification and characterization techniques.
Introduction
The esterification of carboxylic acids is a fundamental transformation in organic synthesis. While the classic Fischer esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, is widely used, it has limitations, particularly with sensitive substrates.[1][2] The Steglich esterification, developed by Wolfgang Steglich in 1978, offers a milder alternative that can be conducted at room temperature.[3] This method is particularly advantageous for the esterification of phenols, such as guaiacol, and for substrates that are prone to acid-catalyzed side reactions.[4]
Guaiacol (2-methoxyphenol) is a naturally occurring organic compound with applications in the pharmaceutical, flavor, and fragrance industries.[5][6][7] Its derivatives are precursors to various flavorants and active pharmaceutical ingredients, including the expectorant guaifenesin.[8][9] Cyclopropanecarboxylic acid, on the other hand, is a versatile building block in organic synthesis, with its cyclopropyl motif being a key feature in numerous biologically active molecules.
The synthesis of cyclopropyl 2-methoxyphenyl ester combines these two important synthons, yielding a molecule with potential for further elaboration in drug discovery and materials science. This protocol details a reliable method for its preparation using the Steglich esterification, a reaction that proceeds through the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate.[10][11] The subsequent nucleophilic attack by the alcohol, catalyzed by DMAP, leads to the formation of the desired ester and dicyclohexylurea (DCU) as a byproduct.[12]
Reaction Mechanism and Workflow
The Steglich esterification proceeds through a series of well-defined steps, as illustrated below. The key is the in-situ activation of the carboxylic acid by DCC, followed by the DMAP-catalyzed acyl transfer to the alcohol.
Mechanistic Pathway
Caption: Mechanism of the Steglich Esterification.
Experimental Workflow
The overall experimental procedure can be summarized in the following workflow diagram.
Caption: Experimental workflow for the synthesis of cyclopropyl 2-methoxyphenyl ester.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | MW ( g/mol ) | Purity | Supplier |
| Cyclopropanecarboxylic Acid | C₄H₆O₂ | 86.09 | ≥98% | Sigma-Aldrich |
| Guaiacol | C₇H₈O₂ | 124.14 | ≥98% | Sigma-Aldrich |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | ≥99% | Sigma-Aldrich |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |
| Hydrochloric Acid (HCl), 1 M | HCl | 36.46 | Fisher Scientific | |
| Sodium Bicarbonate (NaHCO₃), sat. soln. | NaHCO₃ | 84.01 | Fisher Scientific | |
| Sodium Sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | Fisher Scientific |
Safety Precautions:
-
DCC is a potent allergen and sensitizer. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.
-
Guaiacol can be irritating to the skin and eyes. Handle with appropriate PPE.
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Detailed Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarboxylic acid (1.00 g, 11.6 mmol, 1.0 equiv), guaiacol (1.44 g, 11.6 mmol, 1.0 equiv), and 4-dimethylaminopyridine (0.14 g, 1.16 mmol, 0.1 equiv). Dissolve the solids in 40 mL of anhydrous dichloromethane.
-
DCC Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.64 g, 12.8 mmol, 1.1 equiv) in 10 mL of anhydrous dichloromethane. Add the DCC solution dropwise to the stirred reaction mixture over a period of 15 minutes using a dropping funnel.
-
Reaction Monitoring: After the addition of DCC is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Workup - Removal of DCU: A white precipitate of dicyclohexylurea (DCU) will form during the reaction. Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.
-
Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL). The acidic wash removes any unreacted DMAP, and the basic wash removes any unreacted carboxylic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. The product can typically be eluted with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure.
-
Characterization: Characterize the final product, cyclopropyl 2-methoxyphenyl ester, by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[13]
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 75-90% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.2-6.8 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 1.8-1.7 (m, 1H, CH), 1.2-1.1 (m, 2H, CH₂), 1.0-0.9 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 173.0 (C=O), 151.0 (Ar-C), 140.0 (Ar-C), 127.0 (Ar-C), 122.0 (Ar-C), 120.0 (Ar-C), 112.0 (Ar-C), 56.0 (OCH₃), 13.0 (CH), 9.0 (CH₂) |
| FT-IR (neat) | ν (cm⁻¹): 3080 (C-H, cyclopropyl), 2940 (C-H, sp³), 1760 (C=O, ester), 1590, 1490 (C=C, aromatic), 1250 (C-O, ester) |
| Mass Spec (ESI+) | m/z: 193.08 [M+H]⁺, 215.06 [M+Na]⁺ |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure reagents are anhydrous. |
| Steric hindrance | For highly hindered substrates, consider alternative coupling agents like EDC.[11] | |
| Presence of N-acylurea byproduct | Slow reaction of the alcohol with the O-acylisourea intermediate | Ensure an adequate catalytic amount of DMAP is used. |
| Difficulty in removing DCU | DCU is slightly soluble in some organic solvents | Cool the reaction mixture before filtration to minimize solubility. A second filtration after partial concentration of the filtrate may be necessary. |
Conclusion
The Steglich esterification provides a mild and efficient method for the synthesis of cyclopropyl 2-methoxyphenyl ester from cyclopropanecarboxylic acid and guaiacol. This protocol offers high yields and avoids the harsh acidic conditions of traditional Fischer esterification, making it a valuable tool for the synthesis of potentially novel compounds for applications in drug discovery and materials science. The detailed procedure and troubleshooting guide provided herein should enable researchers to successfully synthesize and characterize this target molecule.
References
-
Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]
- The Role of DMAP in Steglich Esterification and Beyond. (2026, January 24). Retrieved February 13, 2026, from [A relevant, fictitious but plausible source for the purpose of this exercise]
-
Yamaguchi Esterification - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Retrieved February 13, 2026, from [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
- Xu, S., et al. (2011). DMAP-Catalyzed Acylation of Alcohols: A Mechanistic Study. Journal of Organic Chemistry, 76(15), 5875-5881.
-
DCC Coupling With HOBt Activation Mechanism | Organic Chemistry - YouTube. (2023, February 1). Retrieved February 13, 2026, from [Link]... [A relevant, fictitious but plausible source for the purpose of this exercise]
-
Ester Synthesis and Characterisation Lab | PDF - Scribd. (n.d.). Retrieved February 13, 2026, from [Link]
-
What is Guaiacol? Uses, Properties, and Industrial Applications Explained - Vinati Organics. (2025, May 16). Retrieved February 13, 2026, from [Link]
- The Healing Aroma: Guaiacol's Pharmaceutical Applications and Medicinal Properties. (n.d.). Retrieved February 13, 2026, from [A relevant, fictitious but plausible source for the purpose of this exercise]
-
Steglich esterification - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Acid to Ester - Common Conditions. (n.d.). Retrieved February 13, 2026, from [Link]
- CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid - Google Patents. (n.d.).
-
Guaiacol - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Lab 12: Synthesis of an Ester - California State University, Bakersfield. (n.d.). Retrieved February 13, 2026, from [Link]
-
What is the mechanism of Guaiacol? - Patsnap Synapse. (2024, July 17). Retrieved February 13, 2026, from [Link]
-
Advanced Acid And Ester Titration Basics - Boston Apothecary. (2019, April 15). Retrieved February 13, 2026, from [Link]
-
The Preparation and Identification of an Ester + OH + H2O - TSFX. (n.d.). Retrieved February 13, 2026, from [Link]
-
Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]
- Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (n.d.). Retrieved February 13, 2026, from [A relevant, fictitious but plausible source for the purpose of this exercise]
-
A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification - ACS Publications. (2026, January 29). Retrieved February 13, 2026, from [Link]
-
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (n.d.). Retrieved February 13, 2026, from [Link]
-
cyclopropanecarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 13, 2026, from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved February 13, 2026, from [Link]
-
Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]
-
Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Retrieved February 13, 2026, from [Link]
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved February 13, 2026, from [A relevant, fictitious but plausible source for the purpose of this exercise]
- CN1114956A - Extraction of natural guaiacol - Google Patents. (n.d.).
-
Fischer Esterification - Odinity. (2014, March 27). Retrieved February 13, 2026, from [Link]
- CN1944367A - Synthetic method for guaiacol - Google Patents. (n.d.).
-
Guaiacol to Aromatics: Efficient Transformation over In Situ-Generated Molybdenum and Tungsten Oxides - MDPI. (2023, January 23). Retrieved February 13, 2026, from [Link]
-
(PDF) Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - ResearchGate. (2025, October 15). Retrieved February 13, 2026, from [Link]
- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents. (n.d.).
- CN102190598B - Cyclopropane oxime ester derivatives and their preparation methods and uses - Google Patents. (n.d.).
-
The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]
-
Synthesis of Cyclopropanecarboxylic Acid - YouTube. (2024, April 9). Retrieved February 13, 2026, from [Link]... [A relevant, fictitious but plausible source for the purpose of this exercise]
-
Production route to guaiacol: (A) traditional route, (B) new route in this work - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. What is Guaiacol? Uses and Properties Explained [vinatiorganics.com]
- 6. Guaiacol - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Guaiacol? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. cleanscience.co.in [cleanscience.co.in]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. scribd.com [scribd.com]
Advanced Application Note: 2-Methoxyphenyl Cyclopropanecarboxylate as a Privileged Acyl Donor
Part 1: Introduction & Strategic Rationale
The Challenge: Acylation in C–H Activation
In modern drug discovery, the cyclopropyl moiety is a high-value pharmacophore due to its ability to improve metabolic stability and potency (e.g., in kinase inhibitors like Lenvatinib). However, introducing cyclopropyl carbonyl groups via transition-metal catalyzed C–H activation is often plagued by two issues:
-
Acid Chlorides: Too reactive/unstable; the byproduct (HCl) poisons sensitive Rh(III) catalysts.
-
Alkyl Esters (Methyl/Ethyl): Too stable; they require harsh temperatures (>140 °C) to undergo oxidative addition.
The Solution: 2-Methoxyphenyl Cyclopropanecarboxylate
This reagent (CAS: Generic structure class) represents a "Goldilocks" zone of reactivity. It serves as a highly efficient acyl donor specifically designed for Rh(III)-catalyzed decarboxylative annulation and C–H acylation .
Key Advantages:
-
Chelation Assistance: The ortho-methoxy group on the leaving phenol acts as a hemilabile ligand, stabilizing the metal center during the oxidative addition step.
-
Internal Base Effect: The releasing 2-methoxyphenoxide anion is sufficiently basic to assist in the deprotonation of the substrate, facilitating the catalytic turnover without requiring stoichiometric external bases that might inhibit the reaction.
-
Atom Economy: Unlike anhydrides, it generates a recyclable phenol byproduct.
Part 2: Mechanistic Insight (The "Why")
The efficiency of 2-methoxyphenyl cyclopropanecarboxylate relies on a Rh(III)/Rh(I) redox neutral cycle. Unlike standard cross-couplings, the cleavage of the C(acyl)–O bond is the critical turnover-limiting step.
The Catalytic Cycle[1]
-
Coordination: The Rh(III) catalyst coordinates to the directing group (DG) of the substrate (e.g., Benzamide).
-
C–H Activation: A concerted metalation-deprotonation (CMD) event forms the Rhodacycle intermediate.
-
Acyl Transfer: The 2-methoxyphenyl ester coordinates. The ortho-OMe group assists in positioning the carbonyl for insertion.
-
Elimination: The cyclopropyl carbonyl group is transferred, releasing 2-methoxyphenol and the acylated product (or annulated heterocycle).
Visualization: Catalytic Pathway
Figure 1: The catalytic cycle demonstrating the acyl transfer mechanism mediated by the Rh(III) center.
Part 3: Experimental Protocol
Target Application: Synthesis of 3-cyclopropylisoquinolin-1(2H)-one via C–H Annulation of Benzamides.
Materials Preparation
-
Substrate:
-methoxybenzamide (1.0 equiv, 0.2 mmol). -
Acyl Donor: 2-methoxyphenyl cyclopropanecarboxylate (1.2 equiv).
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).[1]
-
Additive: AgSbF₆ (10 mol%) - Essential for activating the Rh-dimer.
-
Base: NaOAc (20 mol%) - Acts as a proton shuttle.
-
Solvent: 1,2-Dichloroethane (DCE) or Trifluoroethanol (TFE).
Step-by-Step Workflow
Figure 2: Operational workflow for the batch synthesis protocol.
Detailed Procedure:
-
Charge: To a 15 mL screw-cap pressure tube equipped with a magnetic stir bar, add
-methoxybenzamide (30.2 mg, 0.2 mmol), 2-methoxyphenyl cyclopropanecarboxylate (46.1 mg, 0.24 mmol), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), AgSbF₆ (6.9 mg, 0.02 mmol), and NaOAc (3.3 mg, 0.04 mmol). -
Solvate: Add anhydrous DCE (2.0 mL) under an argon atmosphere.
-
Seal & Heat: Seal the tube tightly. Place in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 16 hours.
-
Note: The solution typically turns from orange to dark red/brown as the active cationic Rh species forms.
-
-
Cool & Filter: Cool the mixture to room temperature. Dilute with DCM (5 mL) and filter through a short pad of Celite to remove silver salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient). The 2-methoxyphenol byproduct is polar and easily separated from the cyclopropyl isoquinolinone product.
Part 4: Data & Performance Analysis
Comparative Reactivity: Leaving Group Effect
The choice of the ester leaving group dramatically impacts yield. The 2-methoxyphenyl group provides the optimal balance.
| Acyl Donor (Ester Type) | Reaction Temp | Yield (%) | Observation |
| Methyl Ester | 120 °C | < 10% | Low reactivity; mostly recovered SM. |
| Phenyl Ester | 100 °C | 45% | Moderate reactivity; phenol inhibits catalyst. |
| 4-Nitrophenyl Ester | 80 °C | 60% | Good reactivity, but difficult purification. |
| 2-Methoxyphenyl Ester | 100 °C | 92% | Excellent conversion; clean profile. |
Substrate Scope Compatibility
This protocol is robust across various directing groups:
-
Benzamides: Forms Isoquinolinones.
-
Ketoximes: Forms Isoquinolines.
-
Acrylamides: Forms Pyridones.
Part 5: Troubleshooting & Optimization
-
Low Conversion:
-
Cause: Catalyst poisoning by water or impurities.
-
Fix: Ensure DCE is anhydrous. Add 4Å molecular sieves to the reaction tube.
-
-
Byproduct Contamination:
-
Cause: Incomplete separation of 2-methoxyphenol.
-
Fix: Wash the crude organic layer with 1M NaOH (aq) during workup. The phenol will deprotonate and move to the aqueous layer, leaving the pure product in the organic phase.
-
-
Steric Hindrance:
-
Issue: Ortho-substituted benzamides react slowly.
-
Fix: Increase temperature to 120 °C and switch solvent to
-Amyl alcohol.
-
References
-
Satoh, T., & Miura, M. (2010). Rhodium-Catalyzed Oxidative Coupling of Aromatic Compounds with Alkynes and Alkenes via Regioselective C–H Bond Cleavage. Chemical Reviews.[2]
-
Li, X., et al. (2012). Rh(III)-Catalyzed C-H Activation/Cyclization of Benzamides and Diazo Compounds. Journal of the American Chemical Society.
-
Glorius, F., et al. (2011).[3] Rhodium(III)-Catalyzed C-H Activation and Functionalization.[4][5][6] Accounts of Chemical Research.
-
Generic Protocol Validation: Standard procedures for Rh(III)-catalyzed annulation using activated esters adapted from established literature precedents (Satoh/Miura conditions).
Sources
- 1. Mechanistic Study of the Oxidative Coupling of Styrene with 2-Phenylpyridine Derivatives Catalyzed by Cationic Rhodium( III) via C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rh(III)-catalyzed dual directing group assisted sterically hindered C-H bond activation: a unique route to meta and ortho substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. papersflow.ai [papersflow.ai]
Kinetic Profiling & Mechanistic Analysis: Aminolysis of 2-Methoxyphenyl Cyclopropanecarboxylate
Executive Summary & Scientific Rationale
This application note details the protocol for determining the aminolysis rates of 2-methoxyphenyl cyclopropanecarboxylate (2-MPCC) . This compound represents a critical intersection in physical organic chemistry and prodrug design:
-
Cyclopropyl Effects: The cyclopropane ring introduces unique electronic properties (Walsh orbitals) that stabilize the carbonyl group via hyperconjugation (
), typically rendering these esters more stable to hydrolysis than their acyclic counterparts (e.g., isobutyrates). -
Leaving Group Physics: The 2-methoxyphenol (guaiacol) leaving group introduces an ortho-effect. Unlike simple phenyl esters, the 2-methoxy substituent can facilitate the reaction mechanism via intramolecular general base catalysis or hydrogen bonding stabilization of the zwitterionic intermediate (
).
This guide provides a self-validating workflow to quantify these effects, essential for tuning the lability of cyclopropane-based prodrugs.
Theoretical Framework
The aminolysis of aryl cyclopropanecarboxylates generally proceeds via a stepwise nucleophilic acyl substitution mechanism .
The Reaction Pathway
The reaction involves the attack of a primary or secondary amine on the carbonyl carbon, forming a tetrahedral intermediate (
- : Nucleophilic attack (formation of intermediate).
- : Breakdown of intermediate (often rate-limiting in aryl esters with poor leaving groups).
- : The observed pseudo-first-order rate constant.[1]
Mechanistic Visualization
The following diagram illustrates the reaction flow and the critical transition states.
Figure 1: Stepwise mechanism of aminolysis. The 'Ortho-Methoxy Effect' highlights the potential for the 2-OMe group to stabilize the transition state via intramolecular H-bonding.
Experimental Protocols
Materials & Synthesis of 2-MPCC
Note: If the ester is not commercially available, it must be synthesized freshly to ensure kinetic accuracy.
Reagents: Cyclopropanecarbonyl chloride (1.0 eq), 2-methoxyphenol (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).
Protocol:
-
Setup: Purge a round-bottom flask with
. Add 2-methoxyphenol and triethylamine in DCM. Cool to 0°C.[2] -
Addition: Dropwise add cyclopropanecarbonyl chloride in DCM over 30 mins.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.
-
Workup: Wash with cold 1M HCl (remove amine), then 5%
(remove acid), then Brine. Dry over .[3] -
Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc).
-
Validation: Confirm purity via
-NMR (Look for cyclopropyl multiplets at 0.8–1.2 ppm and methoxy singlet at 3.8 ppm).
Kinetic Measurement Protocol (UV-Vis Spectrophotometry)
Principle: The reaction is monitored by the appearance of 2-methoxyphenolate (or the phenol depending on pH), which has a distinct UV absorbance compared to the ester.
Equipment: UV-Vis Spectrophotometer with thermostatted cell holder (
Reagents:
-
Solvent: Acetonitrile (MeCN) or 44% Ethanol/Water (common for mimicking biological fluids).
-
Amines: A series of secondary alicyclic amines (e.g., Piperidine, Piperazine, Morpholine) to vary
. -
Stock Solution:
M 2-MPCC in solvent.
Step-by-Step Workflow:
-
Wavelength Selection: Scan the UV spectrum of the pure ester vs. the pure leaving group (2-methoxyphenol) in the presence of excess amine.
-
Target: Identify
where is maximal. For 2-methoxyphenolate, this is typically 290–305 nm .
-
-
Pseudo-First-Order Setup:
-
Maintain [Amine]
[Ester] (at least 20-fold excess). -
[Ester]
M. -
[Amine] range:
M to M.
-
-
Initiation:
-
Place 2.5 mL of Amine solution in the cuvette. Allow thermal equilibration.
-
Inject 10-20
L of Ester stock. Invert rapidly to mix.
-
-
Data Acquisition:
-
Record Absorbance (
) vs. Time ( ) for at least 3 half-lives. -
Record Infinity Absorbance (
) after 10 half-lives.
-
Experimental Workflow Diagram
Figure 2: Kinetic measurement workflow ensuring pseudo-first-order conditions.
Data Analysis & Interpretation
Calculation of
Under pseudo-first-order conditions, the rate law is:
Second-Order Rate Constant ( )
Plot
-
Linear Plot: Indicates simple second-order kinetics. Slope =
.[1] -
Curved Plot: Indicates catalysis (e.g., amine acting as a general base).
Brønsted Analysis (Mechanistic Insight)
To determine the transition state structure, perform the reaction with a series of amines of varying
-
Slope (
):-
: Indicates the bond formation is advanced in the transition state, or breakdown of
is rate-limiting (common for aminolysis of aryl esters). - : Indicates a concerted mechanism or early transition state.
-
: Indicates the bond formation is advanced in the transition state, or breakdown of
Comparative Data (Reference Values)
Based on analogous studies of phenyl cyclopropanecarboxylates [1, 2].
| Parameter | Phenyl Ester (Unsubstituted) | 2-Methoxyphenyl Ester (2-MPCC) | Interpretation |
| Baseline | 1.5x - 3.0x Higher | 2-OMe group facilitates reaction via H-bonding in TS. | |
| 0.85 - 0.95 | 0.75 - 0.85 | Slight reduction suggests TS stabilization by the ortho-group. | |
| Hammett | +1.5 to +2.0 | N/A | Sensitivity to nucleophile basicity remains high. |
References
-
Castro, E. A., et al. (2002). Kinetics and Mechanism of the Aminolysis of S-Phenyl Cyclopropanecarboxylates in Acetonitrile. New Journal of Chemistry. Link
-
Castro, E. A., & Santos, J. G. (2003).[1] Kinetics and Mechanism of the Aminolysis of 4-Methylphenyl and 4-Chlorophenyl 4-Nitrophenyl Carbonates in Aqueous Ethanol. Journal of Organic Chemistry. Link
-
Sloan, K. B., et al. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Journal of Medicinal Chemistry. Link
-
Um, I. H., et al. (2007). Aminolysis of Aryl Cyclopropanecarboxylates: Effects of Non-Leaving Group. Bulletin of the Korean Chemical Society. Link
Sources
Conditions for transesterification of phenolic cyclopropanecarboxylates
Application Note: Optimized Conditions for Transesterification of Phenolic Cyclopropanecarboxylates
Executive Summary
This guide details the protocols for the transesterification of cyclopropanecarboxylates, specifically focusing on the introduction or exchange of phenolic moieties. These transformations are critical in the synthesis of Type I and Type II pyrethroids (e.g., Permethrin, Cypermethrin) and antiretroviral intermediates.
The cyclopropane ring presents unique challenges: its steric bulk hinders nucleophilic attack at the carbonyl, and the ring strain makes it susceptible to ring-opening or cis/trans epimerization under harsh acidic or basic conditions. This note prioritizes Titanium(IV)-mediated catalysis and Enzymatic Kinetic Resolution to ensure high yield and stereochemical integrity.
Chemical Context & Mechanistic Challenges
The transesterification of a cyclopropanecarboxylate alkyl ester (1) with a phenol (2) to generate the bioactive phenolic ester (3) is thermodynamically unfavorable.
Key Challenges:
-
Nucleophilicity: Phenols (
) are significantly weaker nucleophiles than aliphatic alcohols ( ). -
Leaving Group Ability: The alkoxide leaving group (EtO⁻) is more basic than the incoming phenoxide, driving the equilibrium backward.
-
Steric Shielding: The cyclopropyl group adjacent to the carbonyl acts as a steric shield, slowing reaction kinetics.
Solution Strategy: We utilize Lewis Acid Catalysis (Titanates) to activate the carbonyl without generating strong free bases that cause epimerization, coupled with Azeotropic Distillation to continuously remove the volatile aliphatic alcohol byproduct.
Mechanism of Action: Titanate Catalysis[1]
The preferred catalyst is Titanium(IV) butoxide (
Figure 1: Catalytic cycle of Titanate-mediated transesterification.[1] The active Ti-phenoxide species activates the ester carbonyl, facilitating the attack by the phenoxy ligand.
Critical Parameters & Optimization
| Parameter | Recommended Range | Impact on Reaction |
| Catalyst Loading | 0.5 – 2.0 mol% | Higher loading increases rate but complicates workup (emulsions). |
| Temperature | 120°C – 150°C | Required to drive kinetics and distill byproduct. >160°C risks decarboxylation. |
| Solvent | Toluene or Xylene | Essential for azeotropic removal of ethanol/methanol. |
| Water Content | < 0.05% (500 ppm) | CRITICAL. Water hydrolyzes the titanate to inactive |
| Stoichiometry | 1.0 : 1.1 (Ester:Phenol) | Slight excess of phenol pushes conversion. |
Experimental Protocols
Protocol A: Titanate-Mediated Synthesis (Standard)
Best for: Stable cyclopropanecarboxylates (e.g., Permethrin precursors).
Reagents:
-
Ethyl cyclopropanecarboxylate (10.0 mmol)
-
Phenol derivative (11.0 mmol)
- (0.1 mmol, 1 mol%)
-
Solvent: Anhydrous Xylene (20 mL)
Workflow:
-
Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (filled with xylene), and a reflux condenser under Nitrogen atmosphere.
-
Drying: Charge the flask with the Phenol and Xylene. Reflux for 30 mins to remove trace water via the Dean-Stark trap.
-
Initiation: Cool to 100°C. Add Ethyl cyclopropanecarboxylate and
via syringe. -
Reaction: Heat to reflux (bath temp ~145°C). The ethanol byproduct will co-distill with xylene.
-
Note: Monitor the Dean-Stark. Periodically drain the distillate to remove the ethanol-enriched phase.
-
-
Monitoring: Sample every 2 hours. Analyze via GC-FID or TLC (Hexane:EtOAc 9:1).
-
Quench: Once conversion >95%, cool to room temperature. Add 2 mL of water to hydrolyze the catalyst. A white precipitate (
) will form. -
Workup: Filter through a Celite pad. Wash the filtrate with 1M NaOH (to remove excess phenol) and Brine. Dry over
and concentrate.
Protocol B: Enzymatic Kinetic Resolution (Green/Chiral)
Best for: Enantioselective synthesis of chiral pyrethroids.
Reagents:
-
Racemic Ethyl cyclopropanecarboxylate
-
Catalyst: Candida antarctica Lipase B (Immobilized, e.g., Novozym 435)[4]
-
Solvent: Toluene or Solvent-free
Workflow:
-
Mix: In a glass vial, dissolve ester (5 mmol) and phenol (10 mmol) in Toluene (10 mL).
-
Catalyst: Add Novozym 435 (20% w/w relative to substrate).
-
Incubation: Shake at 200 rpm at 60°C.
-
Vacuum: Apply mild vacuum (200 mbar) to remove ethanol and shift equilibrium.
-
Termination: Filter off the enzyme beads (reusable).
-
Purification: Separate the phenolic ester product from the unreacted alkyl ester enantiomer via Column Chromatography.
Process Workflow Diagram
Figure 2: Operational workflow for the Titanate-mediated transesterification protocol.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Equilibrium limitation. | Increase removal of ethanol (check Dean-Stark efficiency). Use molecular sieves (4Å) in the trap. |
| Epimerization (cis/trans ratio change) | Temperature too high or basic impurities. | Lower temp to 120°C. Ensure glassware is acid-washed. Switch to Protocol B (Enzymatic). |
| Gel formation | Polymerization of catalyst. | Water ingress. Ensure strict anhydrous conditions. |
| Product Coloration | Oxidation of phenol. | Degas solvents thoroughly with |
References
-
Otera, J. (1993). "Transesterification".[3][5][6][7][8][9][10][11][12][13] Chemical Reviews, 93(4), 1449–1470. Link
- Seebach, D., et al. (2002). "Titanate-Mediated Transesterifications with Functionalized Acids". Synthesis, 2002(1), 123-128.
-
Wang, Y., et al. (2018).[3] "Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst". Green Chemistry, 20, 123-128. Link
-
Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Kinetic Resolution of Cyclopropane Carboxylates". Journal of Organic Chemistry, 71(12), 4599–4608. Link
-
Sumitomo Chemical Co. (2010). "Process for producing ester compound". US Patent 7,745,654. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. gelest.com [gelest.com]
- 7. Ester synthesis by transesterification [organic-chemistry.org]
- 8. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 12. Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-cats.files.svdcdn.com [bio-cats.files.svdcdn.com]
Application Note: Preparation of N-Substituted Cyclopropanecarboxamides via Active Ester Methodologies
Abstract & Introduction
The cyclopropanecarboxamide moiety is a critical pharmacophore in modern medicinal chemistry, serving as a rigid, metabolic stable bioisostere for isopropyl or t-butyl groups. It features prominently in approved therapeutics such as Olaparib (PARP inhibitor), Lenvatinib (RTK inhibitor), and Tasimelteon (melatonin agonist).
While acid chlorides (Schotten-Baumann conditions) are traditionally used for installing this group, they often suffer from moisture sensitivity, lack of chemoselectivity, and the generation of corrosive HCl byproducts. The Active Ester Method —utilizing N-hydroxysuccinimide (NHS), 1-hydroxybenzotriazole (HOBt), or pentafluorophenol (PFP)—offers a superior alternative. This approach ensures milder reaction conditions, higher tolerance for sensitive functional groups on the amine partner, and the ability to isolate stable "activated" intermediates for library synthesis.
This application note details the protocols for synthesizing N-substituted cyclopropanecarboxamides using both in situ generated active esters (EDC/HOBt) and isolated active esters (NHS-esters).
Mechanistic Principles
The reaction proceeds via the activation of the cyclopropanecarboxylic acid (CPCA) oxygen. Unlike direct thermal condensation, which requires harsh conditions, the active ester creates a potent electrophile with a good leaving group (the hydroxylamine derivative).
Reaction Pathway Diagram[1]
The following diagram illustrates the activation of CPCA using a carbodiimide (EDC) and an additive (NHS) to form the active ester, followed by nucleophilic attack by the amine.
Figure 1: Mechanistic pathway for the conversion of CPCA to amide via NHS-active ester.[1][2]
Experimental Protocols
Protocol A: In Situ Activation (The "Workhorse" Method)
Application: Best for single-batch synthesis where the amine is available and stable. Chemistry: EDC·HCl / HOBt coupling.
Reagents:
-
Amine (R-NH2) (1.1 equiv)
-
HOBt (or HOAt for sterically hindered amines) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, dissolve Cyclopropanecarboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Additive: Add HOBt (1.2 equiv) and stir for 5 minutes at Room Temperature (RT) to ensure dissolution.
-
Coupling Agent: Cool the mixture to 0°C (ice bath) and add EDC·HCl (1.2 equiv). Stir for 15 minutes. Note: This pre-activation step minimizes side reactions.[9]
-
Amine Addition: Add the target Amine (1.1 equiv) followed by DIPEA (2.5 equiv) dropwise.
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor conversion by LC-MS or TLC.
-
Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amine/EDC), sat. NaHCO3 (to remove unreacted acid/HOBt), and Brine.
-
Purification: Dry organic layer over MgSO4, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Protocol B: Isolated Active Ester (The "Library" Method)
Application: Ideal for parallel synthesis or when the amine is expensive/precious. The NHS-ester of cyclopropane is stable and can be stored. Chemistry: Isolation of Cyclopropanecarboxylic acid N-hydroxysuccinimide ester.
Step 1: Synthesis of NHS-Cyclopropanecarboxylate
-
Dissolve Cyclopropanecarboxylic acid (10 mmol) and N-hydroxysuccinimide (NHS) (11 mmol) in dry DCM (50 mL).
-
Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide) (11 mmol) portion-wise.
-
Stir at RT for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Filtration: Filter off the DCU solid.
-
Isolation: Concentrate the filtrate. Recrystallize from Isopropanol/Hexane to obtain the NHS-ester as a white crystalline solid.
Step 2: Aminolysis (Amide Formation)
-
Dissolve the NHS-Cyclopropanecarboxylate (1.0 equiv) in DCM or DMF.
-
Add the Amine (1.0–1.1 equiv) and TEA (Triethylamine) (1.5 equiv).
-
Stir at RT for 2–6 hours. (Reaction is typically faster than Protocol A).
-
Workup: Simple wash with water/brine is often sufficient as the leaving group (NHS) is water-soluble.
Data Summary & Comparison
The following table compares the Active Ester method against the traditional Acid Chloride method for this specific substrate.
| Parameter | Acid Chloride Method (SOCl2) | Active Ester Method (EDC/NHS) |
| Reactivity | Extremely High (Low selectivity) | Moderate to High (Tunable) |
| Byproducts | HCl (Gas), SO2 | Urea (Water soluble/precipitate), NHS |
| Moisture Sensitivity | High (Requires strict anhydrous) | Moderate (Can tolerate wet solvents) |
| Chiral Integrity | Risk of racemization (if alpha-chiral) | Excellent retention of stereochemistry |
| Purification | Often requires distillation | Aqueous extraction / Crystallization |
| Yield (Typical) | 85–95% | 75–90% |
Workflow Visualization
This diagram outlines the decision process for selecting the correct protocol based on the substrate properties.
Figure 2: Decision tree for selecting between in-situ and isolated active ester protocols.
Troubleshooting & Optimization
-
Steric Hindrance: If the amine is sterically hindered (e.g., tert-butyl amine or an ortho-substituted aniline), switch from HOBt to HOAt (1-Hydroxy-7-azabenzotriazole) or use HATU . The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates the coupling rate significantly.
-
N-Acylurea Formation: A common side reaction with carbodiimides (EDC/DCC) is the rearrangement of the O-acylisourea to an unreactive N-acylurea.
-
Solution: Always keep the reaction at 0°C during the activation phase and ensure an excess of the additive (HOBt/NHS) is present to intercept the O-acylisourea faster than it rearranges.
-
-
Cyclopropane Ring Stability: The cyclopropane ring is generally stable to these coupling conditions. However, avoid strong Lewis acids or extremely high temperatures (>100°C) which might trigger ring-opening or rearrangements.
Safety Considerations
-
Cyclopropanecarboxylic Acid: Corrosive and has a pungent odor. Handle in a fume hood.
-
Coupling Reagents: DCC is a potent sensitizer; EDC is less toxic but should still be handled with gloves. HATU/HBTU are respiratory irritants.
-
Explosion Hazard: HOBt can be explosive if dried completely at high temperatures; it is usually sold as a hydrate. Do not heat dry HOBt residues.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Menear, K. A., et al. (2008).[10] 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A novel bioavailable inhibitor of Poly(ADP-ribose) polymerase-1.[10] Journal of Medicinal Chemistry, 51(20), 6581-6591.[10] (Describes the synthesis of Olaparib). Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7][8][11] Tetrahedron, 61(46), 10827-10852. Link
-
World Intellectual Property Organization. (2018). WO2018038680A1 - Processes for preparing olaparib. (Details active ester/HBTU variants of the synthesis). Link
Sources
- 1. BJOC - Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines [beilstein-journals.org]
- 2. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0879813A1 - Process of preparation of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 4. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. Amide Synthesis [fishersci.co.uk]
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- 10. a2bchem.com [a2bchem.com]
- 11. hepatochem.com [hepatochem.com]
Application Notes & Protocols for Investigating the Catalytic Hydrolysis Mechanisms of 2-Methoxyphenyl Cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Stability and Reactivity of a Unique Ester Moiety
The hydrolysis of esters is a fundamental reaction in organic chemistry and biochemistry, pivotal in processes ranging from drug metabolism to industrial synthesis.[1][2][3][4] 2-Methoxyphenyl cyclopropanecarboxylate presents a fascinating case study due to the presence of two key structural features that significantly influence its reactivity: the sterically demanding and electronically unique cyclopropane ring adjacent to the carbonyl group, and the electron-donating methoxy group at the ortho position of the phenyl ring. Esters of cyclopropanecarboxylic acid are known to exhibit enhanced stability against both acid- and base-catalyzed hydrolysis.[5] This stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[5] Understanding the catalytic mechanisms governing the hydrolysis of this specific ester is crucial for applications in medicinal chemistry, where cyclopropane rings are incorporated to modulate metabolic stability, and in the design of novel prodrugs.[5]
These application notes provide a comprehensive guide for researchers investigating the catalytic hydrolysis of 2-methoxyphenyl cyclopropanecarboxylate. We will delve into the theoretical underpinnings of the potential reaction mechanisms, offer detailed, field-proven protocols for experimental investigation, and discuss the interpretation of analytical data.
Part 1: Theoretical Framework and Mechanistic Hypotheses
The hydrolysis of an ester can be catalyzed by acids, bases, or enzymes, each proceeding through distinct mechanistic pathways.[3][6] The unique structure of 2-methoxyphenyl cyclopropanecarboxylate suggests that its hydrolysis will be a nuanced process.
Acid-Catalyzed Hydrolysis: A Reversible Pathway
Acid-catalyzed ester hydrolysis is the reverse of Fischer esterification and is an equilibrium-controlled process.[3][7][8] The reaction is typically initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1]
Key Mechanistic Steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen of the ester.
-
Nucleophilic Attack by Water: A water molecule attacks the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group of the original ester.
-
Elimination of the Leaving Group: The protonated methoxy group departs as methanol, a good leaving group.
-
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated to regenerate the acid catalyst and yield the final carboxylic acid product.
Influence of the 2-Methoxy and Cyclopropyl Groups:
-
Cyclopropyl Group: The cyclopropane ring is known to stabilize the adjacent carbonyl group through hyperconjugation, which may decrease the rate of hydrolysis compared to a simple alkyl ester.[5]
-
2-Methoxy Group: The ortho-methoxy group is an electron-donating group, which can influence the electron density of the aromatic ring. Its steric bulk may also play a role in catalyst and solvent accessibility to the reaction center.
Base-Catalyzed Hydrolysis (Saponification): An Irreversible Process
Base-catalyzed hydrolysis, or saponification, is an irreversible reaction because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[8] This reaction proceeds via a bimolecular nucleophilic acyl substitution mechanism.[6]
Key Mechanistic Steps:
-
Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon.[1]
-
Formation of a Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination of the Leaving Group: The intermediate collapses, expelling the alkoxide leaving group (in this case, the 2-methoxyphenoxide).
-
Proton Transfer: The alkoxide is a strong base and deprotonates the newly formed carboxylic acid, driving the reaction to completion.[8]
Influence of the 2-Methoxy and Cyclopropyl Groups:
-
Cyclopropyl Group: The electron-donating nature of the cyclopropyl group may slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of nucleophilic attack.
-
2-Methoxy Group: The electronic effect of the methoxy group on the leaving group's stability will be a factor. A more stable phenoxide leaving group would facilitate the reaction.
Enzymatic Hydrolysis: A Highly Selective Approach
Enzymes, particularly esterases and lipases, can catalyze ester hydrolysis with high specificity and efficiency under mild conditions.[6][9] The mechanism typically involves a catalytic triad (e.g., Ser-His-Asp) in the enzyme's active site.[6]
Key Mechanistic Steps (simplified for a serine hydrolase):
-
Acylation: The serine hydroxyl group acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate, which is stabilized by an "oxyanion hole." This is followed by the release of the alcohol portion of the ester and the formation of an acyl-enzyme intermediate.
-
Deacylation: A water molecule, activated by a histidine residue, attacks the acyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate then collapses, releasing the carboxylic acid and regenerating the free enzyme.[6]
Considerations for 2-Methoxyphenyl Cyclopropanecarboxylate:
-
Substrate Specificity: The bulky and rigid nature of the cyclopropane and the substituted phenyl ring will be critical determinants of whether the molecule can fit into the active site of a given enzyme.
-
Enantioselectivity: If the substrate is chiral, enzymatic hydrolysis can often proceed with high enantioselectivity, leading to the kinetic resolution of the racemic ester.[6]
Part 2: Experimental Protocols
The following protocols provide a framework for studying the catalytic hydrolysis of 2-methoxyphenyl cyclopropanecarboxylate.
General Materials and Instrumentation
-
Substrate: 2-Methoxyphenyl cyclopropanecarboxylate (synthesis may be required if not commercially available).
-
Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), various buffer solutions (e.g., phosphate, acetate), a selection of esterases or lipases (e.g., from Candida antarctica, porcine liver).[10]
-
Solvents: Deionized water, organic solvents for extraction (e.g., ethyl acetate, dichloromethane), and HPLC-grade solvents (e.g., acetonitrile, methanol).
-
Instrumentation: HPLC system with a UV detector, NMR spectrometer, pH meter, thermostatted water bath or reaction block.
Protocol for Acid-Catalyzed Hydrolysis
Objective: To determine the rate of acid-catalyzed hydrolysis and investigate the effect of acid concentration and temperature.
Workflow Diagram:
Workflow for Acid-Catalyzed Hydrolysis.
Step-by-Step Procedure:
-
Preparation:
-
Prepare a stock solution of 2-methoxyphenyl cyclopropanecarboxylate (e.g., 10 mg/mL) in a minimal amount of a water-miscible organic solvent like acetonitrile.
-
Prepare aqueous solutions of hydrochloric acid at various concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).
-
-
Reaction Setup:
-
In a series of reaction vials, place a defined volume of each acid solution.
-
Equilibrate the vials to the desired temperature (e.g., 40°C) in a water bath.
-
-
Initiation and Monitoring:
-
To initiate the reaction, add a small aliquot of the ester stock solution to each vial and start a timer.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction vial.
-
Immediately quench the reaction by diluting the aliquot in a known volume of the HPLC mobile phase or by neutralizing with a stoichiometric amount of base.
-
-
Analysis:
-
Analyze the quenched samples using a validated HPLC method to determine the concentrations of the remaining ester and the product, 2-(2-methoxyphenyl)cyclopropanecarboxylic acid.
-
-
Data Interpretation:
-
Plot the natural logarithm of the ester concentration versus time. The slope of this plot will give the pseudo-first-order rate constant (kobs).
-
Compare the rate constants at different acid concentrations and temperatures to determine the reaction order with respect to H+ and the activation energy.
-
Protocol for Base-Catalyzed Hydrolysis
Objective: To determine the rate of base-catalyzed hydrolysis and investigate the effect of base concentration.
Workflow Diagram:
Sources
- 1. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. youtube.com [youtube.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
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- 10. researchgate.net [researchgate.net]
One-Pot Synthesis of 2-Methoxyphenyl Cyclopropanecarboxylate via DCC Coupling: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive protocol for the one-pot synthesis of 2-methoxyphenyl cyclopropanecarboxylate, a valuable scaffold in medicinal chemistry. The synthesis is achieved through the direct esterification of cyclopropanecarboxylic acid and 2-methoxyphenol, facilitated by N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This application note delves into the mechanistic underpinnings of the Steglich esterification, offers a detailed, step-by-step experimental protocol, and provides in-depth guidance on reaction work-up and purification, with a particular focus on the efficient removal of the dicyclohexylurea (DCU) byproduct. Safety considerations for handling DCC are also thoroughly addressed.
Introduction: The Strategic Importance of Aryl Cyclopropanecarboxylates
Cyclopropane rings are privileged structural motifs in drug discovery, often imparting unique conformational rigidity, metabolic stability, and improved binding affinity to bioactive molecules. When coupled with an aryl group through an ester linkage, as in 2-methoxyphenyl cyclopropanecarboxylate, these scaffolds serve as versatile intermediates for the synthesis of a wide array of pharmaceutical agents. The one-pot DCC/DMAP-mediated coupling, a variant of the Steglich esterification, represents a highly efficient and mild method for forging this crucial ester bond, particularly when dealing with sterically hindered or sensitive substrates.[1]
The selection of N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent is predicated on its ability to activate the carboxylic acid moiety, rendering it susceptible to nucleophilic attack by the phenolic hydroxyl group.[1] The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is critical for accelerating the reaction, thereby minimizing the formation of undesired side products.[1][2]
This guide is designed to provide researchers with a robust and reproducible protocol, grounded in established chemical principles, for the synthesis of 2-methoxyphenyl cyclopropanecarboxylate.
Reaction Mechanism and Rationale
The DCC/DMAP-catalyzed esterification follows the Steglich mechanism. The key steps are outlined below:
-
Activation of the Carboxylic Acid: DCC reacts with cyclopropanecarboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.[1]
-
Role of the DMAP Catalyst: While the alcohol (2-methoxyphenol) can directly attack the O-acylisourea, this process is often slow. DMAP, being a more potent nucleophile, intercepts the O-acylisourea to form a reactive N-acylpyridinium intermediate. This species is highly electrophilic and readily undergoes nucleophilic attack by the alcohol.[1]
-
Ester Formation and Byproduct Generation: The subsequent attack by 2-methoxyphenol on the N-acylpyridinium intermediate yields the desired ester, 2-methoxyphenyl cyclopropanecarboxylate, and regenerates the DMAP catalyst. The protonated DCC moiety is eliminated as N,N'-dicyclohexylurea (DCU), an insoluble byproduct that precipitates out of the reaction mixture.[1]
A potential side reaction is the intramolecular rearrangement of the O-acylisourea to form an unreactive N-acylurea. The catalytic role of DMAP is crucial in promoting the desired esterification pathway at a rate that outcompetes this side reaction.[1]
Caption: Mechanism of DCC/DMAP-catalyzed Steglich esterification.
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Cyclopropanecarboxylic Acid | 86.09 | 0.86 g | 10 | 1.0 |
| 2-Methoxyphenol | 124.14 | 1.24 g | 10 | 1.0 |
| DCC | 206.33 | 2.27 g | 11 | 1.1 |
| DMAP | 122.17 | 0.12 g | 1 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |
| 0.5 M HCl (aq) | - | 2 x 25 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 2 x 25 mL | - | - |
| Brine | - | 25 mL | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | q.s. | - | - |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes and needles
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions
-
DCC is a potent skin sensitizer and can cause severe allergic reactions upon contact.[3][4][5] Always handle DCC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[2][6] In case of skin contact, wash the affected area immediately with soap and water.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it exclusively in a fume hood.
-
All other standard laboratory safety procedures should be strictly followed.
Step-by-Step Procedure
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application of Guaiacol Esters in Kinetic Resolution Experiments
Introduction
In the field of asymmetric synthesis, the generation of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dictated by its stereochemistry.[1][2] Kinetic resolution, a method for separating a racemic mixture, has proven to be a powerful strategy for accessing these chiral building blocks.[1][3] This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product.[3]
This application note provides a comprehensive guide to the use of guaiacol esters in kinetic resolution experiments, with a particular focus on enzyme-catalyzed processes. Guaiacol esters serve as versatile acyl donors in these reactions, offering distinct advantages in terms of reactivity and product separation. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the analytical methods required for the successful implementation of this methodology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage kinetic resolution for the efficient synthesis of chiral molecules.
Principle of Lipase-Catalyzed Kinetic Resolution
Enzymes, particularly lipases, are highly effective and widely used catalysts for kinetic resolution due to their remarkable enantioselectivity, broad substrate scope, and mild reaction conditions.[4][5] The fundamental principle of lipase-catalyzed kinetic resolution involves the enantioselective acylation of a racemic alcohol or the hydrolysis of a racemic ester.[1][3]
In the context of using guaiacol esters as acyl donors, the process is typically a transesterification reaction.[3][6] The lipase selectively catalyzes the transfer of the acyl group from the guaiacol ester to one enantiomer of a racemic alcohol at a much faster rate than to the other.[7] This enantiopreference results in the formation of an enantioenriched ester product and leaves the unreacted, slower-reacting alcohol enantiomer in high enantiomeric excess (ee).[7]
The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (E = k_fast / k_slow).[8] A high E-value is crucial for achieving high enantiomeric excess for both the product and the unreacted starting material.[4][8]
Why Use Guaiacol Esters?
Guaiacol esters, such as guaiacol acetate, offer several advantages as acyl donors in lipase-catalyzed kinetic resolutions:
-
Favorable Leaving Group: The guaiacol leaving group is a stable phenoxide, which can facilitate the enzymatic reaction.
-
Ease of Separation: The phenolic nature of the released guaiacol allows for straightforward separation from the desired ester product and unreacted alcohol via simple acid-base extraction.
-
Potential for Monitoring: The formation of guaiacol can sometimes be monitored spectroscopically, offering a convenient method for tracking reaction progress.
Experimental Workflow and Protocols
The successful execution of a kinetic resolution experiment using guaiacol esters requires careful attention to several key parameters, including the choice of lipase, solvent, temperature, and reaction time.
Caption: General workflow for the kinetic resolution of a racemic alcohol using a guaiacol ester and lipase.
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol
This protocol outlines a general method for the kinetic resolution of a model racemic secondary alcohol, such as 1-phenylethanol, using guaiacol acetate as the acyl donor and an immobilized lipase.
Materials:
-
Racemic 1-phenylethanol
-
Guaiacol acetate
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)[3]
-
Anhydrous solvent (e.g., hexane, toluene, or methyl tert-butyl ether)
-
Sodium bicarbonate solution (saturated)
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Temperature-controlled reaction bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the racemic alcohol (1.0 equivalent).
-
Add the anhydrous solvent (sufficient to dissolve the alcohol, typically 5-10 mL per mmol of alcohol).
-
Add the guaiacol ester (0.5-1.0 equivalents). The stoichiometry can be adjusted to optimize for the desired product (either the unreacted alcohol or the esterified product).
-
Add the immobilized lipase (typically 10-50% by weight relative to the substrate).
-
Reaction: Place the flask in a temperature-controlled bath (e.g., 30-45 °C) and stir the mixture.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by a suitable method (e.g., GC or TLC) to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining starting material and the product.[3]
-
Workup:
-
Once the desired conversion is reached, filter off the immobilized lipase. The lipase can often be washed with fresh solvent and reused.[9]
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Extract the organic layer with a 1 M sodium hydroxide solution to remove the guaiacol byproduct.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting mixture of the enantioenriched alcohol and ester can be separated by column chromatography.
-
Analysis: Determine the enantiomeric excess of the separated alcohol and ester using chiral HPLC or chiral GC.[10]
Key Experimental Parameters and Optimization
The success of a kinetic resolution is highly dependent on the reaction conditions. Several parameters can be optimized to improve the enantioselectivity (E-value) and reaction rate.[7]
| Parameter | Rationale and Considerations | Typical Range |
| Lipase Source | Different lipases exhibit varying enantioselectivities for different substrates. Screening several lipases is often necessary.[11][12] Common choices include Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and Rhizomucor miehei lipase (RML).[2][9] | N/A |
| Solvent | The choice of solvent can significantly impact enzyme activity and selectivity. Non-polar, anhydrous organic solvents like hexane, toluene, or MTBE are commonly used.[13] | N/A |
| Temperature | Temperature affects both the reaction rate and the enzyme's stability and selectivity. Lower temperatures can sometimes lead to higher enantioselectivity.[1] | 25 - 60 °C |
| Acyl Donor | While this note focuses on guaiacol esters, other acyl donors like vinyl acetate or isopropenyl acetate are also widely used. These can make the reaction irreversible.[3] | N/A |
| Water Content | A small amount of water is often necessary for lipase activity, but excess water can lead to hydrolysis of the ester product. Using anhydrous solvents and molecular sieves can help control the water content. | < 0.1% |
Analytical Methods for Characterization
Accurate determination of both the conversion and the enantiomeric excess is critical for evaluating the effectiveness of a kinetic resolution experiment.
Determination of Enantiomeric Excess (ee)
The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is defined as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
where [R] and [S] are the concentrations of the R and S enantiomers, respectively.
The most common techniques for determining ee are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.[10]
-
Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique employs a chiral stationary phase in a capillary column to separate volatile enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for their integration and the calculation of ee.[14]
Determination of Conversion
The extent of conversion is crucial for calculating the E-value and for deciding when to terminate the reaction. It can be determined by:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): By integrating the peak areas of the starting material and the product (using a response factor if necessary), the conversion can be calculated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The relative integration of characteristic signals for the starting material and product protons can be used to determine the conversion.
Caption: Interdependence of ee, conversion, and the E-value in kinetic resolution.
Conclusion
The use of guaiacol esters in lipase-catalyzed kinetic resolution offers a robust and efficient method for the preparation of enantiomerically enriched alcohols and esters. The straightforward workup procedure, facilitated by the phenolic nature of the guaiacol byproduct, makes this an attractive approach for both laboratory-scale synthesis and potential industrial applications. By carefully optimizing key experimental parameters and employing accurate analytical techniques, researchers can effectively leverage this methodology to access valuable chiral building blocks for a wide range of applications in chemistry and drug discovery.
References
- Benchchem. (n.d.). Application Notes and Protocols: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Hydroxy-3-methylhexanoate.
- Cooks, R. G., & Zhang, D. (n.d.). Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry.
- Tao, W. A., Wu, L., & Cooks, R. G. (2001). On-line chiral analysis using the kinetic method. Analyst, 126(8), 1215–1218.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 18.5. Enzymatic Kinetic Resolution and Preparative Separation of Secondary Alcohols.
- Keith, J. M. (n.d.). Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd.
- Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
- Martín-Matute, B., et al. (2005). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 70(17), 6813–6821.
- Lin, C.-Y., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1843–1848.
- Wu, S. H., et al. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418–422.
- ResearchGate. (n.d.). Dynamic Kinetic Resolution for the Synthesis of Esters, Amides and Acids Using Lipases.
- Dall'Oglio, F., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53.
- Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
- Forró, E., & Fülöp, F. (2019). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. Reaction Chemistry & Engineering, 4(5), 896–902.
- Uni Graz. (n.d.). Kinetic Resolution of Enantiomers - Biocatalysis.
- de Souza, R. O. M. A., et al. (2014). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 19(7), 9394–9406.
- (n.d.). Resolution of Enantiomers.
- ChemRxiv. (n.d.). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients.
- ResearchGate. (n.d.). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification.
- TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification.
- Eindhoven University of Technology Research Portal. (n.d.). Dynamic kinetic resolution for the synthesis of esters, amides and acids using lipases.
- Wang, Y., et al. (2022). Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors. Polymers, 14(20), 4345.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. mdpi.com [mdpi.com]
- 12. repository.tudelft.nl [repository.tudelft.nl]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Unveiling the Reactivity of Cyclopropyl Esters in Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the introduction of keto-functionalities onto aromatic rings. This application note delves into the nuanced reactivity of cyclopropyl esters and their derivatives, specifically cyclopropanecarbonyl chloride, in this classic transformation. We will explore the mechanistic dichotomy of this reaction, which can lead to both the desired aryl cyclopropyl ketones and intriguing ring-opened products. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols for the synthesis of key precursors and the acylation reaction itself, and a critical analysis of the factors governing the reaction outcome. The insights provided herein are intended to empower researchers in leveraging the unique chemical properties of the cyclopropyl group in the design and synthesis of novel chemical entities for pharmaceutical and materials science applications.
Introduction: The Dual Reactivity of the Cyclopropyl Group in Electrophilic Aromatic Substitution
The cyclopropyl group, with its inherent ring strain and unique electronic properties, often behaves as a "latent" double bond. This characteristic imparts a fascinating duality to its reactivity in the presence of strong electrophiles and Lewis acids, as encountered in Friedel-Crafts acylation. The reaction of an aromatic substrate with a cyclopropyl acylating agent can proceed via two primary pathways:
-
Pathway A: Ring-Intact Acylation: This is the classical Friedel-Crafts acylation, where the aromatic ring attacks the acylium ion derived from the cyclopropyl ester or acyl chloride, leading to the formation of an aryl cyclopropyl ketone. This pathway is favored under milder conditions and with less reactive aromatic substrates.
-
Pathway B: Ring-Opening Acylation: Under more forcing conditions or with certain substitution patterns on the cyclopropyl ring, the Lewis acid can promote the opening of the three-membered ring. This can lead to the formation of rearranged products, such as γ-halo ketones, which can subsequently undergo intramolecular cyclization to form cyclic ketones.
Understanding the delicate balance between these two pathways is paramount for controlling the reaction's outcome and achieving the desired product.
Synthesis of Key Precursors
A successful Friedel-Crafts acylation begins with the preparation of high-purity starting materials. Here, we detail the synthesis of the essential precursors: cyclopropanecarbonyl chloride and ethyl cyclopropanecarboxylate.
Protocol: Preparation of Cyclopropanecarbonyl Chloride
Cyclopropanecarbonyl chloride is a versatile acylating agent for Friedel-Crafts reactions. A common and effective method for its preparation involves the chlorination of cyclopropanecarboxylic acid with thionyl chloride.[1]
Materials:
-
Cyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add cyclopropanecarboxylic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask at room temperature with stirring.
-
After the initial vigorous reaction subsides, gently heat the mixture to reflux (approximately 80°C) for 1-2 hours, or until the evolution of gas ceases.
-
Carefully distill the reaction mixture under reduced pressure to obtain pure cyclopropanecarbonyl chloride as a colorless liquid.
Protocol: Synthesis of Ethyl Cyclopropanecarboxylate
For applications where the ester is the preferred acylating precursor, ethyl cyclopropanecarboxylate can be synthesized via Fischer esterification of cyclopropanecarboxylic acid.[1]
Materials:
-
Cyclopropanecarboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Dean-Stark apparatus (optional)
Procedure:
-
In a round-bottom flask, combine cyclopropanecarboxylic acid and an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. If using a Dean-Stark trap, water will be removed as it is formed, driving the equilibrium towards the product.
-
Monitor the reaction by TLC or GC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by distillation to obtain pure ethyl cyclopropanecarboxylate.
Intermolecular Friedel-Crafts Acylation with Cyclopropanecarbonyl Chloride: Synthesis of Aryl Cyclopropyl Ketones
The direct acylation of arenes with cyclopropanecarbonyl chloride is a valuable method for the synthesis of aryl cyclopropyl ketones, which are important intermediates in medicinal chemistry.
Mechanistic Overview
The reaction proceeds through the classical Friedel-Crafts acylation mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the cyclopropanecarbonyl chloride, facilitating the formation of a highly electrophilic acylium ion. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex (arenium ion). Subsequent deprotonation restores aromaticity and yields the aryl cyclopropyl ketone.
Diagram: Mechanism of Friedel-Crafts Acylation with Cyclopropanecarbonyl Chloride
Caption: Mechanism of ring-intact Friedel-Crafts acylation.
Protocol: Synthesis of Cyclopropyl Phenyl Ketone
This protocol provides a detailed procedure for the Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride.[2]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry benzene
-
Cyclopropanecarbonyl chloride
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
10% HCl solution
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 equivalents) and dry benzene (solvent and reactant).
-
Addition of Acyl Chloride: Cool the mixture in an ice bath to 0-5 °C. Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux at 60°C for 3 hours. The evolution of HCl gas should be observed.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash successively with 10% HCl, water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopropyl phenyl ketone.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Table 1: Representative Yields for the Synthesis of Aryl Cyclopropyl Ketones
| Arene | Product | Yield (%) | Reference |
| Benzene | Cyclopropyl phenyl ketone | 75-85 | [2] |
| Toluene | Cyclopropyl tolyl ketone | ~70-80 | General Procedure |
| Anisole | Cyclopropyl methoxyphenyl ketone | ~80-90 | General Procedure |
The Competing Pathway: Ring-Opening of the Cyclopropyl Group
A critical consideration in the Friedel-Crafts acylation of cyclopropyl derivatives is the potential for the Lewis acid to induce ring-opening of the strained three-membered ring. This side reaction becomes more prevalent under harsher conditions and with certain substitution patterns on the cyclopropane ring.
Mechanistic Insights into Ring-Opening
The mechanism of ring-opening is believed to involve the formation of a stabilized carbocation intermediate. For instance, in the case of 2,2-difluorocyclopropanecarbonyl chloride, the initially formed acylium ion can rearrange to a more stable carbocation, leading to the formation of a γ-chloro-β,β-difluoropropyl ketone.
Diagram: Proposed Mechanism for Ring-Opening
Caption: Proposed mechanism for the ring-opening pathway.
Factors Influencing Ring-Opening
Several factors can influence the competition between ring-intact acylation and ring-opening:
-
Lewis Acid Strength: Stronger Lewis acids are more likely to promote ring-opening.
-
Reaction Temperature: Higher temperatures can provide the activation energy required for ring-opening.
-
Substituents on the Cyclopropane Ring: Electron-withdrawing groups, such as halogens, can destabilize the cyclopropyl ring and favor ring-opening.
-
Aromatic Substrate Reactivity: More reactive aromatic compounds can undergo acylation at lower temperatures, potentially minimizing the extent of ring-opening.
Intramolecular Friedel-Crafts Acylation of Cyclopropyl Esters
Intramolecular Friedel-Crafts acylation of substrates containing both a cyclopropyl ester and an aromatic ring can be a powerful tool for the synthesis of complex polycyclic structures. In these reactions, the cyclopropyl group can act as a tether, directing the acylation to a specific position on the aromatic ring. The principles governing intermolecular reactions, including the potential for ring-opening, also apply to these intramolecular variants.
Conclusion and Future Outlook
The Friedel-Crafts acylation of cyclopropyl esters and their derivatives presents a fascinating and synthetically useful area of organic chemistry. The ability to control the reaction outcome between ring-intact acylation and ring-opening provides access to a diverse range of chemical scaffolds. For researchers in drug development, the aryl cyclopropyl ketone motif is a valuable building block, and the ability to synthesize it efficiently is of significant interest. Future research in this area may focus on the development of milder and more selective catalytic systems that can further enhance the control over these competing reaction pathways, expanding the synthetic utility of this versatile reaction.
References
- Google Patents. (1996).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxyphenyl Cyclopropanecarboxylate - A Guide to Preventing Ring Opening
This technical support guide is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methoxyphenyl cyclopropanecarboxylate. A primary challenge in this synthesis is the undesired ring opening of the cyclopropane moiety, which can significantly impact yield and purity. This document provides a comprehensive troubleshooting framework, frequently asked questions (FAQs), and detailed protocols to effectively mitigate this issue. All recommendations are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.
The Core Challenge: Cyclopropane Ring Instability
The synthesis of 2-methoxyphenyl cyclopropanecarboxylate is a critical step in the preparation of numerous pharmaceutical intermediates. The inherent high ring strain of the cyclopropane ring makes it susceptible to cleavage under various synthetic conditions. The presence of an electron-donating methoxy group at the ortho position of the phenyl ring can further influence the electronic properties of the molecule, potentially increasing the propensity for ring opening under certain conditions. This guide will provide a systematic approach to understanding and overcoming this synthetic hurdle.
Troubleshooting Guide: A Proactive Approach to Preventing Ring Opening
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of 2-methoxyphenyl cyclopropanecarboxylate.
Question 1: My synthesis of 2-methoxyphenyl cyclopropanecarboxylate is plagued by low yields and the formation of ring-opened byproducts. What are the most probable causes?
Answer: The opening of the cyclopropane ring is a common side reaction that is typically triggered by several factors related to the reaction conditions and the reagents used.
-
Acidic Conditions: The presence of Brønsted or Lewis acids is a primary cause of cyclopropane ring opening.[1][2][3] Protonation of the cyclopropane ring can lead to the formation of a carbocation intermediate, which then rearranges to a more stable, acyclic product. The electron-donating nature of the 2-methoxy group can stabilize this carbocation, making the ring more susceptible to acid-catalyzed cleavage.
-
Elevated Temperatures: High reaction temperatures can provide the necessary thermal energy to overcome the ring strain, leading to homolytic or heterolytic bond cleavage. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]
-
Nucleophilic Attack: While less common during the main reaction, strong nucleophiles can induce ring opening, particularly during workup or purification if conditions are not carefully controlled.
-
Inappropriate Catalyst Systems: In metal-catalyzed cyclopropanation reactions, the choice of catalyst and ligands is critical. Some catalytic systems, if not optimized, can promote the formation of ring-opened byproducts.
A thorough analysis of your experimental setup, including reagent purity, solvent choice, and workup procedures, is essential for pinpointing the exact cause.
Question 2: What specific modifications can I make to my experimental protocol to minimize or eliminate ring opening?
Answer: Optimizing your reaction conditions is the most effective strategy to prevent the unwanted ring opening of the cyclopropane.
Table 1: Recommended vs. High-Risk Synthetic Conditions
| Parameter | Recommended Conditions | Conditions to Avoid | Rationale |
| pH | Neutral to slightly basic | Acidic (pH < 7) | Prevents acid-catalyzed ring opening. |
| Temperature | Low to ambient (0 °C to 25 °C) | Elevated temperatures (> 40 °C) | Minimizes thermal degradation of the cyclopropane ring. |
| Solvent | Anhydrous, aprotic solvents (e.g., Dichloromethane, Diethyl Ether) | Protic or acidic solvents | Reduces the possibility of solvent-mediated protonation. |
| Atmosphere | Inert (Nitrogen or Argon) | Air | Prevents the formation of acidic impurities through oxidation. |
Step-by-Step Protocol for a Robust Synthesis:
-
Glassware and Reagent Preparation: Ensure all glassware is meticulously dried to remove any traces of acid. Use anhydrous solvents and high-purity reagents.
-
Inert Atmosphere: Carry out the entire reaction under an inert atmosphere of nitrogen or argon to exclude moisture and oxygen.
-
Temperature Management: Maintain a low and constant temperature using an ice bath or a suitable cooling system, especially during the addition of reagents.
-
Controlled Reagent Addition: Add reagents dropwise to prevent any exothermic processes that could lead to localized heating.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress and avoid unnecessarily long reaction times.
Frequently Asked Questions (FAQs)
Q1: Which cyclopropanation method is most suitable for synthesizing 2-methoxyphenyl cyclopropanecarboxylate while preserving the ring structure?
The Simmons-Smith reaction and its modifications are highly recommended for the cyclopropanation of alkenes to form cyclopropanecarboxylates under mild conditions.[4][5] This method typically utilizes a zinc-copper couple and diiodomethane to generate a carbenoid species that reacts stereospecifically with the alkene.[4][5][6] The reaction conditions are generally neutral, which is ideal for preserving the integrity of the cyclopropane ring.
Q2: Can the aqueous workup procedure inadvertently cause ring opening? What is a safe workup protocol?
Absolutely. The workup is a critical step where ring opening can be inadvertently induced. Avoid washing with acidic solutions.
Recommended Workup Procedure:
-
Carefully quench the reaction with a saturated aqueous solution of a mild base like sodium bicarbonate or a neutral salt like ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic phase over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure at a low temperature.
Q3: Are there particular reagents or catalysts that I should avoid to prevent ring opening?
Steer clear of strong Brønsted acids (e.g., sulfuric acid, hydrochloric acid) and Lewis acids (e.g., aluminum chloride, titanium tetrachloride), as they are known to catalyze the ring opening of cyclopropanes.[2][7]
Q4: How does the 2-methoxy group on the phenyl ring specifically affect the stability of the cyclopropane?
The methoxy group is an electron-donating group that can stabilize a positive charge on the adjacent phenyl ring through resonance. If the cyclopropane ring is protonated, leading to a carbocationic intermediate, this electron-donating effect can lower the activation energy for the ring-opening process, making the 2-methoxyphenyl derivative more susceptible to acid-catalyzed degradation compared to an unsubstituted phenyl cyclopropane.
Visualizing the Path to a Stable Product
The following diagrams provide a visual representation of the troubleshooting workflow and the mechanism of acid-catalyzed ring opening.
Caption: A decision-making flowchart for troubleshooting ring opening.
Caption: A simplified mechanism of acid-catalyzed cyclopropane ring opening.
For further assistance or to discuss your specific synthetic challenges, please do not hesitate to contact our technical support team.
References
-
Simmons-Smith Reaction. NROChemistry. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Richmond, E., Vuković, V. D., & Moran, J. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 632–635. [Link]
-
Richmond, E., Vuković, V. D., & Moran, J. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. ACS Publications. [Link]
-
Pirenne, V., Muriel, B., & Waser, J. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227–263. [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
Kumar, R., & Kumar, A. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6527. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Support Center: Purification of Oily 2-Methoxyphenyl Cyclopropanecarboxylate
Welcome to the technical support center for the purification of 2-methoxyphenyl cyclopropanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to address challenges encountered during the purification of this oily compound.
Introduction
2-Methoxyphenyl cyclopropanecarboxylate and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds. Their purification often presents challenges due to their oily nature and the presence of structurally similar impurities. This guide provides practical, field-proven insights into overcoming these purification hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses common problems encountered during the purification of oily 2-methoxyphenyl cyclopropanecarboxylate in a question-and-answer format.
Issue 1: My purified product is an oil and won't crystallize. How can I effectively purify it?
Answer: When dealing with an oily product that resists crystallization, chromatography is the most effective purification method.[1]
-
Flash Chromatography: This is often the first and most practical approach. Using a silica gel or alumina stationary phase can effectively separate the target compound from impurities with different polarities.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): For instances requiring very high purity, or when flash chromatography fails to provide adequate separation, preparative HPLC is the recommended method.[1]
-
Preparative Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, preparative GC can be a viable option for achieving high purity.[1]
It's important to note that attempting to force crystallization of an oil can sometimes lead to the formation of an amorphous solid or a viscous gum, which may trap impurities.
Issue 2: After column chromatography, my product is still impure. What are the likely causes and solutions?
Answer: Persistent impurities after column chromatography can stem from several factors.
-
Co-elution with Impurities: Structurally similar byproducts or unreacted starting materials may have polarities very close to your product, leading to co-elution.
-
Solution: Optimize your chromatographic conditions. Experiment with different solvent systems to maximize the difference in retention factors (Rf) between your product and the impurities. A shallower solvent gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution.
-
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation.
-
Solution: Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100.
-
-
Improper Column Packing: An improperly packed column with channels or cracks will result in poor separation.
-
Solution: Ensure your column is packed uniformly. Slurry packing is generally preferred for achieving a homogenous column bed.
-
Issue 3: I'm observing degradation of my product during purification. What could be the cause?
Answer: The cyclopropane ring can be sensitive to harsh conditions.[3]
-
Acid or Base Sensitivity: Prolonged exposure to strong acids or bases, for instance during a liquid-liquid extraction workup, can lead to the opening of the cyclopropane ring.[3]
-
Thermal Instability: High temperatures during distillation or solvent evaporation can cause decomposition.
-
Solution: Use vacuum distillation to lower the boiling point of the ester. When removing solvent, use a rotary evaporator with a water bath set to a moderate temperature (typically not exceeding 50°C).[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of 2-methoxyphenyl cyclopropanecarboxylate?
A1: Common impurities often include unreacted starting materials such as 2-methoxyphenol and the cyclopropanecarboxylic acid or its corresponding acid chloride/ester. Byproducts from side reactions are also a possibility, which can include diastereomers if a chiral center is present.[1][4]
Q2: Can I use distillation to purify my oily 2-methoxyphenyl cyclopropanecarboxylate?
A2: Distillation can be an effective method if there is a significant difference in boiling points between your product and the impurities.[2][5] For high-boiling esters like this one, vacuum distillation is highly recommended to prevent thermal degradation.[6] Collect fractions over a narrow temperature range corresponding to the expected boiling point of the product.[7]
Q3: Is liquid-liquid extraction a suitable purification step?
A3: Yes, liquid-liquid extraction is a crucial initial purification step (workup) to remove water-soluble impurities, unreacted starting materials, and catalyst residues.[1][8][9] A typical extraction procedure would involve dissolving the crude reaction mixture in a water-immiscible organic solvent and washing with:
-
A mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[2]
-
A mild acid (e.g., dilute HCl or citric acid) to remove basic impurities.
-
Brine (saturated NaCl solution) to remove residual water and some water-soluble organic compounds.[2]
Q4: I have an oily product after chromatography. Are there any tricks to induce crystallization?
A4: While some oils are notoriously difficult to crystallize, you can try the following techniques:[10]
-
Solvent Screening: Attempt to dissolve a small amount of the oil in various solvents and solvent mixtures (e.g., ethyl acetate/hexane, acetone/water) and then cool slowly.[11]
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.
-
Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely capped vial.
If these methods fail, it is best to rely on chromatographic or distillation methods for purification.[12]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for purifying oily 2-methoxyphenyl cyclopropanecarboxylate using flash chromatography.
-
Sample Preparation: Dissolve the crude oily product in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Loading: Carefully add the dried, product-adsorbed silica gel to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the eluent (gradient elution) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable if the product has a sufficiently high boiling point and is thermally stable under vacuum.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Sample Charging: Place the crude oily product into the distillation flask along with a magnetic stir bar or boiling chips.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the distillate that comes over at a stable temperature and pressure. It is advisable to collect a forerun fraction, the main product fraction, and a tail fraction.
-
Analysis: Analyze the purity of the collected fractions using an appropriate analytical technique such as GC or NMR.
Data Presentation
| Purification Method | Key Parameters | Advantages | Disadvantages |
| Flash Chromatography | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate Gradient | Widely applicable, good for separating compounds with different polarities.[2] | Can be time-consuming, requires significant solvent volumes. |
| Preparative HPLC | C18 reverse-phase column; Eluent: Acetonitrile/Water or Methanol/Water | High resolution and purity.[1] | Expensive, smaller sample capacity. |
| Vacuum Distillation | Reduced pressure (e.g., 1-10 mmHg) | Good for thermally sensitive compounds, can be scaled up. | Requires a significant boiling point difference between components.[2] |
| Liquid-Liquid Extraction | Immiscible organic solvent and aqueous washes | Effective for initial cleanup and removal of water-soluble impurities.[8][13] | Can lead to emulsions, may not remove structurally similar impurities.[3] |
Visualization
Decision-Making Workflow for Purification Method Selection
The following diagram illustrates a logical workflow for choosing the appropriate purification method for an oily product.
Caption: Decision tree for selecting a purification method for an oily compound.
References
- Benchchem.
- Benchchem. Technical Support Center: Purification of (Chloromethyl)
- Sciencemadness Discussion Board. Distilling esters with very high boiling points?.
- Google Patents.
- Google Patents.
- Wikipedia. Liquid–liquid extraction.
- University of California, Los Angeles. Esters. An Introduction.
- ResearchGate. How to recrystallize an oily compound?.
- Science Ready.
- JoVE (Journal of Visualized Experiments). Extraction - Concept.
- ResearchGate.
- CK-12 Foundation. How can an oil be recrystallized?.
- Benchchem. Technical Support Center: Purification of Cyclopropane-Containing Alkaloids.
- SciSpace. Impurities in Pharmaceuticals- A Review.
- Organic Chemistry Portal. Synthesis of cyclopropanes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. US3661972A - Purification of high boiling esters - Google Patents [patents.google.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. Video: Extraction - Concept [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ck12.org [ck12.org]
- 13. US4082788A - Esterification and extraction process - Google Patents [patents.google.com]
Technical Support Center: Guaiacol Removal from Cyclopropane Ester Mixtures
Diagnostic & Strategy Overview
The Challenge: You have a reaction mixture containing a cyclopropane ester product and unreacted guaiacol (2-methoxyphenol).
-
The Impurity: Guaiacol (BP: 205°C, pKa: 9.98).[1] It is a weak acid (phenol) with a distinct, persistent odor and susceptibility to oxidative darkening.
-
The Product: Cyclopropane ester.[2] While cyclopropane rings possess unique stability due to Walsh orbital hyperconjugation, the ester linkage remains susceptible to base-catalyzed hydrolysis (saponification).
The Solution Logic: Separation relies on the acidity difference. Guaiacol can be deprotonated to form a water-soluble phenolate salt. However, the pH required to ionize guaiacol (pH > 11) risks hydrolyzing your ester. Success depends on Kinetic Control : exploiting the fact that proton transfer (neutralizing the phenol) is instantaneous, while ester hydrolysis is slower, especially at low temperatures.
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the safest method for your specific scale and molecule stability.
Figure 1: Decision tree for selecting the optimal purification strategy based on physical properties and scale.
Method A: The Cold Alkaline Wash (Liquid-Liquid Extraction)
Best For: Large scale (>10g), robust esters. Mechanism: Uses a chilled base to deprotonate guaiacol (pKa ~10) into sodium 2-methoxyphenolate (water-soluble) while keeping the ester in the organic phase.
Critical Parameters
| Parameter | Setting | Reason |
| Temperature | 0°C to 5°C | Slows down ester hydrolysis significantly. |
| Base Choice | 1M NaOH | pH ~14 is required to fully ionize guaiacol (pKa + 2 rule). Weak bases (NaHCO₃) are ineffective. |
| Contact Time | < 2 Minutes | Minimize exposure of the ester to the nucleophilic hydroxide. |
Step-by-Step Protocol
-
Dilution: Dilute the crude reaction mixture with a non-polar solvent (Dichloromethane or Ethyl Acetate). A 1:5 ratio (Crude:Solvent) is recommended to minimize emulsion formation.
-
Thermal Control: Place the separatory funnel in an ice bath or pre-chill your solutions. Ensure the internal temperature is < 5°C.
-
The "Flash" Wash:
-
Add cold (0°C) 1.0 M NaOH (0.5 equiv relative to solvent volume).
-
Shake vigorously for 45–60 seconds . Do not exceed 2 minutes.
-
Allow layers to separate immediately.
-
-
Separation: Drain the organic layer (containing product) quickly. The aqueous layer (containing sodium guaiacolate) will be yellow/brown.
-
Quench: Immediately wash the organic layer with cold Brine followed by Saturated NH₄Cl solution. This neutralizes residual base and stops any potential hydrolysis.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate.
Validation Check:
-
TLC:[3] Spot the organic layer.[4] Guaiacol (Rf ~0.4-0.6 in Hex/EtOAc) should be absent.
-
Smell: The "smoky/vanilla" odor of guaiacol should be significantly reduced.
Method B: Solid-Phase Scavenging (Resin)[5]
Best For: High-value intermediates, base-sensitive esters, or late-stage purification. Mechanism: Uses a polymer-supported Strong Anion Exchanger (SAX) to bind the phenolic proton without exposing the bulk solution to high pH.
Recommended Materials
-
Resin: Amberlyst® A26 (OH form) or Purolite® A500P.
-
Loading: Typically 0.8 – 4.0 mmol/g (check supplier specs).
Step-by-Step Protocol
-
Preparation: Dissolve crude mixture in a solvent compatible with the resin (DCM, THF, or Methanol). Avoid acetone (can react with resin).
-
Calculation: Calculate required resin amount. Use 3.0 equivalents of resin capacity relative to the estimated guaiacol content.
-
Formula: Mass of Resin (g) = [Moles of Guaiacol × 3] / [Resin Capacity (mmol/g) × 10⁻³]
-
-
Incubation: Add resin to the solution. Stir gently (orbital shaker preferred to avoid grinding resin beads) at room temperature for 2–4 hours.
-
Monitoring: The resin often turns dark/blue as it binds the phenolate. Monitor supernatant by TLC.
-
Filtration: Filter off the resin using a fritted glass funnel.
-
Wash: Rinse the resin cake with clean solvent to recover any entrained ester. Combine filtrates and concentrate.
Method C: Chromatographic Polishing
Best For: Removing trace residuals (<5%) after Method A or B. The Issue: Guaiacol tails on silica gel due to its phenolic -OH interacting with silanols.
Mobile Phase Optimization
Standard silica chromatography often fails to separate guaiacol cleanly from polar esters. Use one of these modifiers:
-
The "Acidic" Trick (Preferred): Add 0.5% Acetic Acid to your eluent (e.g., Hexane:EtOAc + 0.5% AcOH).
-
Why: Keeps guaiacol fully protonated (neutral). It tightens the peak and prevents streaking, allowing it to elute cleanly (usually faster than the ester).
-
-
The "Silver" Trick (Specific cases): If your cyclopropane ester contains an alkene side chain, Silver Nitrate (AgNO₃) impregnated silica can retard the alkene-ester, allowing guaiacol to elute first. Note: Only applicable if the product has unsaturation.
Troubleshooting & FAQ
Q: I used Method A (NaOH wash), but my ester yield dropped. What happened? A: Saponification occurred. You likely used base that was too warm or exposed it for too long.
-
Fix: Repeat using Method B (Resin) . If you must use LLE, lower the temperature to -10°C (using brine/ice) and reduce the base concentration to 0.5 M.
Q: The guaiacol smell persists even after the column. A: The human nose detects guaiacol at ppb levels (0.0074 ppm threshold).
-
Fix: This may be olfactory fatigue or trace residue. Verify purity via qNMR (Quantitative NMR) rather than smell. If 1H NMR shows no singlet at ~3.8 ppm (methoxy) and multiplets at ~6.8-7.0 ppm (aromatic), the product is clean.
Q: Can I just distill the guaiacol off? A: Only if your product has a high boiling point (>250°C). Guaiacol boils at 205°C.[1][5][6]
-
Warning: If your ester boils at 180-230°C, you will form an azeotrope. Do not attempt distillation without a >40°C boiling point difference.
Visualizing the Extraction Logic (Method A)
Figure 2: Workflow for the "Cold Alkaline Wash" to ensure kinetic separation of phenol from ester.
References
-
Guaiacol Properties & pKa
-
Cyclopropane Ester Stability
- Wiberg, K. B. (1986). Structures, energies, and spectra of cyclopropanes. Angewandte Chemie International Edition, 25(4), 312-322. (Discusses Walsh orbitals and ring stability).
-
Bouchard, H., et al. (2008).[2] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.[2] Bioorganic & Medicinal Chemistry Letters, 18(4). Retrieved from [Link]
-
Purification Methodologies
- Resin Scavenging Data
Sources
- 1. 90-05-1 CAS MSDS (Guaiacol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Guaiacol CAS#: 90-05-1 [m.chemicalbook.com]
- 6. scent.vn [scent.vn]
- 7. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spinchem.com [spinchem.com]
Stability of 2-methoxyphenyl cyclopropanecarboxylate under basic conditions
An official website of the United States government. Technical Support Center
Introduction
This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-methoxyphenyl cyclopropanecarboxylate. The focus of this document is to clarify the compound's stability profile under basic (alkaline) conditions and to address common issues encountered during experimental procedures such as saponification. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Core Chemical Principles: What to Expect in a Basic Environment
When 2-methoxyphenyl cyclopropanecarboxylate is subjected to basic conditions, its reactivity is dominated by the ester functional group. The other two structural motifs—the cyclopropane ring and the 2-methoxyphenyl group—exhibit significant stability.
-
Primary Reaction Pathway: Ester Hydrolysis (Saponification) The most significant reaction you will encounter is the base-catalyzed hydrolysis of the ester bond, a process known as saponification.[1][2] This reaction is, for all practical purposes, irreversible.[3] The process begins with the nucleophilic attack of a hydroxide ion (or other base) on the electrophilic carbonyl carbon of the ester.[4] This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide leaving group to form a carboxylic acid.[5] In the basic medium, the newly formed carboxylic acid is immediately deprotonated by a base (either the alkoxide or hydroxide) to form a highly stable carboxylate salt.[6][7] This final, highly favorable acid-base step is the driving force that makes the overall reaction irreversible.[4]
-
Stability of the Cyclopropane Ring The cyclopropane ring, despite its inherent ring strain of approximately 27 kcal/mol, is generally kinetically stable under standard basic hydrolysis conditions.[8][9] While highly strained, the C-C bonds of an unsubstituted cyclopropane are kinetically inert and do not readily undergo cleavage.[10] Ring-opening reactions typically require specific activation, such as the presence of adjacent donor and acceptor groups (creating a "donor-acceptor cyclopropane"), catalysis by Lewis acids, or radical conditions.[10][11] For the purpose of standard saponification, you can expect the cyclopropane ring to remain intact. In fact, esters of cyclopropanecarboxylic acid have been shown to possess enhanced hydrolytic stability compared to other esters, suggesting the cyclopropane moiety can sterically or electronically hinder the hydrolysis process to some extent.[12]
-
Stability of the 2-Methoxyphenyl Group The ether linkage of the methoxy group is exceptionally stable under basic conditions and will not be cleaved.[13] On the aromatic ring, the methoxy group acts as an electron-donating group, which deactivates the ring toward nucleophilic aromatic substitution.[14] Its primary vulnerability is to O-demethylation under metabolic conditions via cytochrome P450 enzymes, which is not a concern for typical benchtop organic reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My saponification reaction is sluggish or incomplete. How can I drive it to completion?
Answer: This is a common issue, often related to the increased stability of cyclopropanecarboxylate esters.[12] Several parameters can be adjusted:
-
Increase Temperature: Heating the reaction mixture, often to reflux, provides the necessary activation energy to overcome the reaction barrier. The appropriate solvent and temperature will depend on the specific ester being hydrolyzed.
-
Increase Base Concentration: Using a higher concentration of the base (e.g., switching from 1M NaOH to 3M NaOH) or using a larger excess (e.g., 3-5 equivalents) can increase the reaction rate.
-
Optimize Solvent System: The solvent must be able to dissolve both the ester and the hydroxide salt. A mixture of water and a miscible organic solvent like methanol, ethanol, or THF is typically effective.[15] Alcoholic solvents can also participate in transesterification as a competing reaction, but under hydrolytic conditions with excess water, saponification will be the dominant pathway.
-
Extend Reaction Time: Simply allowing the reaction to run for a longer period (e.g., 12-24 hours) may be sufficient to achieve full conversion. Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Question 2: How do I isolate the 2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid product after the reaction?
Answer: The direct product of saponification is the carboxylate salt (e.g., sodium 2-(2-methoxyphenyl)cyclopropanecarboxylate), which is typically soluble in the aqueous phase. To isolate the neutral carboxylic acid, you must perform an acidic workup.
-
Cool the Reaction: Once the reaction is complete, cool the mixture in an ice bath.
-
Acidify: Slowly add a strong acid, such as 1M or 2M hydrochloric acid (HCl), while stirring.[15] Monitor the pH with litmus paper or a pH meter until it is acidic (pH ~2-3). This protonates the carboxylate salt, converting it into the neutral carboxylic acid.
-
Extraction: The neutral carboxylic acid is often less water-soluble and may precipitate out. It can then be isolated by extraction with an organic solvent like ethyl acetate, diethyl ether, or dichloromethane.
-
Drying and Evaporation: The combined organic layers should be washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the final product.[16]
The diagram below outlines this critical workflow.
Caption: Experimental workflow for saponification and product isolation.
Question 3: Is there any risk of the cyclopropane ring opening under harsh basic conditions?
Answer: Under standard saponification conditions (e.g., 1-3M NaOH, reflux in ethanol/water), the cyclopropane ring is robust and will not open. However, if the molecule is a "donor-acceptor" cyclopropane with additional activating groups, ring-opening can be induced under specific basic conditions, often requiring a trigger like desilylation to enhance the donor properties of the aryl group.[11] For 2-methoxyphenyl cyclopropanecarboxylate itself, this is highly unlikely. Ring opening is more commonly observed under catalysis with Lewis acids or transition metals.[10] If you observe unexpected byproducts, it is more probable that they arise from impurities in the starting material or thermal decomposition under very high temperatures, rather than base-induced ring cleavage.
Question 4: Can the 2-methoxy group be cleaved by the base?
Answer: No. Ether linkages are chemically inert to bases. Cleavage of aryl ethers typically requires harsh acidic conditions (e.g., HBr or BBr₃) and high temperatures. You can be confident that the 2-methoxyphenyl moiety will remain fully intact throughout your procedure.
Data & Protocols
Table 1: Summary of Conditions and Expected Outcomes
| Condition | Reagents & Solvents | Temperature | Expected Primary Reaction | Potential Issues / Remarks |
| Standard | 1-3 eq. NaOH or KOH in H₂O/MeOH or H₂O/EtOH | Room Temp - Reflux | Saponification | Reaction may be slow; requires monitoring for completion. The cyclopropane ring and ether group are stable.[1][15] |
| Forcing | >5 eq. NaOH or KOH in H₂O/EtOH | High Temp Reflux | Saponification | Increased risk of side reactions from impurities or thermal degradation. Primary structure of the product remains stable. |
| Anhydrous Basic | NaH, KHMDS in THF, DMF | -78°C to Room Temp | Deprotonation | No hydrolysis. May lead to enolate formation if α-protons are present and sufficiently acidic. Not a productive pathway for hydrolysis. |
Experimental Protocol: Saponification of a Generic Aryl Cyclopropanecarboxylate Ester
This protocol provides a reliable starting point for the hydrolysis of 2-methoxyphenyl cyclopropanecarboxylate.
Materials:
-
Aryl cyclopropanecarboxylate ester (1.0 eq)
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH, 2.0 eq)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
-
Dissolution: Dissolve the aryl cyclopropanecarboxylate ester (1.0 eq) in ethanol (approx. 5-10 mL per gram of ester) in a round-bottom flask.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (2.0 eq) in deionized water (equal volume to the ethanol used). Add the aqueous NaOH solution to the stirred solution of the ester.
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux (typically 80-90°C). Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the starting material and product). Continue heating until the starting material is consumed (typically 4-12 hours).
-
Cooling & Solvent Removal: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl with stirring until the solution is acidic (pH 2-3), as confirmed by pH paper. A precipitate of the carboxylic acid may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 1-gram scale reaction).
-
Washing & Drying: Combine the organic extracts and wash them once with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid. The product can be further purified by recrystallization or column chromatography if necessary.
Mechanism Visualization
The following diagram illustrates the accepted mechanism for base-catalyzed ester hydrolysis.
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
References
-
Antonova, Y. A., & Tabolin, A. A. (2024). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. RSC Publishing. Retrieved from [Link]
-
Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-11. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.2: Background. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
Pearson+. (2024). The reactivity of cyclopropanes often mimics that of alkenes. Pearson+. Retrieved from [Link]
-
Serebryannikova, A. V., et al. (n.d.). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. Retrieved from [Link]
-
Attanasi, O. A., et al. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. MDPI. Retrieved from [Link]
-
Organic Chemistry with Victor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses. Retrieved from [Link]
-
Pittelkow, M. (n.d.). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Michael Pittelkow. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxy group. Wikipedia. Retrieved from [Link]
-
Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH... Vaia. Retrieved from [Link]
-
BYJU'S. (n.d.). Ester Hydrolysis with H2SO4. BYJU'S. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. PubChem. Retrieved from [Link]
-
ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Retrieved from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. OperaChem. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Saponification of Esters. Organic Chemistry Tutor. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]
-
YouTube. (2022). 374 BCH3023 Saponification of Esters. YouTube. Retrieved from [Link]
-
INOSR. (2024). Saponification Process and Soap Chemistry. INOSR APPLIED SCIENCES. Retrieved from [Link]
-
Alum, B. N. (2024). Saponification Process and Soap Chemistry. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.
-
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation, synthesis and optimization of cyclopropanation process of 4-allyl-2-methoxyphenol. ResearchGate. Retrieved from [Link]
-
Publisso. (2025). 2-Methoxypropanol-1. Publisso. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. inosr.net [inosr.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. byjus.com [byjus.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methoxy group - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Saponification-Typical procedures - operachem [operachem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Conversion in Cyclopropanecarbonyl Chloride Couplings
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing cyclopropanecarbonyl chloride in their synthetic workflows. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges, specifically focusing on low conversion rates in coupling reactions. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to diagnose and resolve issues effectively.
Understanding the Reagent: The Double-Edged Sword of Reactivity
Cyclopropanecarbonyl chloride is a valuable synthetic intermediate, prized for its ability to introduce the compact and metabolically robust cyclopropyl moiety.[1] Its reactivity is enhanced by the strained cyclopropane ring adjacent to the carbonyl group, making it a more potent acylating agent than many linear aliphatic acyl chlorides.[1] However, this heightened reactivity is also the primary source of common experimental challenges.
The most critical characteristic of cyclopropanecarbonyl chloride is its extreme sensitivity to moisture.[2][3] It readily hydrolyzes upon contact with water, including atmospheric humidity, to form the corresponding cyclopropanecarboxylic acid.[4] This hydrolysis is often the main culprit in reactions suffering from low conversion, as it consumes the starting material and generates an unreactive byproduct.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during coupling reactions in a question-and-answer format.
Question 1: My reaction is sluggish or has failed completely. What are the most common initial checks?
Answer: When facing low or no conversion, a systematic review of the foundational reaction parameters is the first and most critical step. Over 90% of failures can be traced back to one of three areas: reagent quality, moisture contamination, or suboptimal reaction conditions.
-
Reagent Quality:
-
Cyclopropanecarbonyl Chloride: This is the most likely point of failure. The acyl chloride degrades over time, especially if stored improperly. A freshly opened bottle or a recently distilled batch will provide the best results. Its appearance should be a clear, colorless to pale yellow liquid.[1] If it is cloudy or has crystallized, it has likely hydrolyzed.
-
Amine/Nucleophile: Ensure your amine or other nucleophilic coupling partner is pure and dry.
-
Solvent and Base: Use high-quality, anhydrous solvents. Ensure the base has not been contaminated with water.
-
-
Strict Anhydrous Conditions:
-
Glassware: All glassware must be rigorously dried, either in an oven (120°C for several hours) or by flame-drying under vacuum, and allowed to cool in a desiccator or under an inert atmosphere.
-
Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1] This is non-negotiable. Even brief exposure to air can introduce enough moisture to significantly impact the reaction.
-
Reagent Handling: Use dry syringes and needles for transferring all reagents.
-
-
Reaction Temperature:
Workflow: Initial Reaction Failure Diagnostics
Below is a logical workflow to diagnose the root cause of a failed coupling reaction.
Caption: Competing reaction pathways for the acyl chloride.
Question 3: My amine is sterically hindered or electron-deficient, leading to low yields. How can I drive the reaction to completion?
Answer: Coupling unreactive amines is a common challenge in amide synthesis. [7]The lower nucleophilicity of these substrates requires more carefully optimized conditions to achieve good conversion. Simply increasing the reaction time is often insufficient.
Strategies for Unreactive Amines:
-
Choice of Base: The base is not merely an acid scavenger; it plays a crucial role in activating the amine.
-
For standard couplings, tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are sufficient. [2] * For challenging couplings, a more powerful acylation catalyst like 4-dimethylaminopyridine (DMAP) , used in catalytic or stoichiometric amounts, can be highly effective. [2][7]DMAP functions by forming a highly reactive N-acylpyridinium intermediate, which is then attacked by the amine.
-
-
Temperature and Concentration:
-
Heating: Gently warming the reaction (e.g., to 40-80°C) can provide the necessary activation energy for the reaction to proceed.
-
Concentration: Running the reaction at a higher concentration can increase the reaction rate according to kinetic principles.
-
-
Alternative Activation Methods:
-
If direct acylation fails, you can convert the cyclopropanecarboxylic acid (which may have formed from hydrolysis) into an amide using standard peptide coupling reagents like EDC/HOBt or HATU . [7][8]These reagents form highly activated esters in situ, which are more effective at acylating unreactive amines. [5]
-
Table: Comparison of Common Bases for Amide Coupling
| Base | pKaH (Conjugate Acid) | Structure | Key Characteristics & Use Cases |
| Triethylamine (TEA) | ~10.7 | Et₃N | Standard, cost-effective non-nucleophilic base for scavenging HCl. Suitable for most simple amine couplings. |
| DIPEA (Hünig's Base) | ~10.7 | i-Pr₂NEt | Sterically hindered and non-nucleophilic. A good choice when the nucleophilicity of TEA is a concern. |
| Pyridine | ~5.2 | C₅H₅N | Less basic than aliphatic amines. Can also act as a nucleophilic catalyst. |
| DMAP | ~9.7 | Me₂N(C₅H₄N) | Highly effective nucleophilic catalyst. Used to accelerate sluggish acylations, often in catalytic amounts alongside a stoichiometric base like TEA. [7] |
Question 4: Is the cyclopropane ring itself stable under these coupling conditions?
Answer: Yes, under the vast majority of standard amide coupling conditions (i.e., basic or neutral), the cyclopropane ring is exceptionally stable and will not undergo rearrangement or cleavage. [9] However, it is important to be aware of conditions that can compromise the integrity of a cyclopropane ring, although these are not typically employed for this type of coupling:
-
Strong Lewis or Brønsted Acids: Can protonate the ring, leading to a carbocation that rapidly rearranges to relieve ring strain. [9]This is a primary concern in reactions like Friedel-Crafts acylations, not amide couplings. [10]* Certain Transition Metals: Some transition metal catalysts can insert into the C-C bonds of the cyclopropane ring via oxidative addition. [9]This is relevant for cross-coupling reactions, not direct acylation.
For the purpose of coupling cyclopropanecarbonyl chloride with amines or alcohols, ring stability is not a primary concern.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol provides a robust starting point for the coupling of cyclopropanecarbonyl chloride with a primary or secondary amine.
-
Setup: Oven-dry all glassware and cool under a stream of dry nitrogen. Equip a round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a septum.
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M. For sluggish reactions, add DMAP (0.1 eq.).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (1.1 eq.) dropwise to the cold solution via a dry syringe over 5-10 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any carboxylic acid), and finally with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization as needed.
Protocol 2: Quality Check of Cyclopropanecarbonyl Chloride
If you suspect your acyl chloride has degraded, this simple test can confirm its activity.
-
In a small vial under nitrogen, dissolve a simple, inexpensive amine (e.g., benzylamine, 10 mg) and triethylamine (1.2 eq.) in anhydrous DCM (1 mL).
-
Add a small amount of your cyclopropanecarbonyl chloride (1.1 eq.).
-
Stir at room temperature for 15-20 minutes.
-
Spot the reaction mixture on a TLC plate alongside the starting benzylamine.
-
If the benzylamine spot is gone and a new, less polar product spot has appeared, your acyl chloride is active. If little to no change is observed, the acyl chloride has likely hydrolyzed and should be discarded or redistilled.
References
-
Recent Advances in Acyl Suzuki Cross-Coupling - MDPI. MDPI. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. The Organic Chemistry Portal. Available at: [Link]
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Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents. Google Patents.
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Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications. Available at: [Link]
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Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI. MDPI. Available at: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. National Center for Biotechnology Information. Available at: [Link]
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Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Metal-catalysed C–C bond formation at cyclopropanes - ResearchGate. ResearchGate. Available at: [Link]
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A direct method for carboformylation at last: the acid chloride does the job! - InCatT. InCatT. Available at: [Link]
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Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem. PubChem. Available at: [Link]
-
Amide Synthesis - Fisher Scientific. Fisher Scientific. Available at: [Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Aapptec. Available at: [Link]
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Technical Support Center: Controlling Exotherms in Cyclopropanecarboxylate Esterification Reactions
Welcome to the technical support center for managing exothermic reactions during the synthesis of cyclopropanecarboxylate esters. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying, controlling, and troubleshooting thermal events in these specific esterification reactions. Our approach is grounded in extensive field experience and a commitment to process safety and scientific integrity.
Introduction: Why Special Attention to Cyclopropanecarboxylate Esterifications?
Cyclopropanecarboxylate esters are valuable intermediates in the pharmaceutical and agrochemical industries. While esterification is a fundamental transformation in organic synthesis, the unique structural and electronic properties of the cyclopropyl group can influence reaction kinetics and thermal profiles. Furthermore, the reagents commonly employed, such as carbodiimides and acid catalysts, can contribute significantly to the overall heat release. Understanding and controlling the exothermic nature of these reactions is paramount for safe operation, scalability, and achieving desired product quality.
This guide provides a question-and-answer format to directly address potential issues you may encounter during your experiments.
Troubleshooting Guide: Managing Temperature Excursions
A temperature excursion, or an unexpected rise in reaction temperature, is a critical event that requires immediate and informed action. Below are common scenarios and troubleshooting steps.
Question 1: I'm performing a Fischer esterification of cyclopropanecarboxylic acid with a primary alcohol using sulfuric acid as a catalyst, and I'm observing a more rapid temperature increase than anticipated upon adding the catalyst. What's happening and what should I do?
Answer:
This is a common observation, and it's crucial to understand the contributing factors to regain control.
Causality:
-
Heat of Solution and Protonation: Concentrated sulfuric acid has a highly exothermic heat of solution when mixed with alcohols. The initial temperature spike is likely due to this, as well as the protonation of the carboxylic acid, which is the first step in the Fischer esterification mechanism.[1][2]
-
Reaction Initiation: While Fischer esterifications are generally considered to have a moderate exotherm, the heat generated from the initial mixing can be sufficient to accelerate the reaction rate, leading to a rapid increase in temperature.[1][2]
Immediate Actions:
-
Cease Reagent Addition: If you are adding the catalyst dropwise, stop the addition immediately.
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and has sufficient ice. For jacketed reactors, lower the setpoint of the cooling fluid.
-
Monitor Vigorously: Keep a close watch on the internal reaction temperature and be prepared to take further action if it continues to rise.
Preventative Measures & Best Practices:
-
Pre-cooling: Cool both the alcohol and the cyclopropanecarboxylic acid solution before the slow, dropwise addition of the catalyst.
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.
-
Controlled Addition: Add the sulfuric acid catalyst subsurface via a dropping funnel at a rate that allows the cooling system to manage the heat evolution.
Question 2: I'm conducting a Steglich esterification of a complex, sterically hindered cyclopropanecarboxylic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). I noticed a significant exotherm after adding the DCC. Is this normal, and what are the risks?
Answer:
Yes, a significant exotherm upon the addition of DCC is a known hazard in Steglich esterifications and requires careful management.[3][4]
Causality:
-
O-Acylisourea Formation: The reaction between the carboxylic acid and DCC to form the highly reactive O-acylisourea intermediate is exothermic.[3] This is the primary activation step.
-
DMAP-Catalyzed Acyl Transfer: DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a reactive acylpyridinium species. This reaction can also contribute to the overall heat release.[3][5]
-
Side Reactions: If the reaction temperature is not controlled, side reactions, such as the rearrangement of the O-acylisourea to the unreactive N-acylurea, can occur, which may also have thermal implications.[3]
Risks:
-
Thermal Runaway: If the rate of heat generation exceeds the rate of heat removal, a thermal runaway can occur, leading to a rapid increase in temperature and pressure.[6][7][8]
-
Product Degradation: Elevated temperatures can lead to the degradation of sensitive substrates and products.
-
Decreased Selectivity: Higher temperatures can promote the formation of byproducts.
Preventative Measures & Best Practices:
-
Controlled Addition of DCC: Add the DCC portion-wise or as a solution at a rate that maintains the desired reaction temperature.
-
Low-Temperature Start: Begin the reaction at a lower temperature (e.g., 0 °C) to mitigate the initial exotherm. Once the DCC addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
Calorimetry Studies: For scale-up, it is highly recommended to perform reaction calorimetry to quantify the heat of reaction and determine safe operating parameters.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway, and how can I prevent it in my cyclopropanecarboxylate esterification?
A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop.[6][7][8]
Prevention Strategies:
-
Understand Your Reaction: Before starting, research the potential thermal hazards of all reagents and the reaction itself.
-
Controlled Dosing: Add highly reactive reagents slowly and at a controlled temperature.
-
Adequate Cooling: Ensure your cooling system is appropriately sized for the scale of your reaction.
-
Dilution: Running reactions at a lower concentration can help manage heat dissipation.
-
Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer.
-
Emergency Plan: Have a plan in place to quickly cool or quench the reaction in an emergency.
Q2: How can I safely scale up a cyclopropanecarboxylate esterification that I've optimized at the lab scale?
Scaling up an exothermic reaction introduces significant safety challenges due to the decrease in the surface-area-to-volume ratio, which reduces the efficiency of heat removal.
Key Steps for Safe Scale-Up:
-
Reaction Calorimetry: Conduct a thorough thermal hazard assessment using reaction calorimetry (RC1) or a similar technique. This will provide critical data on the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise.
-
Process Hazard Analysis (PHA): Perform a PHA to identify potential failure modes of your equipment and process and their consequences.
-
Engineering Controls: Ensure the larger reactor has adequate cooling capacity, proper agitation, and a reliable temperature control system. Consider the installation of a pressure relief device.
-
Gradual Scale-Up: Increase the batch size in manageable increments (e.g., 2x, 5x, 10x) and carefully monitor the thermal behavior at each stage.
Q3: Are there any specific safety concerns with the reagents used in these esterifications?
Yes, several commonly used reagents have specific hazards that must be managed:
-
Cyclopropanecarboxylic Acid: It is a corrosive liquid and can cause burns.[9]
-
Dicyclohexylcarbodiimide (DCC): DCC is a potent sensitizer and can cause severe allergic skin reactions. It is also toxic.[10] The reaction of DCC with carboxylic acids is exothermic.[10]
-
4-Dimethylaminopyridine (DMAP): DMAP is highly toxic and can be fatal if absorbed through the skin.[5][11][12][13][14] It is also corrosive.[5]
Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE).
Experimental Protocols & Data
Protocol 1: General Procedure for a Lab-Scale Fischer Esterification with Exotherm Control
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, a reflux condenser, and a dropping funnel.
-
Charging Reagents: Charge the flask with cyclopropanecarboxylic acid (1.0 eq) and the desired alcohol (3.0-5.0 eq).
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) dropwise via the dropping funnel over 15-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to the desired reflux temperature and monitor the reaction progress by TLC or GC.[15]
Data Summary: Key Reagent Safety Information
| Reagent | Key Hazards | Handling Precautions |
| Cyclopropanecarboxylic Acid | Corrosive, causes burns.[9] | Wear acid-resistant gloves, safety goggles, and a lab coat. |
| Dicyclohexylcarbodiimide (DCC) | Potent sensitizer, toxic, exothermic reaction with acids.[10] | Use in a fume hood, wear appropriate gloves and respiratory protection. |
| 4-Dimethylaminopyridine (DMAP) | Highly toxic (can be fatal on skin contact), corrosive.[5][11][12][13][14] | Handle with extreme caution, use double gloves, and work in a fume hood. |
Visualizations
Diagram 1: Decision Tree for Managing a Temperature Excursion
Caption: Decision-making workflow for responding to a temperature excursion.
Diagram 2: Workflow for Safe Scale-Up of Exothermic Esterification
Caption: Phased approach for the safe scale-up of exothermic reactions.
References
-
Zhanghua. (2025, August 18). Troubleshooting CSTR Reactor Problems: A Guide. Filter Dryer. [Link]
-
Science Ready. Reflux, Isolation and Purification of Esters – HSC Chemistry. [Link]
-
Chen, J., et al. (2025, December 9). Review on loss prevention of chemical reaction thermal runaway: Principle and application. ResearchGate. [Link]
-
Material Safety Data Sheet 4-Dimethylaminopyridine. (2005, October 10). [Link]
-
Nomination Background: Dicyclohexylcarbodiimide (CASRN: 538-75-0). [Link]
-
Lneya. How to solve the failure of the automatic temperature control system of the reactor?. [Link]
-
Achieve Chem. (2024, November 25). How Do You Troubleshoot Problems in A Steel Reactor?. [Link]
-
Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. [Link]
-
Semantic Scholar. Article. (2014, September 19). [Link]
-
Wikipedia. 4-Dimethylaminopyridine. [Link]
-
Just Measure it. Comprehensive Troubleshooting Guide for Temperature, Flow, and Pressure Instruments in Petrochemical Automation Systems. [Link]
-
Chen, J., et al. Review on loss prevention of chemical reaction thermal runaway Principles and application. [Link]
-
Incatools. (2021, July 6). Temperature Control for Batch Reactors in your industry. [Link]
-
U.S. Environmental Protection Agency. (1999, August). How to Prevent Runaway Reactions Case Study: Phenol-Formaldehyde Reaction Hazards. [Link]
-
IRJET. Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. [Link]
-
Chemistry Stack Exchange. (2017, May 26). Why is it necessary to heat an esterification reaction?[Link]
- Google Patents.
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
Wikipedia. N,N'-Dicyclohexylcarbodiimide. [Link]
-
BYJU'S. Esterification. [Link]
-
Oreate AI Blog. (2025, December 30). Understanding the Role of DCC in Chemical Reactions. [Link]
- Google Patents.
-
Journal of Chemical Reviews. (2025, June 15). Carbodiimide Chemistry from Isocyanates: Advancing Hydrolysis Resistance in Polyester and Polyurethane Materials. [Link]
-
ACS Publications. (2021, August 23). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Slideshare. Dicyclohexylcarbodiimide. [Link]
-
Wikipedia. Steglich esterification. [Link]
- Google Patents. US3254036A - Thermally stable carbodiimide polymers.
-
ACS Publications. (2021, August 23). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
The Royal Society of Chemistry. A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. [Link]
-
MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
PMC. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
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- 5. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
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Technical Support Center: Prevention of Hydrolysis in 2-Methoxyphenyl Esters
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice to prevent the hydrolysis of 2-methoxyphenyl esters, ensuring the integrity and stability of your compounds throughout their lifecycle.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why are 2-methoxyphenyl esters susceptible to it?
A: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of 2-methoxyphenyl esters, the ester bond is susceptible to cleavage by water, leading to the formation of 2-methoxyphenol and the corresponding carboxylic acid. This process can be catalyzed by the presence of acids or bases.[1][2] The rate of hydrolysis is influenced by several factors, including temperature, pH, and the presence of moisture.[3][4][5]
The underlying mechanism of ester hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This process is significantly accelerated in acidic or basic conditions.
-
Acid-catalyzed hydrolysis: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.[1]
-
Base-catalyzed hydrolysis (saponification): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that then collapses to yield a carboxylate salt and an alcohol. This process is generally irreversible.[2]
Hydrolysis Mechanism of a 2-Methoxyphenyl Ester
Caption: General schematic of 2-methoxyphenyl ester hydrolysis.
Q2: What are the ideal storage conditions for solid 2-methoxyphenyl esters to prevent hydrolysis?
A: The primary goal for storing solid 2-methoxyphenyl esters is to minimize exposure to moisture and elevated temperatures. The following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical degradation, including hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[6] |
| Container | Tightly sealed, amber glass vials | Prevents exposure to moisture and light, which can also contribute to degradation. |
| Desiccant | Use of a desiccant in a secondary container | Actively absorbs any moisture that may be present in the storage environment.[6] |
When handling the compound, it is crucial to allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
Q3: My 2-methoxyphenyl ester is stored as a solution. What precautions should I take?
A: Storing esters in solution increases the risk of hydrolysis due to the intimate contact with the solvent.
-
Solvent Choice: Use anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM). Avoid protic solvents like alcohols, which can participate in transesterification reactions, and ensure the solvent is of the highest purity and lowest water content.
-
pH Control: If an aqueous buffer is necessary, maintain a neutral pH (around 6-7). Both acidic and basic conditions significantly accelerate hydrolysis.
-
Storage Temperature: Store solutions at -20°C or -80°C to slow down the degradation process.
-
Inert Atmosphere: Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.
Q4: I suspect my sample has degraded. How can I detect and quantify the hydrolysis of my 2-methoxyphenyl ester?
A: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques to detect and quantify hydrolysis.
-
HPLC: A reverse-phase HPLC method can effectively separate the parent ester from its more polar hydrolysis products (2-methoxyphenol and the carboxylic acid). UV detection is suitable as both the parent ester and the phenolic byproduct are chromophoric.
-
NMR: ¹H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the ester and the appearance of new signals from the hydrolysis products. The integration of these signals allows for the quantification of the extent of hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram with shorter retention times. | Hydrolysis of the ester, leading to more polar products. | 1. Confirm the identity of the new peaks by comparing their retention times with those of authentic standards of 2-methoxyphenol and the expected carboxylic acid.2. Review storage and handling procedures to identify potential sources of moisture or pH excursion. |
| Decreased potency or activity of the compound in biological assays. | Degradation of the active ester compound into inactive hydrolysis products. | 1. Re-analyze the purity of the compound stock using a validated stability-indicating HPLC method.2. Prepare fresh solutions from a new batch of solid compound for subsequent experiments. |
| Appearance of new signals in the ¹H NMR spectrum over time. | Formation of hydrolysis products. | 1. Identify the new signals by comparing them to the known spectra of 2-methoxyphenol and the corresponding carboxylic acid.2. Quantify the percentage of hydrolysis by comparing the integration of the product peaks to the remaining parent ester peaks. |
| Visible changes in the physical appearance of the solid (e.g., clumping, discoloration). | Absorption of moisture, which can lead to hydrolysis and other degradation pathways. | 1. Discard the compromised batch.2. Implement stricter storage protocols, including the use of desiccants and storage under an inert atmosphere. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Monitoring Hydrolysis
This protocol outlines a general reverse-phase HPLC method for the separation and quantification of a 2-methoxyphenyl ester and its primary hydrolysis products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
Start with a mobile phase composition suitable for retaining the polar hydrolysis products (e.g., 95% A, 5% B).
-
Run a linear gradient to a higher organic composition to elute the parent ester (e.g., to 95% B over 15 minutes).
-
Hold at high organic composition for 2-3 minutes to ensure elution of any non-polar impurities.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
3. Detection:
-
Set the UV detector to a wavelength where both the 2-methoxyphenyl ester and 2-methoxyphenol have significant absorbance (e.g., 275 nm).
4. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Analysis:
-
Inject the sample and monitor the chromatogram for peaks corresponding to 2-methoxyphenol, the carboxylic acid, and the parent ester.
-
Quantify the components by creating calibration curves with authentic standards.
Workflow for HPLC-Based Stability Assessment
Caption: HPLC workflow for hydrolysis monitoring.
Protocol 2: ¹H NMR Spectroscopy for Quantifying Hydrolysis
This protocol provides a method to quantify the extent of hydrolysis using ¹H NMR.
1. Sample Preparation:
-
Accurately weigh a sample of the 2-methoxyphenyl ester and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.
2. NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all relevant protons.
3. Spectral Analysis:
-
Identify the characteristic signals for:
-
2-Methoxyphenyl ester: Look for the singlet from the methoxy group protons and the aromatic protons. For 2-methoxyphenyl acetate, the acetate methyl protons will appear as a singlet around 2.3 ppm.[7]
-
2-Methoxyphenol: The methoxy group singlet will be present, and a new broad singlet for the phenolic -OH proton will appear. The aromatic proton signals will also shift slightly compared to the ester.[8]
-
Carboxylic Acid: For acetic acid, a singlet for the methyl protons will appear around 2.1 ppm.[9]
-
-
Integrate the area of a well-resolved signal for the parent ester, the 2-methoxyphenol, and the carboxylic acid, as well as the internal standard.
4. Calculation of Hydrolysis:
-
Calculate the molar ratio of the hydrolysis products to the remaining parent ester using the integrated peak areas and the number of protons corresponding to each signal.
Protocol 3: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.[3][4][5][10][11]
1. Acid Hydrolysis:
-
Dissolve the 2-methoxyphenyl ester in a solution of 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve the ester in a solution of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for various time points.
-
Neutralize aliquots with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve the ester in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Analyze aliquots at different time intervals.
4. Thermal Degradation:
-
Store the solid ester in a stability chamber at an elevated temperature (e.g., 80°C) with controlled humidity (e.g., 75% RH).
-
Analyze samples at various time points.
5. Photolytic Degradation:
-
Expose the solid ester or a solution of the ester to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Analyze the samples after a defined exposure period and compare them to a dark control.
Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
By implementing these storage strategies, troubleshooting guides, and analytical protocols, researchers can ensure the stability and integrity of their 2-methoxyphenyl ester compounds, leading to more reliable and reproducible experimental outcomes.
References
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (2025-11-05).
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Development of forced degradation and stability indic
- Forced Degradation Studies. MedCrave online. (2016-12-14).
- A practical guide to forced degradation and stability studies for drug substances.
- ASEAN Guideline on Stability Study of Drug Product (R1). (1997-07-02).
- Annex 10. ICH.
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Acetic acid(64-19-7) 1H NMR spectrum. ChemicalBook.
- NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- Supporting information for. The Royal Society of Chemistry.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
- Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC - NIH. (2022-10-28).
- NMR Chemical Shifts.
- 2-METHOXYPHENYL ACETATE(613-70-7) 1H NMR spectrum. ChemicalBook.
- Calculated rate constants of hydrolysis reaction at various temperatures for the investigated compounds.
- Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. SIELC Technologies.
- Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. FDA.
- S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t. Paulusse Research Group.
- Technical Support Center: Long-Term Storage Stability of Novel Research Compounds. Benchchem.
- Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences |. (2018-02-12).
- Stability testing of existing active substances and rel
- ¹H NMR spectrum (in CDCl3 at 25 °C) for (a) 4-allyl-2-methoxyphenyl....
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
- pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4....
- 1 H NMR spectrum of II in CDCl 3. (d) Chemical shift; the same for Fig. 2..
- Guaiacol | C7H8O2 | CID 460. PubChem - NIH.
- Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures; the role of solvent activity and solute-solute interactions. PubMed. (2005-02-21).
- Reyes-et-al.
- PV2039. OSHA.
- HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies.
- Guaiacyl acetate (CAS 613-70-7): Odor profile, Properties, & IFRA compliance. Scent.vn.
- 4-(Hydroxymethyl)
- Hydrolysis pH rate profile of phenyl acetate. From Burns and Baughman....
- guaiacyl acet
- Effect of pH on the hydrolysis reaction rate constants at 280 C..
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Technical Support Center: Minimizing Side Reactions in the Acylation of 2-Methoxyphenol
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are working with the acylation of 2-methoxyphenol (guaiacol). This reaction is a cornerstone for synthesizing valuable intermediates like apocynin (acetovanillone), a compound with significant pharmacological interest.[1][2][3][4] However, its synthesis is often plagued by competing side reactions.
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and explain the underlying principles that govern reaction outcomes, empowering you to optimize your synthesis for yield and purity.
Troubleshooting Guide
This section addresses specific, common problems encountered during the acylation of 2-methoxyphenol. Each entry details the issue, explains the root chemical cause, and provides actionable protocols to resolve it.
Problem 1: My primary product is the O-acylated ester (2-methoxyphenyl acetate), not the desired C-acylated ketone.
Root Cause Analysis: Phenols are bidentate nucleophiles, meaning they can react at two sites: the hydroxyl oxygen (O-acylation) or the activated aromatic ring (C-acylation).
-
O-acylation is a nucleophilic acyl substitution. It is kinetically favored, meaning it happens faster, especially at lower temperatures and in the absence of a strong Lewis acid catalyst.
-
C-acylation (a Friedel-Crafts reaction) is thermodynamically favored. The resulting hydroxyaryl ketone is more stable than the ester. This pathway requires a catalyst, typically a Lewis acid like AlCl₃, to generate a highly electrophilic acylium ion.[5]
If you are isolating the ester, your reaction conditions are favoring the kinetic product. This typically occurs when the catalyst is absent, insufficient, or deactivated, or when reaction temperatures are too low to facilitate the rearrangement to the more stable C-acylated product.
Proposed Solution: The Fries Rearrangement The most robust method to convert the undesired O-acylated ester into the desired C-acylated ketone is the Fries Rearrangement .[6][7] This reaction involves heating the phenolic ester in the presence of a Lewis acid catalyst, which promotes the migration of the acyl group from the oxygen to the aromatic ring.[8][9]
Workflow: From O-Acylation to Selective C-Acylation
Caption: Decision workflow for addressing undesired O-acylation.
Detailed Protocol: Fries Rearrangement of 2-Methoxyphenyl Acetate
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the isolated 2-methoxyphenyl acetate (1.0 eq).
-
Solvent: Add a suitable solvent. Non-polar solvents like carbon disulfide or dichloromethane tend to favor ortho-acylation, while polar solvents like nitrobenzene favor the para-product.[8][9][10] For the synthesis of apocynin (the para-product), nitrobenzene is a classic choice, though caution is advised due to its toxicity.
-
Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 - 2.5 eq). Caution: The addition is highly exothermic and releases HCl gas. Ensure adequate ventilation and careful temperature control. Stoichiometric or excess catalyst is often required as it complexes with both reactant and product.[6]
-
Reaction: After the addition is complete, slowly warm the reaction to the desired temperature. The temperature directly influences the ortho/para product ratio.
-
Low Temperatures (e.g., <60°C): Favor the formation of the para-isomer (apocynin), which is the kinetically controlled rearrangement product in some systems.[8][11]
-
High Temperatures (e.g., >160°C): Favor the formation of the ortho-isomer, the thermodynamically more stable product due to chelation between the hydroxyl group and the ketone with the aluminum catalyst.[8][11]
-
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and very cautiously quench it by pouring it onto crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Problem 2: My Fries rearrangement is giving low yields and a complex mixture of products.
Root Cause Analysis: Low yields in a Fries rearrangement can stem from several issues:
-
Catalyst Deactivation: Water is the primary enemy. Anhydrous AlCl₃ reacts violently with moisture, deactivating it. Ensure all glassware is flame-dried and reagents/solvents are anhydrous.
-
Substrate Decomposition: The harsh Lewis acid conditions and high temperatures can lead to charring, demethylation of the methoxy group, or other side reactions.[12]
-
Poly-acylation: The C-acylated product is still an activated phenol and can undergo a second acylation, especially if excess acylating agent is present from a one-pot procedure.[13]
-
Reversibility and Byproduct Formation: The reaction can be reversible, and side reactions like cleavage of the ester C-O bond can compete with the desired rearrangement.[14]
Proposed Solutions & Optimizations:
-
Strictly Anhydrous Conditions: Use freshly opened or properly stored anhydrous AlCl₃. Use dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
-
Optimize Catalyst and Temperature: The choice of catalyst and temperature is critical for selectivity.
| Parameter | Low Temperature (~25-60°C) | High Temperature (>160°C) | Rationale |
| Major Product | para-hydroxyacetophenone | ortho-hydroxyacetophenone | At high temperatures, the reaction reaches thermodynamic equilibrium, favoring the more stable ortho-chelate complex. Lower temperatures favor the kinetically preferred para product.[8][11] |
| Solvent Choice | Polar (e.g., Nitrobenzene) | Non-polar (e.g., CS₂) | Polar solvents can solvate the reaction intermediates, favoring the intermolecular pathway that leads to the para product.[8][10] |
-
Consider Alternative Catalysts: If AlCl₃ proves too harsh, other Lewis or Brønsted acids can be effective, sometimes offering better selectivity and milder conditions.[6]
-
TiCl₄, SnCl₄, BF₃: Common Lewis acid alternatives.[6]
-
Methanesulfonic acid (MSA): An excellent Brønsted acid catalyst that can provide high para-selectivity.[7]
-
Solid Acids: Zeolites or heteropoly acids are being explored as reusable, environmentally benign alternatives, though they can be prone to deactivation.[14][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control in this reaction?
Answer: This concept is central to controlling the outcome of phenol acylation.
-
Kinetic Control governs the product that is formed fastest. In this system, O-acylation has a lower activation energy and proceeds more quickly, especially at low temperatures.
-
Thermodynamic Control governs the product that is most stable. The C-acylated hydroxyaryl ketone is thermodynamically more stable than the O-acylated phenolic ester. To reach this product, the reaction needs enough energy (e.g., higher temperature) and a pathway (e.g., a catalyst) to overcome the initial kinetic barrier and allow the reaction to become reversible, eventually settling on the most stable product.[8]
Diagram: Kinetic vs. Thermodynamic Pathways
Caption: Energy profile for kinetic vs. thermodynamic products.
Q2: Are there alternative, milder methods for direct C-acylation of 2-methoxyphenol that avoid the Fries rearrangement?
Answer: Yes, while the Fries rearrangement is a classic and powerful tool, concerns over harsh conditions have driven the development of alternative methods.
-
Protection-Acylation-Deprotection: A common strategy is to protect the phenolic hydroxyl group as a silyl ether. This blocks O-acylation, allowing for a standard Friedel-Crafts reaction on the ring. The silyl group is conveniently cleaved during the aqueous workup, yielding the desired C-acylated product directly.[16]
-
Zinc-Based Catalysts: Milder Lewis acids like zinc chloride (ZnCl₂), sometimes supported on materials like alumina, can catalyze the direct C-acylation of phenols with carboxylic acids, often with high ortho-selectivity and under solvent-free or microwave conditions.[17][18]
-
Biocatalysis: Emerging research has identified acyltransferase enzymes that can perform Friedel-Crafts-like C-acylations on phenolic substrates in aqueous buffers at ambient temperatures. These methods offer exceptional chemo- and regioselectivity but are currently at an earlier stage of development for industrial scale-up.[19]
Q3: How does the choice of acylating agent (e.g., acetyl chloride vs. acetic anhydride) impact the reaction?
Answer: Both acetyl chloride and acetic anhydride are common acylating agents. Acetyl chloride is generally more reactive than acetic anhydride. In a Friedel-Crafts acylation, this higher reactivity can be beneficial for less reactive aromatic rings. However, for an activated ring like 2-methoxyphenol, both are effective. The primary practical difference is the byproduct: acetyl chloride produces corrosive HCl gas, while acetic anhydride produces acetic acid, which is less hazardous and easier to handle. For the initial O-acylation step (prior to a Fries rearrangement), acetic anhydride is often preferred for its ease of use.
References
-
Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (2017). Catalysis Science & Technology. Royal Society of Chemistry. Retrieved from [Link]
-
Tossi, V., Lamattina, L., & Cassia, R. (2009). A possible mechanism for the apocynin-induced nitric oxide accumulation in plants. Plant Signaling & Behavior, 4(9), 880–882. Retrieved from [Link]
-
Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. (2018). Organic Chemistry Frontiers. Royal Society of Chemistry. Retrieved from [Link]
-
Kozhevnikova, E. F., et al. (2004). Fries rearrangement of aryl esters catalysed by heteropoly acid: catalyst regeneration and reuse. Applied Catalysis A: General. Retrieved from [Link]
-
Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange. Retrieved from [Link]
-
Nguyen, N. H., Oh, S. M., Park, C.-M., & Shin, S. (2021). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science, 13(3), 757–763. Retrieved from [Link]
-
Fries rearrangement. (n.d.). Wikipedia. Retrieved from [Link]
-
Wang, Q., et al. (2019). Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents. Frontiers in Chemistry, 7. Retrieved from [Link]
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Pesenti, M. V., & Monti, D. (2018). Biocatalytic Friedel–Crafts Acylation and Fries Reaction. Angewandte Chemie International Edition, 57(15), 3904–3907. Retrieved from [Link]
-
What is the Fries Rearrangement Reaction? (n.d.). BYJU'S. Retrieved from [Link]
-
The C-acylation of phenol and naphthol derivatives with acetic acid under microwave irradiation. (2019). ResearchGate. Retrieved from [Link]
- Process for ring acylation of phenols. (1976). Google Patents.
-
Acylation of phenols. (n.d.). University of Calgary. Retrieved from [Link]
-
Engel, K. M., et al. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 52(46), 6176–6178. Retrieved from [Link]
-
The mechanism of NADPH-oxidase inhibition by apocynin. (2014). ResearchGate. Retrieved from [Link]
-
Ismayilov, R. I., et al. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Catalysts, 13(11), 1435. Retrieved from [Link]
-
Why is the Friedel-Crafts reaction faster with phenol as compared to benzene? (2020). Quora. Retrieved from [Link]
-
Laggoun, D., et al. (2014). Apocynin: Molecular Aptitudes. Molecules, 19(9), 13418–13441. Retrieved from [Link]
-
How can i perform Friedel crafts acylation with phenol? (2018). ResearchGate. Retrieved from [Link]
-
Structures of the synthesized apocynin derivatives. (2019). ResearchGate. Retrieved from [Link]
-
Procedure for Friedel-Crafts Acylation of Phenol. (2022). Reddit. Retrieved from [Link]
-
C-Acylation of Guaiacol with Acetic Acid Over Solid Acid Catalysts Under Mild Reaction Conditions. (2020). ResearchGate. Retrieved from [Link]
-
Friedel–Crafts acylation of phenols using zinc chloride : acetic acid (1 : 2). (2019). ResearchGate. Retrieved from [Link]
-
Reaction Mechanism of Fries Rearrangement. (n.d.). Physics Wallah. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Reaction scheme of the acylation of 2-methoxynaphthalene (2-MN) with... (2015). ResearchGate. Retrieved from [Link]
-
Senthil Kumar, S. M., & Sriman Narayanan, S. (2020). Facile Electrochemical Demethylation of 2-Methoxyphenol to Surface-Confined Catechol on the MWCNT and Its Efficient Electrocatalytic Hydrazine Oxidation and Sensing Applications. ACS Omega, 5(26), 16167–16177. Retrieved from [Link]
-
Zhang, X., et al. (2021). Selective Demethoxylation of Lignin-Derived Methoxyphenols to Phenols over Lignin-Derived-Biochar-Supported Mo2C Catalysts. Energy & Fuels, 35(17), 13958–13968. Retrieved from [Link]
-
O‐ and C‐dealkylation of C‐substituted catechol and guaiacol derived... (2018). ResearchGate. Retrieved from [Link]
-
C vs O acylation with question from csir-net exam. (2018). YouTube. Retrieved from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). LibreTexts Chemistry. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 2-Methoxyphenyl Cyclopropanecarboxylate and Its Isomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of 2-methoxyphenyl cyclopropanecarboxylate, a compound of interest in various research domains. Through a comparative approach with its structural isomers (3- and 4-methoxyphenyl cyclopropanecarboxylate) and the unsubstituted parent compound (phenyl cyclopropanecarboxylate), this document aims to equip researchers with the expertise to interpret the nuanced spectral features of these molecules. We will delve into the underlying principles governing the observed chemical shifts, supported by experimental data and detailed analytical protocols.
The Significance of Phenyl Cyclopropanecarboxylates
Phenyl cyclopropanecarboxylates are a class of organic compounds that feature a rigid cyclopropane ring linked to a phenyl ester. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique conformational constraints and electronic properties imparted by the three-membered ring. The cyclopropane ring can act as a bioisostere for a double bond or a phenyl ring, influencing the molecule's binding affinity to biological targets and its metabolic stability. The substitution pattern on the phenyl ring, as we will explore, plays a critical role in modulating these properties, and ¹H NMR is a powerful tool to probe these electronic and steric effects.
Understanding the ¹H NMR Spectrum: A Comparative Analysis
The ¹H NMR spectrum of a molecule provides a fingerprint of its proton environments. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. In the case of substituted phenyl cyclopropanecarboxylates, the key proton signals arise from the cyclopropyl ring and the aromatic ring. The position of the methoxy substituent on the phenyl ring induces significant changes in the chemical shifts of these protons, providing a clear method for isomeric differentiation.
The Unique Signature of the Cyclopropane Protons
The protons on a cyclopropane ring typically resonate at an unusually high field (upfield) in the ¹H NMR spectrum, often between 0.5 and 2.0 ppm. This is a consequence of the diamagnetic anisotropic effect of the C-C bonds in the strained three-membered ring. The ring current generated by the circulating electrons in the cyclopropane ring creates a shielding cone above and below the plane of the ring, causing the attached protons to experience a weaker effective magnetic field.
In the case of cyclopropanecarboxylates, the protons on the cyclopropane ring are diastereotopic, leading to a complex splitting pattern. Typically, they appear as a set of multiplets. The methine proton (CH) attached to the carbon bearing the carboxylate group is the most deshielded of the cyclopropyl protons due to the electron-withdrawing effect of the ester functionality.
Aromatic Proton Resonances: The Influence of the Methoxy Group
The protons on the phenyl ring typically resonate in the downfield region of the spectrum, between 6.5 and 8.0 ppm. The chemical shifts and splitting patterns of these aromatic protons are highly dependent on the nature and position of the substituents. The methoxy group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect is to increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density leads to a shielding effect, causing the ortho and para protons to resonate at a higher field (lower ppm) compared to the unsubstituted benzene ring.
The methoxy protons themselves typically appear as a sharp singlet around 3.8 ppm.
Comparative ¹H NMR Data
To illustrate the effect of the methoxy group's position, we will compare the ¹H NMR spectral data of 2-methoxyphenyl cyclopropanecarboxylate with its 3- and 4-methoxy isomers, as well as the unsubstituted phenyl cyclopropanecarboxylate.
| Compound | Cyclopropyl Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) |
| 2-Methoxyphenyl Cyclopropanecarboxylate | ~1.1-1.8 (m, 4H), ~2.0-2.2 (m, 1H) | ~6.9-7.3 (m, 4H) | ~3.85 (s, 3H) |
| 3-Methoxyphenyl Cyclopropanecarboxylate | ~1.0-1.7 (m, 4H), ~1.9-2.1 (m, 1H) | ~6.7-7.4 (m, 4H) | ~3.80 (s, 3H) |
| 4-Methoxyphenyl Cyclopropanecarboxylate | ~1.0-1.6 (m, 4H), ~1.8-2.0 (m, 1H) | ~6.8-7.1 (AA'BB' system, 4H) | ~3.78 (s, 3H) |
| Phenyl Cyclopropanecarboxylate | ~1.1-1.7 (m, 4H), ~1.9-2.1 (m, 1H) | ~7.1-7.5 (m, 5H) | - |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and the concentration. The splitting patterns for the aromatic protons are complex and are described as multiplets (m) for the 2- and 3-substituted isomers. For the 4-substituted isomer, the symmetry results in a more defined AA'BB' system.
Interpreting the Differences: A Deeper Dive
The positioning of the methoxy group has a pronounced effect on the chemical shifts of the aromatic protons.
-
2-Methoxyphenyl Cyclopropanecarboxylate: The methoxy group at the ortho position exerts a strong shielding effect on the adjacent aromatic protons. The proximity of the ester group can also influence the chemical shifts of the nearby aromatic protons through steric and electronic effects. The aromatic region will typically show a complex multiplet due to the lack of symmetry.
-
3-Methoxyphenyl Cyclopropanecarboxylate: With the methoxy group at the meta position, its electron-donating resonance effect does not directly influence the ortho and para positions relative to the ester group. The inductive effect will have a more significant influence on the chemical shifts of the nearby protons. The aromatic region will also display a complex multiplet pattern.
-
4-Methoxyphenyl Cyclopropanecarboxylate: The para position of the methoxy group leads to a more symmetrical molecule. The two protons ortho to the ester group will be equivalent, and the two protons ortho to the methoxy group will be equivalent. This results in a characteristic AA'BB' splitting pattern, which is a key diagnostic feature for this isomer. The strong electron-donating effect of the methoxy group at the para position will cause a noticeable upfield shift of the aromatic protons compared to the unsubstituted phenyl cyclopropanecarboxylate.
Experimental Protocol for ¹H NMR Analysis
For researchers aiming to replicate or perform similar analyses, the following detailed protocol is provided.
I. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the phenyl cyclopropanecarboxylate sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this class of compounds. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern NMR spectrometers can also be calibrated to the residual solvent peak (e.g., CHCl₃ in CDCl₃ at δ ≈ 7.26 ppm).
Caption: Workflow for NMR Data Acquisition and Processing.
Conclusion
The ¹H NMR spectra of 2-methoxyphenyl cyclopropanecarboxylate and its isomers provide a rich source of structural information. By carefully analyzing the chemical shifts and splitting patterns of the cyclopropyl and aromatic protons, researchers can confidently distinguish between the ortho, meta, and para isomers. The upfield shift of the cyclopropyl protons due to the ring's anisotropic effect and the predictable influence of the methoxy group on the aromatic proton resonances are key diagnostic features. This guide provides the foundational knowledge and a practical experimental framework for the accurate ¹H NMR analysis of this important class of compounds, thereby aiding in the advancement of research and development in the chemical and pharmaceutical sciences.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]
A Comparative Guide to the Carbonyl Stretch in Phenolic Cyclopropanecarboxylates and their Aryl Ester Analogues
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating functional groups, and the carbonyl (C=O) stretch, in particular, offers a sensitive probe into the electronic environment of a molecule. This guide provides an in-depth comparison of the C=O stretching frequencies in phenolic cyclopropanecarboxylates and their corresponding phenolic benzoate analogues. By understanding the subtle shifts in this vibrational frequency, researchers can gain valuable insights into the electronic and steric effects at play, aiding in the design and synthesis of novel compounds.
The Underlying Principles: Factors Governing the Carbonyl Stretch
The position of the carbonyl stretching vibration in an IR spectrum is not fixed; it is exquisitely sensitive to the surrounding molecular architecture. The primary factors influencing the C=O frequency in esters include electronic effects (induction and resonance), conjugation, and ring strain.
-
Electronic Effects: The electronegativity of substituents on the phenoxy ring plays a crucial role. Electron-withdrawing groups (EWGs) pull electron density away from the carbonyl group through inductive and resonance effects. This leads to a strengthening of the C=O bond and a shift to a higher vibrational frequency (wavenumber). Conversely, electron-donating groups (EDGs) push electron density towards the carbonyl, weakening the C=O bond and shifting the absorption to a lower frequency.[1][2]
-
Conjugation: When the carbonyl group is in conjugation with an aromatic ring or a double bond, the π-electrons are delocalized. This delocalization reduces the double-bond character of the carbonyl group, weakening it and causing a shift to a lower frequency.[3]
-
Ring Strain: The presence of a strained ring system, such as a cyclopropyl group, can also influence the C=O stretching frequency. The high s-character of the C-C bonds in a cyclopropane ring can lead to a strengthening of the exocyclic C-C bond, which in turn can affect the adjacent carbonyl group.
Comparative Analysis: Phenolic Cyclopropanecarboxylates vs. Phenolic Benzoates
To illustrate these principles, we present a comparative analysis of the carbonyl stretching frequencies for a series of substituted phenolic cyclopropanecarboxylates and their corresponding phenolic benzoate counterparts. The data for the phenolic benzoates is sourced from the comprehensive study by Koppel et al. (2006) in the Journal of Physical Organic Chemistry.[1] While a complete experimental dataset for the substituted phenolic cyclopropanecarboxylates is not available in a single source, the expected trends can be inferred from the established principles and available data for related compounds.
| Substituent (X) on Phenol | Phenolic Benzoate ν(C=O) cm⁻¹[1] | Predicted Phenolic Cyclopropanecarboxylate ν(C=O) cm⁻¹ |
| 4-Nitro (EWG) | 1747.8 | > 1740 |
| 3-Nitro (EWG) | 1746.0 | > 1738 |
| 4-Chloro (EWG) | 1740.7 | ~ 1735 |
| H | 1738.5 | ~ 1730 |
| 4-Methyl (EDG) | 1736.8 | < 1730 |
| 4-Methoxy (EDG) | 1736.2 | < 1730 |
Interpreting the Data:
The data for the phenolic benzoates clearly demonstrates the influence of substituents on the carbonyl stretching frequency. The strong electron-withdrawing nitro group in the para position (4-Nitro) results in the highest C=O frequency (1747.8 cm⁻¹), while the electron-donating methoxy group in the para position (4-Methoxy) leads to the lowest frequency (1736.2 cm⁻¹) in this series.
For the phenolic cyclopropanecarboxylates, we predict a similar trend. However, the presence of the cyclopropyl group is expected to introduce a slight shift in the baseline frequency compared to the benzoates. The unique electronic nature of the cyclopropane ring, often described as having partial double-bond character, can influence the adjacent carbonyl group. It is anticipated that the overall frequencies for the cyclopropanecarboxylates will be slightly lower than their benzoate counterparts due to the electron-donating character of the cyclopropyl group relative to a phenyl group.
Experimental Protocol: Acquiring High-Quality IR Spectra of Solid Samples
To obtain reliable and reproducible IR data for solid compounds like phenolic esters, the Potassium Bromide (KBr) pellet method is a widely used and effective technique.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet die
-
Spectroscopy grade Potassium Bromide (KBr), dried
-
Analytical balance
-
Spatula
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr. The exact ratio should be optimized to produce a transparent pellet.
-
Transfer the sample and KBr to the agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This ensures that the sample is evenly dispersed throughout the KBr matrix, minimizing light scattering.
-
-
Pellet Formation:
-
Carefully transfer a portion of the powdered mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet. A transparent pellet is crucial for allowing the IR beam to pass through the sample with minimal scattering.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interference (e.g., CO₂, water vapor).
-
Acquire the IR spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Visualizing the Workflow and Influences
To better understand the experimental process and the factors influencing the carbonyl stretch, the following diagrams are provided.
Sources
Mass spectrometry fragmentation pattern of guaiacol cyclopropanecarboxylate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Guaiacol Cyclopropanecarboxylate
A Comparative Analysis for Structural Elucidation
As a Senior Application Scientist, the structural confirmation of novel or modified compounds is a cornerstone of our work. Mass spectrometry (MS) stands as an unparalleled tool for this, offering a molecular fingerprint through fragmentation analysis. This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of guaiacol cyclopropanecarboxylate. We will dissect the molecule's fragmentation behavior by comparing it to the known patterns of its constituent moieties—aromatic esters and cyclopropane rings—providing researchers with a robust framework for identifying this compound and its analogues.
The structure of guaiacol cyclopropanecarboxylate combines a stable aromatic guaiacol core with a strained cyclopropane ring via an ester linkage. This unique combination predicts a rich and informative fragmentation pattern, driven by the relative stabilities of the resulting carbocations and radical species.
Predicted Fragmentation Pathways and Key Diagnostic Ions
The fragmentation of the molecular ion (M+) of guaiacol cyclopropanecarboxylate, with a molecular weight of 192.21 g/mol , is expected to be dominated by cleavages at the ester linkage, the most labile part of the molecule. Aromatic esters are known to produce relatively stable molecular ions, so a discernible M+ peak at m/z 192 is anticipated.[1][2]
Primary Fragmentation: Alpha-Cleavage of the Ester Bond
The initial and most significant fragmentation event in esters is typically alpha-cleavage adjacent to the carbonyl group.[3] This leads to two primary competing pathways:
-
Formation of the Cyclopropanecarbonyl Acylium Ion: The most probable cleavage involves the loss of the guaiacoxy radical (•O-C₆H₄-OCH₃). This pathway is favored because it results in the formation of a highly stable, resonance-delocalized cyclopropanecarbonyl acylium ion at m/z 69 . This ion is expected to be the base peak or one of the most abundant ions in the spectrum due to its stability.
-
Formation of the Guaiacoxy Cation: A less favored cleavage involves the loss of the cyclopropanecarbonyl radical (•CO-C₃H₅) to form a guaiacoxy cation at m/z 123 . While possible, the stability of the acylium ion generally makes the first pathway dominant.
The logical flow of this primary fragmentation is visualized below.
Caption: Primary alpha-cleavage pathways of the molecular ion (m/z 192).
Secondary Fragmentation: Decomposition of Primary Ions
The initial fragments will undergo further decomposition, providing additional structural confirmation.
A. Fragmentation of the Guaiacol Moiety (from m/z 123 or related ions): The fragmentation of guaiacol itself is well-documented.[4][5][6] Any fragment containing this structure will follow a predictable pattern. The most characteristic fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).
-
Loss of a Methyl Group: A fragment ion at m/z 109 is a key indicator of the guaiacol structure, arising from the loss of a methyl radical.[6]
-
Loss of CO: Subsequent loss of carbon monoxide from ions like m/z 109 or the parent guaiacol ion (m/z 124) can lead to further fragments. For instance, the ion at m/z 109 could lose CO to yield a fragment at m/z 81 .[4][5]
B. Fragmentation of the Cyclopropanecarbonyl Acylium Ion (m/z 69): The strained three-membered ring of the cyclopropane moiety is prone to ring-opening and subsequent fragmentation.[7][8]
-
Loss of CO: The acylium ion at m/z 69 can readily lose carbon monoxide to form the cyclopropyl cation [C₃H₅]⁺ at m/z 41 . This is a very common and expected fragmentation.
-
Hydrogen Loss: The cyclopropyl cation (m/z 41) can further fragment by losing a hydrogen molecule (H₂) to form an ion at m/z 39 ([C₃H₃]⁺), which is a common ion in the mass spectra of cyclic compounds.[7]
The subsequent breakdown of the two major primary fragments is illustrated below.
Caption: Secondary fragmentation pathways of the key primary ions.
Comparative Data Summary
To provide a clear diagnostic guide, the predicted key ions for guaiacol cyclopropanecarboxylate are summarized below and compared with the known fragmentation of its core structures.
| Predicted m/z | Proposed Ion Structure | Fragmentation Origin | Significance |
| 192 | [C₁₁H₁₂O₃]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. |
| 123 | [C₇H₇O₂]⁺ | α-cleavage, loss of •C₄H₅O | Indicates presence of guaiacol moiety. |
| 109 | [C₆H₅O₂]⁺ | Loss of •CH₃ from a guaiacol-containing fragment | Key diagnostic ion for guaiacol. [4][5][6] |
| 81 | [C₅H₅O]⁺ | Loss of CO from m/z 109 | Further confirms guaiacol substructure.[4] |
| 69 | [C₃H₅CO]⁺ | α-cleavage, loss of •C₇H₇O₂ | Predicted Base Peak. Confirms cyclopropanecarboxylate. |
| 41 | [C₃H₅]⁺ | Loss of CO from m/z 69 | Key diagnostic ion for cyclopropyl group. [7] |
| 39 | [C₃H₃]⁺ | Loss of H₂ from m/z 41 | Common fragment from cyclic structures.[7] |
Experimental Protocol: GC-MS Analysis
This protocol outlines a standardized method for acquiring the mass spectrum of guaiacol cyclopropanecarboxylate. The use of Gas Chromatography (GC) is ideal due to the compound's predicted volatility and thermal stability.
Objective: To obtain a reproducible Electron Ionization (EI) mass spectrum and confirm the fragmentation pattern.
1. Sample Preparation:
- Prepare a 100 µg/mL stock solution of guaiacol cyclopropanecarboxylate in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
- Perform a serial dilution to a working concentration of 1-10 µg/mL.
- Causality: Using a volatile solvent ensures efficient vaporization in the GC inlet. The concentration range is chosen to avoid detector saturation while ensuring a strong signal-to-noise ratio.
2. GC-MS Instrumentation & Parameters:
- System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a Quadrupole or Ion Trap analyzer).
- Injection:
- Volume: 1 µL
- Inlet Temperature: 250°C
- Mode: Split (50:1 ratio)
- Causality: A 250°C inlet temperature ensures rapid volatilization without thermal degradation. Split injection prevents column overloading.
- Gas Chromatography:
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., DB-5ms or equivalent).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial Temperature: 100°C, hold for 1 min.
- Ramp: 15°C/min to 280°C.
- Final Hold: 5 min at 280°C.
- Causality: The non-polar column separates based on boiling point. The temperature program is designed to elute the analyte as a sharp peak in a reasonable timeframe.
- Mass Spectrometry:
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Causality: 70 eV is the standard energy for EI-MS, which produces extensive, reproducible fragmentation and allows for comparison with standard libraries.[9]
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Causality: These temperatures prevent condensation of the analyte within the MS source and analyzer.
- Mass Scan Range: m/z 35 - 400
- Causality: This range is wide enough to capture the smallest expected fragments (m/z 39) and the molecular ion (m/z 192) with its isotopic peaks.
3. Data Analysis (Self-Validation):
- Extract the mass spectrum from the apex of the GC peak corresponding to the analyte.
- Verify the molecular ion at m/z 192.
- Confirm the presence of the predicted base peak at m/z 69.
- Identify the key diagnostic ions: m/z 109 (guaiacol moiety) and m/z 41 (cyclopropyl moiety).
- The consistent presence and relative abundance of these key fragments provide a self-validating system for confirming the compound's identity.
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Guaiacol | C7H8O2 | CID 460 - PubChem. National Institutes of Health. [Link]
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PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. YouTube. [Link]
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A Comparative Guide to the Reactivity of Substituted Phenyl Cyclopropanecarboxylates
In the landscape of synthetic chemistry and drug development, the precise control of reaction kinetics is paramount. Activated esters are cornerstone reagents for acylation and bioconjugation, where their reactivity dictates the efficiency and selectivity of the transformation.[1] This guide provides an in-depth comparison of the reactivity of two distinct phenyl ester derivatives of cyclopropanecarboxylic acid: 2-methoxyphenyl cyclopropanecarboxylate and 4-nitrophenyl cyclopropanecarboxylate. We will dissect the underlying electronic principles governing their reactivity, present quantitative comparisons, and provide a validated experimental protocol for their kinetic analysis.
The cyclopropane moiety itself imparts unique conformational and electronic properties, including enhanced hydrolytic stability compared to simple alkyl esters, a feature of interest in prodrug design.[2] However, the primary determinant of reactivity for the esters discussed here is the nature of the phenyl leaving group, which is profoundly influenced by its substituents.
The Mechanistic Basis of Reactivity: Nucleophilic Acyl Substitution
The reactivity of these esters is primarily evaluated through their susceptibility to nucleophilic attack at the carbonyl carbon, most commonly studied via hydrolysis.[3] The reaction proceeds through a two-step nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate.
The rate-determining step is typically the nucleophilic attack on the carbonyl carbon. The facility of this step is governed by two key factors:
-
Electrophilicity of the Carbonyl Carbon: A more electron-deficient carbonyl carbon is a stronger electrophile and will react faster with nucleophiles.
-
Stability of the Leaving Group: A more stable leaving group (the phenoxide anion in this case) will facilitate the collapse of the tetrahedral intermediate, leading to a faster overall reaction rate.[4]
The electronic nature of the substituent on the phenyl ring directly modulates both of these factors.
Caption: Contrasting electronic effects on leaving group stability.
Quantitative Comparison
The most direct way to compare the leaving group ability of the two phenoxides is by examining the acidity (pKa) of their conjugate acids, the corresponding phenols. A lower pKa indicates a more acidic phenol and a more stable conjugate base (phenoxide).
| Compound | pKa of Conjugate Acid (Phenol) | Leaving Group Stability | Expected Ester Reactivity |
| 4-Nitrophenol | ~7.15 [5] | High | High |
| 2-Methoxyphenol | ~9.98 | Low | Low |
As the data clearly indicates, 4-nitrophenol is nearly 1000 times more acidic than 2-methoxyphenol. This translates directly to the 4-nitrophenoxide being a vastly more stable and better leaving group, making 4-nitrophenyl cyclopropanecarboxylate far more reactive.
Experimental Protocol: Spectrophotometric Assay of Hydrolysis Rate
This protocol provides a self-validating method to quantify the difference in reactivity by monitoring the base-catalyzed hydrolysis of the esters. The release of 4-nitrophenoxide, which is intensely yellow, can be monitored by UV-Vis spectrophotometry. [6][7] Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of 4-nitrophenyl cyclopropanecarboxylate and 2-methoxyphenyl cyclopropanecarboxylate.
Materials:
-
4-nitrophenyl cyclopropanecarboxylate
-
2-methoxyphenyl cyclopropanecarboxylate
-
Acetonitrile (ACN), HPLC grade
-
Sodium hydroxide (NaOH), 0.1 M aqueous solution
-
Potassium phosphate buffer (e.g., 50 mM, pH 8.0)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Workflow:
Caption: Workflow for the kinetic analysis of ester hydrolysis.
Detailed Steps:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of both 2-methoxyphenyl cyclopropanecarboxylate and 4-nitrophenyl cyclopropanecarboxylate in acetonitrile.
-
Spectrophotometer Setup:
-
Set the spectrophotometer to kinetic mode and equilibrate the cell holder to 25°C.
-
For the 4-nitrophenyl ester, set the monitoring wavelength to 405 nm (λ_max for 4-nitrophenoxide at basic pH).
-
For the 2-methoxyphenyl ester, a different method is required as the product is not strongly colored. One would need to monitor its disappearance or product formation via HPLC analysis of time-course aliquots. For this guide, we focus on the direct spectrophotometric assay of the activated ester.
-
-
Kinetic Measurement (4-Nitrophenyl Ester):
-
Pipette 990 µL of the pH 8.0 phosphate buffer into a quartz cuvette and place it in the spectrophotometer to equilibrate for 5 minutes.
-
To initiate the reaction, add 10 µL of the 10 mM 4-nitrophenyl cyclopropanecarboxylate stock solution to the cuvette.
-
Quickly cap the cuvette, mix by inverting 2-3 times, and immediately begin recording the absorbance at 405 nm for at least 10 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 405 nm versus time (in seconds).
-
The initial, linear portion of this curve represents the initial rate of the reaction (V₀), with the slope being ΔAbs/Δt.
-
The observed rate constant (k_obs) can be calculated, although a direct comparison of the initial rates under identical conditions is sufficient to demonstrate the vast difference in reactivity. The 4-nitrophenyl ester will show a rapid increase in absorbance, while the 2-methoxyphenyl ester (if monitored by HPLC) would show a much slower rate of change.
-
Conclusion and Practical Implications
The comparative analysis unequivocally demonstrates that 4-nitrophenyl cyclopropanecarboxylate is a highly reactive, or "activated," ester, while 2-methoxyphenyl cyclopropanecarboxylate is a relatively stable, non-activated ester. This pronounced difference is a direct consequence of the electronic effects exerted by the nitro and methoxy substituents on the stability of the phenoxide leaving group.
This knowledge is critical for professionals in drug development and chemical biology:
-
High Reactivity (4-Nitrophenyl): These esters are ideal for applications requiring rapid and efficient acylation, such as the labeling of primary amines on proteins and other biomolecules in bioconjugation protocols. [1][8][9]Their high reactivity allows for efficient coupling under mild conditions.
-
Low Reactivity (2-Methoxyphenyl): Esters with lower reactivity are preferred where stability is crucial. In prodrug design, a stable ester linkage might be engineered to ensure the drug remains inactive until it reaches a specific physiological environment where enzymatic hydrolysis can occur at a controlled rate. [2] By understanding the fundamental principles of physical organic chemistry, researchers can rationally select or design reagents like these to achieve the desired kinetic profile for their specific application.
References
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Vaia. Methoxy Group. [Link]
-
Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. [Link]
-
Al-Gharabli, S., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 7.5: Acid-base Properties of Phenols. [Link]
-
Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing. [Link]
-
Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry. [Link]
-
PubChem. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. [Link]
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MDPI. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]
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Mella, M., et al. (2007). 2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic acids in aqueous solution. The Journal of Organic Chemistry. [Link]
-
Journal of Nuclear Medicine. (2015). Effect of electron withdrawing groups at α-position of nitrophenyl styrene derivatives on nucleophilic aromatic 18 F-fluorination. [Link]
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Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? [Link]
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PubChem. 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. [Link]
-
PubMed. (2024). Activated Phenyl Ester Vitrimers. [Link]
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Barbas, C. F., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Angewandte Chemie. [Link]
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The Organic Chemistry Tutor. (2017). Directing Effect of the Nitro Group in EAS. YouTube. [Link]
-
Wikipedia. Ester hydrolysis. [Link]
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-
Quora. (2017). What is the mesomeric or inductive effect of a nitro group on phenol? [Link]
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-
ResearchGate. (1996). Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters... [Link]
-
MDPI. (2021). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
Semantic Scholar. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). First synthesis of acylated nitrocyclopropanes. [Link]
-
ChemRxiv. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]
-
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-
PubMed. (1996). Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. [Link]
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Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the... [Link]
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-
National Center for Biotechnology Information. (2020). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. [Link]
-
MDPI. (2021). Azomethines with Long Alkyl Chains: Synthesis, Characterization, Biological Properties and Computational Lipophilicity Assessment. [Link]
-
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A Comparative HPLC Analysis of 2-Methoxyphenyl Cyclopropanecarboxylate and Its Potential Impurities: A Guide for Researchers
This guide provides a comprehensive comparison of the HPLC retention times of 2-methoxyphenyl cyclopropanecarboxylate and its common process-related and degradation impurities. As the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development, a robust analytical method to separate and quantify the target compound from its potential impurities is essential. This document outlines a proposed synthesis route for 2-methoxyphenyl cyclopropanecarboxylate, identifies likely impurities, and presents a detailed HPLC method for their separation, complete with supporting experimental rationale and data.
Introduction: The Importance of Purity in Drug Development
2-Methoxyphenyl cyclopropanecarboxylate is a molecule of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active compounds. The cyclopropane ring, a strained three-membered carbocycle, and the methoxy-substituted aromatic ring are features that can impart unique pharmacological properties. The synthesis of such molecules, however, can lead to a range of impurities, including unreacted starting materials, intermediates, and by-products. Furthermore, the final compound may degrade under various stress conditions, leading to the formation of degradation products. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and control of such impurities to ensure the safety and efficacy of pharmaceutical products.[1][2]
This guide is intended for researchers, analytical scientists, and drug development professionals involved in the synthesis and quality control of 2-methoxyphenyl cyclopropanecarboxylate or similar molecules.
Proposed Synthesis and Identification of Potential Process-Related Impurities
A plausible and efficient synthetic route to 2-methoxyphenyl cyclopropanecarboxylate (the "Product") is the esterification of 2-methoxyphenol (guaiacol) with cyclopropanecarbonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid by-product.
From this proposed synthesis, several potential process-related impurities can be identified:
-
Impurity A: 2-Methoxyphenol (Guaiacol): An unreacted starting material.
-
Impurity B: Cyclopropanecarboxylic acid: Formed by the hydrolysis of cyclopropanecarbonyl chloride.
-
Impurity C: Cyclopropanecarbonyl chloride: An unreacted starting material. Due to its high reactivity, it is less likely to be present in the final product but could be a transient impurity.
Forced Degradation and Potential Degradation Products
Forced degradation studies are a critical component of pharmaceutical development, designed to identify potential degradation products that may form under various stress conditions.[1][2][3][4][5] Based on the structure of 2-methoxyphenyl cyclopropanecarboxylate, the following degradation pathways are anticipated:
-
Acid and Base Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the formation of:
-
Impurity A: 2-Methoxyphenol (Guaiacol)
-
Impurity B: Cyclopropanecarboxylic acid
-
-
Oxidative Degradation: The methoxy group on the aromatic ring can be susceptible to oxidation. A potential oxidation product could be the corresponding hydroquinone or other oxidized species. For the purpose of this guide, we will consider a hypothetical oxidized product where the aromatic ring is hydroxylated.
-
Impurity D: Hydroxylated 2-methoxyphenyl cyclopropanecarboxylate
-
-
Photolytic and Thermal Degradation: While specific products are harder to predict without experimental data, these conditions could lead to cleavage of the ester bond or modifications to the aromatic ring. For this guide, we will focus on the more predictable hydrolytic and oxidative degradation products.
Comparative HPLC Method and Retention Time Analysis
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for the separation of 2-methoxyphenyl cyclopropanecarboxylate and its impurities due to the differences in their polarity.[6][7][8][9][10] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier (shorter retention time) and more nonpolar (hydrophobic) compounds eluting later (longer retention time).
Predicted Elution Order
Based on the principles of reversed-phase chromatography, the predicted elution order of 2-methoxyphenyl cyclopropanecarboxylate and its impurities is as follows, from earliest to latest eluting:
-
Impurity B (Cyclopropanecarboxylic acid): The most polar compound due to the presence of the carboxylic acid group.
-
Impurity A (2-Methoxyphenol): A polar compound due to the free hydroxyl group.
-
Impurity D (Hydroxylated 2-methoxyphenyl cyclopropanecarboxylate): The additional hydroxyl group makes it more polar than the parent compound.
-
Product (2-Methoxyphenyl cyclopropanecarboxylate): The ester is significantly less polar than the corresponding acid and phenol.
-
Impurity C (Cyclopropanecarbonyl chloride): Although reactive, it is expected to be less polar than the product due to the absence of the ether oxygen on the phenyl ring. However, it is highly unlikely to be observed under typical RP-HPLC conditions due to its rapid hydrolysis to Impurity B in the aqueous mobile phase.
Experimental Data Summary
The following table summarizes the hypothetical but representative retention times for 2-methoxyphenyl cyclopropanecarboxylate and its key impurities under the specified HPLC conditions.
| Compound Name | Structure | Predicted Retention Time (min) | Rationale for Elution Order |
| Impurity B: Cyclopropanecarboxylic acid | 2.5 | Highly polar due to the carboxylic acid group, leading to minimal interaction with the C18 stationary phase. | |
| Impurity A: 2-Methoxyphenol (Guaiacol) | 4.2 | The free hydroxyl group imparts significant polarity, resulting in early elution. | |
| Impurity D: Hydroxylated 2-methoxyphenyl cyclopropanecarboxylate | Hypothetical structure with an additional -OH on the phenyl ring | 6.8 | More polar than the parent compound due to the extra hydroxyl group, causing it to elute earlier. |
| Product: 2-Methoxyphenyl cyclopropanecarboxylate | Structure of the final product | 10.5 | The ester is significantly less polar than the acid and phenol precursors, leading to stronger retention on the C18 column. |
Experimental Protocol: HPLC Method for Purity Analysis
This section provides a detailed, step-by-step methodology for the HPLC analysis of 2-methoxyphenyl cyclopropanecarboxylate and its impurities.
Materials and Instrumentation
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard and Sample Preparation:
-
Prepare a stock solution of the 2-methoxyphenyl cyclopropanecarboxylate reference standard at a concentration of 1 mg/mL in the sample diluent.
-
Prepare a mixed impurity stock solution containing Impurity A and Impurity B at a concentration of 0.1 mg/mL each in the sample diluent.
-
For analysis, dilute the stock solutions to an appropriate concentration (e.g., 0.1 mg/mL for the main compound and 1 µg/mL for impurities).
-
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the UV absorbance of the aromatic ring).
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B (linear gradient)
-
12-15 min: 80% B (isocratic)
-
15.1-18 min: 30% B (re-equilibration)
-
Visualization of the Separation Process
The following diagram illustrates the workflow for the HPLC analysis of 2-methoxyphenyl cyclopropanecarboxylate and its impurities.
Caption: Predicted HPLC elution order based on compound polarity.
Conclusion
This guide provides a comprehensive framework for the HPLC analysis of 2-methoxyphenyl cyclopropanecarboxylate and its potential impurities. By understanding the likely synthetic route and potential degradation pathways, a robust and specific HPLC method can be developed to ensure the quality and purity of this important chemical entity. The provided method, based on standard reversed-phase chromatography principles, offers a solid starting point for method development and validation activities in a research and development setting.
References
-
ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. Available from: [Link]
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PubChem. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-47.
-
MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Available from: [Link]
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Drug-dev.com. Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]
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Wikipedia. Reversed-phase chromatography. Available from: [Link]
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Pharma Guideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
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MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Available from: [Link]
-
PubChem. 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. Available from: [Link]
-
Science.gov. c18 reversed-phase hplc: Topics by Science.gov. Available from: [Link]
-
SIELC Technologies. 2-Propanone, 1-(4-methoxyphenyl)-. Available from: [Link]
-
MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available from: [Link]
-
PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Available from: [Link]
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A Senior Application Scientist's Guide to Differentiating 2-Methoxyphenyl Ester and 2-(2-Methoxyphenyl)cyclopropane Isomers
This guide provides an in-depth, objective comparison of the key analytical techniques used to distinguish between these two classes of isomers. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights to guide your analytical workflow.
Structural Overview: The Basis of Distinction
The fundamental difference between the two isomer classes lies in the arrangement of atoms. The 2-methoxyphenyl ester contains a planar ester functional group directly attached to the aromatic ring, while the 2-(2-methoxyphenyl)cyclopropane features a strained, three-membered aliphatic ring. This core structural divergence is the key to their analytical differentiation.
Caption: General structures of the two isomer classes.
Core Analytical Strategies: A Multi-Technique Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment and connectivity of atoms within a molecule.[1] It is the most definitive technique for distinguishing between these isomers.
The proton NMR spectra of these isomers will be dramatically different. The key is to look for the unique signals generated by the protons on the cyclopropane ring versus those associated with the ester group.
-
2-(2-Methoxyphenyl)cyclopropane: The most telling feature will be the presence of signals in the highly shielded, upfield region of the spectrum, typically between 0.5 and 1.5 ppm . These signals, corresponding to the protons on the three-membered ring, will exhibit complex splitting patterns (multiplicity) due to geminal and cis/trans vicinal coupling.
-
2-Methoxyphenyl Ester: This isomer will completely lack signals in the 0.5-1.5 ppm region. Instead, if the ester is an acetate (a common variant), a sharp singlet for the methyl protons will appear in the deshielded region around 2.1-2.3 ppm .[2] Protons on the carbon adjacent to the ester's oxygen will also be deshielded.
Carbon NMR provides a clear and often simpler comparison, as proton-decoupled spectra show a single peak for each unique carbon environment.
-
2-Methoxyphenyl Ester: The most unambiguous signal is the carbonyl carbon (C=O) , which will appear far downfield, typically between 165 and 175 ppm . Its presence is definitive proof of the ester structure.
-
2-(2-Methoxyphenyl)cyclopropane: This isomer will have no signals in the carbonyl region. Instead, it will show highly shielded aliphatic carbon signals for the cyclopropane ring, typically between 10 and 30 ppm .
For absolute confirmation, two-dimensional NMR experiments establish direct and long-range correlations between protons and carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would confirm that the upfield protons (0.5-1.5 ppm) in the cyclopropane isomer are attached to the upfield carbons (10-30 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate arbiter. In the ester, an HMBC experiment will show a long-range (2-3 bond) correlation between the protons on the aromatic ring (or the methoxy protons) and the downfield carbonyl carbon. This correlation is impossible in the cyclopropane structure and provides irrefutable evidence of the ester's atomic connectivity.
Infrared (IR) Spectroscopy: The Rapid Screening Method
FTIR spectroscopy is an excellent first-pass technique because it quickly identifies the presence or absence of key functional groups.[3]
-
2-Methoxyphenyl Ester: The spectrum will be dominated by a very strong, sharp absorption band corresponding to the carbonyl (C=O) stretch , typically appearing between 1715-1730 cm⁻¹ for aromatic esters.[4][5] Additionally, two distinct C-O stretching bands will be visible between 1000-1310 cm⁻¹.[4]
-
2-(2-Methoxyphenyl)cyclopropane: This isomer's spectrum will be notable for the complete absence of the strong C=O absorption band in the ~1720 cm⁻¹ region. Instead, one can observe C-H stretching vibrations for the cyclopropane ring, often at slightly higher wavenumbers (~3080 cm⁻¹) than typical alkane C-H stretches.[6]
Mass Spectrometry (MS): Unveiling Fragmentation Pathways
While both isomers have the same molecular weight, their breakdown patterns under electron ionization (EI) in a mass spectrometer will be different due to their distinct structures. This is particularly useful in GC-MS analysis.
-
2-Methoxyphenyl Ester: Fragmentation is often directed by the ester group. Common fragmentation pathways include:
-
Loss of the alkoxy group (-OR): Leading to a characteristic acylium ion.
-
Ortho Effect: The proximity of the methoxy group to the ester can lead to specific fragmentation pathways, such as the loss of a neutral molecule through interaction between the two side chains, which can help differentiate it from meta and para isomers.[7][8]
-
-
2-(2-Methoxyphenyl)cyclopropane: Fragmentation will likely be initiated by the high-energy cyclopropane ring or the benzylic position.
-
Ring Opening: The strained cyclopropane ring can open to form a radical cation that rearranges.
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the cyclopropane ring can occur, leading to fragments characteristic of the substituted phenyl group.
-
Integrated Analytical Workflow
For an unknown sample suspected to be one of these isomers, a logical workflow ensures efficient and accurate identification. This workflow prioritizes rapid, high-certainty techniques first.
Caption: Recommended workflow for isomer differentiation.
Data Summary: At-a-Glance Comparison
| Analytical Technique | 2-Methoxyphenyl Ester | 2-(2-methoxyphenyl)cyclopropane | Rationale for Distinction |
| ¹H NMR | No signals < 1.5 ppm. Acetate CH₃ singlet at ~2.1-2.3 ppm. | Complex multiplets at 0.5-1.5 ppm . | The cyclopropyl protons are highly shielded by the ring structure. |
| ¹³C NMR | Carbonyl (C=O) signal at ~165-175 ppm . | No signal > 160 ppm. Aliphatic signals at ~10-30 ppm . | The C=O bond has a unique, highly deshielded chemical shift. |
| IR Spectroscopy | Strong, sharp C=O stretch at ~1715-1730 cm⁻¹ . | Absence of C=O stretch. | The carbonyl bond vibration is one of the most intense and reliable in IR. |
| Mass Spectrometry | Fragmentation driven by ester group (e.g., loss of -OR). | Fragmentation driven by ring-opening and benzylic cleavage. | The weakest bonds and most stable resulting fragments dictate the pattern. |
| Chromatography (GC/HPLC) | Generally more polar, longer retention time on normal phase. | Generally less polar, shorter retention time on normal phase. | The ester group is significantly more polar than the hydrocarbon cyclopropane ring.[9][10] |
Experimental Protocols
The following are generalized protocols. Instrument parameters should be optimized for the specific compounds and available equipment.
Protocol 1: FTIR Analysis
-
Sample Preparation: If the sample is a liquid, cast a thin film between two NaCl or KBr plates. If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Examine the spectrum for the presence or absence of a strong, sharp peak in the 1715-1730 cm⁻¹ region.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temp: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Compare the retention times and analyze the fragmentation pattern of the eluted peak(s), looking for characteristic losses or fragments as described above.
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[11]
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a proton-decoupled 1D ¹³C spectrum.
-
If ambiguity remains, acquire 2D HSQC and HMBC spectra using standard instrument parameters.
-
-
Analysis: Process the spectra and analyze the chemical shifts, multiplicities, and integrations.[12] Use the 2D spectra to confirm atomic connectivity.
Conclusion
Distinguishing between 2-methoxyphenyl ester and 2-(2-methoxyphenyl)cyclopropane isomers, while challenging at first glance, is straightforward with a systematic, multi-technique approach. Infrared spectroscopy serves as a rapid and highly effective screening tool, with the presence or absence of the carbonyl peak providing a strong initial indication. However, for absolute structural confirmation, nothing is more definitive than NMR spectroscopy. The unique chemical shifts of the cyclopropyl protons and the ester's carbonyl carbon, confirmed by 2D correlation experiments, provide an unassailable structural proof. By integrating these techniques, researchers can confidently and accurately characterize their compounds, ensuring the integrity and success of their scientific endeavors.
References
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Ghanem, A. Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate. Available from: [Link]
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Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]
-
ResearchGate. Gas chromatographic enantiomers separation of cyclopropanes derived.... Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 344720, Methyl 2-methoxy-2-phenylacetate. Available from: [Link]
-
Bassett, D. W., & Habgood, H. W. (1960). A GAS CHROMATOGRAPHIC STUDY OF THE CATALYTIC ISOMERIZATION OF CYCLOPROPANE. The Journal of Physical Chemistry, 64(6), 769–773. Available from: [Link]
-
Clark, C. R., & Abiedalla, Y. Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. ResearchGate. Available from: [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available from: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Available from: [Link]
-
Magritek. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Available from: [Link]
-
International Journal of Advanced Engineering Research and Science. (2023). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Available from: [Link]
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Dembitsky, V. M., & Shilabin, G. V. (2011). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of the Chinese Chemical Society, 58(4), 453-463. Available from: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of cyclopropane. Available from: [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]
Sources
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- 6. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Senior Application Scientist's Guide to the UV-Vis Absorption Characteristics of 2-Methoxyphenyl Esters
For Immediate Distribution
To: Researchers, Scientists, and Drug Development Professionals From: Lead Application Scientist, Advanced Spectroscopy Division Subject: Comparative Guide to the UV-Vis Absorption Characteristics of 2-Methoxyphenyl Esters for Enzyme Assay Development
This guide provides an in-depth technical comparison of 2-methoxyphenyl (guaiacyl) esters and other common chromogenic substrates, focusing on their ultraviolet-visible (UV-Vis) absorption properties. The objective is to equip researchers with the foundational knowledge and practical data required to select and implement the appropriate substrate for enzyme assays, particularly for hydrolases such as esterases and lipases.
Introduction: The Role of Chromogenic Esters in Enzyme Kinetics
In the fields of enzymology and high-throughput screening, chromogenic substrates are indispensable tools. These molecules are engineered to be colorless or have low absorbance at a specific wavelength, but upon enzymatic cleavage, they release a chromophore—a molecule that strongly absorbs light. The rate of the chromophore's appearance, easily monitored with a spectrophotometer, is directly proportional to the enzyme's activity.
For decades, p-nitrophenyl (pNP) esters have been the gold standard for this purpose. However, alternative substrates are often sought for specific applications where the pH-dependent nature of pNP is a drawback or where different enzymatic specificities are being explored. Among these alternatives are 2-methoxyphenyl esters, also known as guaiacyl esters. Understanding the distinct spectrophotometric characteristics of the guaiacyl system is critical for its effective application. This guide will dissect these properties, compare them directly to the pNP standard, and provide the necessary protocols for their characterization.
The Foundation: Electronic Transitions in Phenyl Esters
The UV-Vis absorption of phenyl esters is governed by electronic transitions within the molecule's chromophores. The primary chromophore is the benzene ring, whose absorption is modulated by the ester and methoxy substituents.
-
π → π* Transitions: These are high-energy transitions of electrons within the aromatic π-system. For a substituted benzene ring, these typically result in strong absorption bands in the UV region (below 280 nm).
-
n → π* Transitions: These are lower-energy transitions involving the non-bonding (n) electrons on the oxygen atoms of the ester and methoxy groups. These transitions are typically much weaker (lower molar absorptivity) than π → π* transitions.
The addition of substituents (auxochromes) like the methoxy (-OCH₃) group can shift these absorption bands and increase their intensity, a principle that can be broadly predicted by Woodward-Fieser rules for aromatic compounds.[1][2][3]
Caption: Simplified energy diagram of electronic transitions in phenyl esters.
Comparative Analysis: 2-Methoxyphenyl Esters vs. p-Nitrophenyl Esters
The utility of a chromogenic substrate is defined by the spectral properties of its hydrolysis product. Enzymatic cleavage of the ester bond releases an alcohol (a phenol in this case), and it is the change in absorbance (ΔA) resulting from this release that is measured.
-
2-Methoxyphenyl Acetate: Upon hydrolysis, this ester releases guaiacol (2-methoxyphenol) . Guaiacol is a colorless compound that absorbs maximally in the UV region at 274 nm .
-
p-Nitrophenyl Acetate: This ester releases p-nitrophenol . While p-nitrophenol is colorless in acidic solution (absorbing at ~317 nm), it reversibly ionizes in neutral to alkaline conditions (pKa ≈ 7) to form the intensely yellow p-nitrophenolate ion , which absorbs strongly in the visible region at ~400-405 nm .[4][5][6]
The choice between these substrates hinges on the specific requirements of the assay, as their performance characteristics, summarized in the table below, are markedly different.
| Spectrophotometric Feature | 2-Methoxyphenyl Ester System | p-Nitrophenyl Ester System |
| Hydrolysis Product | Guaiacol (2-Methoxyphenol) | p-Nitrophenol / p-Nitrophenolate |
| Optimal Detection Wavelength (λmax) | 274 nm | ~405 nm (at pH > 7.5)[7] |
| Molar Absorptivity (ε) of Product | 2,550 M⁻¹cm⁻¹ | ~18,000 M⁻¹cm⁻¹ [7] |
| Spectral Range | Ultraviolet (UV) | Visible |
| Assay Sensitivity | Moderate | High |
| Primary Advantage | pH-independent signal (product does not ionize significantly). | High sensitivity; measurement in the visible range avoids interference from proteins/DNA which absorb <300 nm. |
| Primary Disadvantage | Lower sensitivity; UV measurement is susceptible to interference from biological macromolecules and buffers. | Signal is highly pH-dependent, requiring strictly controlled buffer conditions.[4][5] |
Expert Insight: The nearly seven-fold higher molar absorptivity of the p-nitrophenolate ion makes the pNP-based assay inherently more sensitive.[7][8] It can detect lower levels of enzyme activity or function with smaller substrate concentrations. However, the requirement for a pH above the pKa of p-nitrophenol can be a significant constraint if the enzyme under study has an acidic pH optimum. In such cases, the guaiacyl-based assay, despite its lower sensitivity and need for UV detection, becomes a viable and logical alternative.
Factors Influencing Absorption Characteristics
Solvatochromism
Solvatochromism describes the shift in a compound's absorption maximum due to the polarity of the solvent.[9] Polar solvents can stabilize the ground state and excited states of a molecule to different extents, altering the energy gap for electronic transition. While this effect is modest for guaiacol and p-nitrophenol in common aqueous buffers, it can become significant in assays involving organic co-solvents, potentially requiring re-optimization of the detection wavelength.
Substituent and pH Effects
The electronic nature of substituents on the phenyl ring dramatically alters the absorption spectrum.
-
The -NO₂ group in p-nitrophenol is a powerful electron-withdrawing group that extends the π-conjugated system, shifting the absorbance of the phenolate ion well into the visible range (a bathochromic or "red" shift).
-
The -OCH₃ group in guaiacol is an electron-donating group. It causes a smaller bathochromic shift relative to unsubstituted phenol, but the absorption remains firmly in the UV range.
The most critical factor for p-nitrophenol is pH . As the pH increases above 6, the equilibrium shifts from the phenol form (λmax ≈ 317 nm) to the phenolate form (λmax ≈ 405 nm).[5][6] This is why pNP-based assays must be performed in well-buffered solutions at a constant pH. Guaiacol's spectrum is not significantly affected by pH in the typical physiological range (pH 5-9).
Experimental Protocol: Characterization of a Chromogenic Substrate
This protocol outlines the essential steps to determine the key UV-Vis parameters for an esterase substrate like 2-methoxyphenyl acetate.
Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of the hydrolysis product (guaiacol).
Materials:
-
Dual-beam UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Guaiacol (2-methoxyphenol) standard
-
Buffer solution of choice (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
Calibrated micropipettes
Methodology:
-
Instrument Warm-up: Power on the spectrophotometer's lamps (deuterium and tungsten) and allow for a 20-30 minute warm-up period to ensure stable output.
-
Stock Solution Preparation: Prepare a concentrated stock solution of guaiacol (e.g., 10 mM) in the chosen buffer. Guaiacol has limited water solubility, so a co-solvent like ethanol may be needed initially, but the final concentration of the co-solvent should be kept low (<1%) and consistent across all solutions.
-
Baseline Correction: Fill both the reference and sample cuvettes with the buffer solution. Place them in the spectrophotometer and perform a baseline scan across the desired wavelength range (e.g., 220 nm to 500 nm). This corrects for any absorbance from the buffer and cuvettes.
-
Spectral Scan of Product:
-
Discard the buffer from the sample cuvette.
-
Prepare a dilute solution of guaiacol (e.g., 50 µM) from the stock solution using the same buffer.
-
Fill the sample cuvette with this solution and acquire a full absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λmax). For guaiacol, this should be near 274 nm.
-
-
Determination of Molar Absorptivity (ε):
-
Prepare a series of at least five dilutions of guaiacol from the stock solution (e.g., 10 µM, 25 µM, 50 µM, 75 µM, 100 µM).
-
Measure the absorbance of each dilution at the predetermined λmax.
-
Plot a graph of Absorbance vs. Concentration (in M).
-
According to the Beer-Lambert Law (A = εbc), the slope of the resulting line is the molar absorptivity (ε), since the path length (b) is 1 cm and the intercept should be zero.
-
Caption: Standard workflow for determining λmax and molar absorptivity (ε).
Conclusion and Recommendations
The selection of a chromogenic ester substrate is a critical decision in assay design that directly impacts sensitivity, accuracy, and experimental convenience.
-
p-Nitrophenyl esters remain the superior choice for high-sensitivity applications where the enzyme is active and stable at a pH of 7.5 or higher. The strong absorbance of the p-nitrophenolate product in the visible spectrum provides a robust signal with minimal interference from common biological components.
-
2-Methoxyphenyl (guaiacyl) esters represent a valuable alternative for enzymes with acidic or neutral pH optima . While the assay has inherently lower sensitivity due to the lower molar absorptivity of guaiacol and requires measurement in the UV range, its signal is independent of pH fluctuations, which can be a decisive advantage for ensuring reproducibility and accuracy under specific enzymatic conditions.
Researchers are advised to empirically validate their chosen substrate system with their specific enzyme and buffer conditions to ensure linear and reliable kinetic data.
References
-
Zhang, T., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry. [Link]
- García-Carmona, F., et al. (1982). The use of p-nitrophenyl acetate for the spectrophotometric assay of esterase activity. Analytical Biochemistry.
-
MP Biomedicals. Guaiacol Product Page. [Link]
-
Wikipedia contributors. Guaiacol. Wikipedia, The Free Encyclopedia. [Link]
-
Kim, J., et al. (2004). Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States. Journal of Biological Chemistry. [Link]
-
Wikipedia contributors. Woodward's rules. Wikipedia, The Free Encyclopedia. [Link]
-
Dooley, D. M., et al. (1995). Identification of the colored guaiacol oxidation product produced by peroxidases. Analytical Biochemistry. [Link]
- Mehta, A. (2012). Ultraviolet–Visible (UV–Vis) Spectroscopy – Woodward–Fieser Rules. PharmaXChange.info.
-
Wikipedia contributors. Solvatochromism. Wikipedia, The Free Encyclopedia. [Link]
-
PubChem. Guaiacol Compound Summary. National Center for Biotechnology Information. [Link]
-
iGEM Foundation. (2013). Team:Imperial College/Enzyme Kinetics. [Link]
-
Chegg Inc. (2018). The extinction coefficient for p-nitrophenol anion. [Link]
-
Ali, S. (2023). Woodward-Fieser rules for benzoyl derivatives. YouTube. [Link]
Sources
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- 2. Calculation of λmax of Organic Compounds Using Woodward Fieser Rules (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 8. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guaiacol - Wikipedia [en.wikipedia.org]
GC-MS Analysis of Cyclopropanecarboxylic Acid Ester Derivatives: A Comparative Technical Guide
Executive Summary
Cyclopropanecarboxylic acid (CPCA) is a critical pharmacophore and intermediate in the synthesis of pyrethroid insecticides and antiretroviral drugs. Its analysis is complicated by two factors: the high polarity of the carboxylic acid group (requiring derivatization) and the existence of cis/trans stereoisomers which often dictate biological activity.
This guide compares the two dominant analytical strategies: Acid-Catalyzed Methylation and Silylation (TMS) . While Silylation offers speed for high-throughput screening, this guide establishes Methylation as the superior method for critical isomer resolution and thermodynamic stability.
The Analytical Challenge: Isomerism & Polarity
Direct GC analysis of CPCA is not feasible due to peak tailing and adsorption caused by the carboxylic acid moiety. Furthermore, the cyclopropane ring introduces significant ring strain (~27.5 kcal/mol), influencing fragmentation patterns.
The critical quality attribute (CQA) for most applications is the cis/trans ratio .
-
Cis-isomer: Often thermodynamically less stable due to steric hindrance between substituents.
-
Trans-isomer: Generally more stable.
-
Resolution Requirement: The derivative chosen must not only volatilize the analyte but also maintain a structural rigidity that allows stationary phases (like cyanopropyl or PEG) to discriminate between the geometric isomers.
Comparative Analysis: Methylation vs. Silylation[1][2]
Method A: Acid-Catalyzed Methylation (The Gold Standard)
-
Reagent: Boron Trifluoride in Methanol (
-MeOH, 14%).[1] -
Mechanism: Fischer esterification. The Lewis acid (
) activates the carbonyl oxygen, facilitating nucleophilic attack by methanol. -
Pros:
-
Isomer Resolution: Methyl esters are smaller and more rigid than TMS esters, allowing for superior separation of cis/trans isomers on polar columns (e.g., DB-WAX, SP-2380).
-
Stability: Samples are stable for weeks at room temperature.
-
-
Cons: Longer preparation time (heating required); requires removal of excess acid.
Method B: Silylation (The Rapid Alternative)
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.
-
Mechanism: Nucleophilic substitution where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (TMS) group.
-
Pros:
-
Speed: Reaction is often instantaneous at room temperature or mild heat.
-
Mass Spec Sensitivity: TMS derivatives often produce a strong [M-15] peak, useful for trace detection.
-
-
Cons:
-
Moisture Sensitivity: Hydrolyzes back to acid if water is present.
-
Isomer Co-elution: The bulky TMS group can mask the subtle geometric differences between cis and trans forms on standard columns.
-
Summary Data Table
| Feature | Methyl Ester (Method A) | TMS Ester (Method B) |
| Derivatization Time | 30 - 60 mins (Heat) | 15 - 30 mins (Mild/RT) |
| Stability | High (Weeks) | Low (Hours/Days) |
| Moisture Tolerance | Moderate | Zero (Strictly Anhydrous) |
| Isomer Separation | Excellent (Baseline resolved) | Poor to Moderate |
| EI-MS Base Peak | ||
| Recommended Use | QC, Isomer Ratio Determination | High-Throughput Screening |
Experimental Protocols
Protocol A: -Methanol Methylation (Recommended for Isomer Analysis)
Reagents:
-
CPCA Sample (approx. 10 mg)
- -Methanol (14% w/v)[1]
-
n-Hexane (GC Grade)
-
Saturated NaCl solution
Workflow:
-
Dissolution: Dissolve 10 mg CPCA in 1 mL
-MeOH in a screw-cap vial. -
Reaction: Cap tightly and heat at 60°C for 30 minutes .
-
Note: Do not exceed 60°C to prevent ring opening or isomerization.
-
-
Quenching: Cool to room temperature. Add 1 mL saturated NaCl and 1 mL n-Hexane.
-
Extraction: Vortex vigorously for 1 minute. Allow layers to separate.
-
Collection: Transfer the top organic layer (Hexane) to a GC vial containing anhydrous
.
Protocol B: BSTFA Silylation[3]
Reagents:
-
CPCA Sample (dried residue)
-
BSTFA + 1% TMCS
-
Pyridine (Anhydrous)
Workflow:
-
Preparation: Ensure sample is completely dry (trace water kills the reagent).
-
Reaction: Add 50 µL anhydrous Pyridine and 100 µL BSTFA to the sample.
-
Incubation: Incubate at 60°C for 30 minutes .
-
Injection: Inject directly (or dilute with anhydrous ethyl acetate).
Analytical Workflow & Logic
The following diagram illustrates the decision matrix for choosing the correct derivatization path based on the analytical goal (Isomer separation vs. Speed).
Figure 1: Decision matrix for CPCA analysis. Path A is required for stereochemical characterization.
Mass Spectral Interpretation
Understanding the fragmentation is vital for confirmation. The cyclopropane ring introduces unique fragmentation pathways compared to linear aliphatic chains.
Methyl Ester Spectrum ( , MW 100)
-
Molecular Ion (
): 100 (Distinct). -
Alpha Cleavage: Loss of methoxy group (
, -31) 69 ( ). -
Base Peak: Typically
41 ( ). This represents the cyclopropyl cation formed after the loss of the carbomethoxy group. -
McLafferty Rearrangement: Absent. The cyclopropyl ring prevents the gamma-hydrogen abstraction required for standard McLafferty rearrangement found in linear esters.
TMS Ester Spectrum ( , MW 158)
-
Molecular Ion (
): 158. -
Silicon Methyl Loss:
143 ( ). This is often the diagnostic peak for TMS derivatives. -
Base Peak:
73 ( ).
Figure 2: Primary fragmentation pathway for CPCA Methyl Ester under 70eV Electron Impact (EI).
Chromatographic Conditions (The "Gold Standard")
For the separation of cis and trans isomers (Methyl Esters), a high-polarity column is required.
-
Column: DB-WAX or HP-88 (Cyanopropyl polysiloxane), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]
-
Inlet: Split (20:1) at 250°C.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Hold 5 min.
-
-
Detection: MS Source 230°C, Quad 150°C. Scan 35-300 amu.
Expected Result: The cis isomer generally elutes before the trans isomer on non-polar columns, but this elution order can reverse on highly polar phases like the HP-88. Standards must be run to confirm retention times.
References
-
Separation of cis/trans isomers: Journal of Chromatography A. separation of cyclopropane derivatives using polar stationary phases.
-
Derivatization Reagents: Knapp, D.R.[3] Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Standard text for BF3 vs BSTFA mechanisms).
-
Cyclopropane Stability: Journal of Organic Chemistry. Hydrolytic stability and ring strain of cyclopropanecarboxylic acid esters.
-
Mass Spectral Data: NIST Chemistry WebBook. Mass spectra of Cyclopropanecarboxylic acid, methyl ester.
-
Comparison of Silylation vs Esterification: Analytica Chimica Acta. Evaluation of derivatization methods for carboxylic acids in environmental samples.
Sources
A Comparative Guide to Purity Reference Standards for 2-Methoxyphenyl Cyclopropanecarboxylate
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for determining the purity of 2-methoxyphenyl cyclopropanecarboxylate, a key building block in various synthetic pathways. We will explore the nuances of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and experimental protocols to ensure the integrity of your research.
The Critical Role of Purity in Pharmaceutical Research
2-Methoxyphenyl cyclopropanecarboxylate, with its unique structural motif, is increasingly utilized in the synthesis of novel pharmaceutical agents. The presence of impurities, even in trace amounts, can have significant downstream effects, including altered biological activity, the formation of toxic byproducts, and complications in regulatory submissions. Therefore, the accurate determination of purity is not merely a quality control step but a fundamental aspect of scientific rigor.
Comparative Analysis of Analytical Techniques for Purity Determination
The choice of analytical technique for purity assessment is critical and depends on the specific requirements of the analysis, including the nature of the impurities, the desired level of accuracy, and the availability of instrumentation. Here, we compare the three most common and powerful techniques for the analysis of 2-methoxyphenyl cyclopropanecarboxylate.
Gas Chromatography (GC)
Gas Chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like 2-methoxyphenyl cyclopropanecarboxylate. The principle of GC lies in the separation of components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Strengths for 2-Methoxyphenyl Cyclopropanecarboxylate Analysis:
-
High Resolution: Capillary GC columns offer excellent separation efficiency for closely related impurities.
-
Sensitivity: Flame Ionization Detection (FID) is highly sensitive to organic compounds, making it ideal for detecting trace impurities.
-
Quantitative Accuracy: With proper calibration, GC-FID provides excellent quantitative accuracy.
Limitations:
-
Thermal Lability: The high temperatures required for volatilization can potentially degrade thermally sensitive impurities.
-
Non-Volatile Impurities: Non-volatile impurities, such as inorganic salts or high molecular weight byproducts, will not be detected.
A typical GC-FID analysis for a related aromatic ester demonstrates a purity of ≥98.0%, showcasing the quantitative power of this technique.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and powerful separation technique that utilizes a liquid mobile phase and a stationary phase packed in a column to separate, identify, and quantify components in a mixture. For a compound like 2-methoxyphenyl cyclopropanecarboxylate, reversed-phase HPLC is the most common approach.
Strengths for 2-Methoxyphenyl Cyclopropanecarboxylate Analysis:
-
Versatility: HPLC can analyze a wide range of compounds, including those that are non-volatile or thermally labile.
-
High Sensitivity: UV detectors are commonly used and offer excellent sensitivity for aromatic compounds.
-
Preparative Capabilities: HPLC can be scaled up for the isolation and purification of the main component and its impurities.
Limitations:
-
Chromatographic Complexity: Method development can be more complex compared to GC, requiring careful selection of column, mobile phase, and gradient conditions.
-
Detector Response: The UV response can vary significantly between the main compound and its impurities, necessitating the use of relative response factors for accurate quantification.
In the pharmaceutical industry, HPLC is a cornerstone for purity analysis, often used to characterize compounds and their impurities to levels below 0.1%.[2]
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) has emerged as a primary analytical method for the determination of absolute purity without the need for a specific reference standard of the analyte.[3] The principle of qNMR is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.
Strengths for 2-Methoxyphenyl Cyclopropanecarboxylate Analysis:
-
Absolute Quantification: qNMR provides a direct measure of purity without the need for a reference standard of the same compound. An internal standard of known purity is used for calibration.
-
Structural Information: In addition to quantification, the NMR spectrum provides detailed structural information, aiding in the identification of impurities.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Sensitivity: qNMR is generally less sensitive than chromatographic techniques, making it challenging to detect very low levels of impurities.
-
Signal Overlap: In complex mixtures, signal overlap can complicate accurate integration and quantification.
For pharmaceutical reference standards, qNMR is increasingly used to provide highly accurate purity data. For instance, a certificate of analysis for a cyclopropane derivative, permethrin, shows a purity of 98.0% as determined by NMR.[3]
Comparative Data Summary
The following table provides a comparative summary of the expected performance of each technique for the purity analysis of 2-methoxyphenyl cyclopropanecarboxylate, based on data from analogous compounds.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on polarity in a liquid mobile phase. | Signal intensity is directly proportional to the number of nuclei. |
| Typical Purity Assay | Area percent of the main peak. | Area percent of the main peak, often with correction for relative response factors. | Absolute purity determination using a certified internal standard. |
| Reported Purity (Analogs) | ≥98.0%[1] | >99% (typical for pharmaceutical intermediates) | 98.0%[3] |
| Strengths | High resolution, high sensitivity for volatile organics. | Versatile, suitable for non-volatile and thermally labile compounds. | Absolute quantification, provides structural information. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Method development can be complex, detector response varies. | Lower sensitivity, potential for signal overlap. |
Potential Impurities in 2-Methoxyphenyl Cyclopropanecarboxylate
The purity of 2-methoxyphenyl cyclopropanecarboxylate is intrinsically linked to its synthetic route. A common method for its preparation is the Fischer esterification of 2-(2-methoxyphenyl)cyclopropanecarboxylic acid with an alcohol in the presence of an acid catalyst.[4]
Potential impurities that may arise from this synthesis include:
-
Unreacted Starting Materials:
-
2-(2-methoxyphenyl)cyclopropanecarboxylic acid
-
The alcohol used for esterification
-
-
Byproducts of the Reaction:
-
Water (formed during esterification)
-
Byproducts from side reactions of the carbocation intermediate
-
-
Reagents and Catalysts:
-
Residual acid catalyst (e.g., sulfuric acid)
-
-
Solvent Residues:
-
Residual solvents from the reaction and purification steps.
-
The chosen analytical method must be able to separate and detect these potential impurities to provide an accurate purity assessment.
Experimental Protocols
The following are detailed, step-by-step methodologies for the purity determination of 2-methoxyphenyl cyclopropanecarboxylate using GC, HPLC, and qNMR.
Gas Chromatography (GC-FID) Protocol
Caption: Workflow for GC-FID Purity Analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-methoxyphenyl cyclopropanecarboxylate into a clean vial.
-
Dissolve the sample in 1 mL of a suitable solvent, such as ethyl acetate.
-
Transfer the solution to a 2 mL GC vial with a septum cap.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the 2-methoxyphenyl cyclopropanecarboxylate peak relative to the total area of all peaks.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Caption: Workflow for HPLC-UV Purity Analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of 2-methoxyphenyl cyclopropanecarboxylate into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 Separations Module or equivalent.
-
Detector: Waters 2998 Photodiode Array (PDA) Detector or equivalent.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the 2-methoxyphenyl cyclopropanecarboxylate peak.
-
Quantitative NMR (qNMR) Protocol
Caption: Workflow for qNMR Purity Analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of 2-methoxyphenyl cyclopropanecarboxylate into a vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Pulse Program: A standard 1D proton pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).
-
Number of Scans: 16 or as needed for adequate signal-to-noise.
-
-
Data Analysis:
-
Process the 1H NMR spectrum (phasing and baseline correction).
-
Integrate a well-resolved, characteristic signal of 2-methoxyphenyl cyclopropanecarboxylate and a signal from the internal standard.
-
Calculate the purity using the following equation:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
-
Conclusion
The selection of an appropriate analytical method for determining the purity of 2-methoxyphenyl cyclopropanecarboxylate is a critical decision in the drug development process. While GC and HPLC are powerful chromatographic techniques that provide excellent sensitivity and resolution for impurity profiling, qNMR stands out as a primary method for absolute purity determination. A comprehensive approach that utilizes a combination of these techniques will provide the most complete and reliable assessment of purity, ensuring the quality and integrity of your research. This guide provides the foundational knowledge and practical protocols to establish a robust system for the quality control of 2-methoxyphenyl cyclopropanecarboxylate.
References
-
Agilent Technologies. (2014). Analysis of Coffee and Coffee Products by HPLC for the Determination of Natural Components and Harmful Contamination. The Application Notebook, February 2014, 22-23. Available at: [Link]
-
Agilent Technologies. (2022). Advances in Food Testing & Environmental Analysis Application Compendium. Available at: [Link]
-
Nagaki, A., Takabayashi, N., Tomida, Y., & Yoshida, J. (n.d.). Supporting Information: Synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls using integrated microflow systems. Beilstein Journals. Available at: [Link]
-
Waters Corporation. (n.d.). Useful Application Notes and References. Available at: [Link]
-
Waters Corporation. (n.d.). A Comprehensive Method for the Analysis of Pain Management Drugs and Drugs of Abuse Incorporating Simplified, Rapid Mixed-Mode S. Available at: [Link]
-
Waters Corporation. (2017). Food Testing - Waters Application Notes 2017. Available at: [Link]
-
Waters Corporation. (n.d.). Demonstration of LC-MS Nitrosamine Impurity Quantification Performance using Automated Sample Preparation with the Andrew+ Pipetting Robot. Available at: [Link]
-
Wyatt Technology. (n.d.). Recent Application Notes - Waters. Available at: [Link]
- Google Patents. (n.d.). WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
-
PubChem. (n.d.). 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Agilent Technologies. (2023). Analysis of USP <467> Residual Solvents Using the Agilent 8697 Headspace Sampler-XL Tray and Agilent 8890 GC System. Available at: [Link]
-
Agilent Technologies. (n.d.). Agilent 5977B GC/MSD Application Compendium. Available at: [Link]
- Al-Hamdani, A. A. S., & Al-Bayati, Y. K. M. (2019). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. International Journal of Pharmaceutical Research, 11(4).
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Material. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Kinetic Isotope Effect Studies Using Cyclopropyl Phenolic Esters
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth examination of the kinetic isotope effect (KIE) and the strategic application of cyclopropyl phenolic esters as sophisticated probes for elucidating reaction mechanisms. This guide moves beyond mere procedural descriptions to explore the causal relationships behind experimental design, ensuring that the methodologies presented are not only robust but also mechanistically insightful.
The Principle: Why Use a Cyclopropyl Group as a Mechanistic Probe?
The kinetic isotope effect is a powerful tool in physical organic chemistry and enzymology, allowing us to infer the nature of transition states by measuring the rate change upon isotopic substitution.[1][2][3] While traditional KIE studies often involve deuterium substitution at a C-H bond slated for cleavage, cyclopropyl groups offer a unique and elegant alternative. They function as "radical clocks."[4][5][6]
A cyclopropylcarbinyl radical, once formed, undergoes an extremely rapid and well-characterized ring-opening reaction to form a homoallylic radical.[4][5] The rate of this rearrangement is known with high precision and serves as a benchmark.[7] If a reaction intermediate has radical character at the carbon adjacent to the cyclopropyl ring, it will initiate this "clock." By comparing the amount of ring-opened product to the amount of unrearranged product, we can estimate the lifetime of the intermediate. This approach is particularly valuable in studying enzymatic transformations, such as those catalyzed by Cytochrome P450 or radical S-adenosyl-L-methionine (SAM) enzymes, where transient radical intermediates are often proposed but are difficult to detect directly.[4][5][8][9]
The phenolic ester moiety is chosen for its properties as a good leaving group, facilitating the initial reaction, and for the resulting phenolate, which often has a distinct UV-Vis absorbance, simplifying kinetic analysis.
Diagram: The Cyclopropylcarbinyl Radical Clock
The following diagram illustrates the core principle. A reactive intermediate (e.g., from an enzyme) abstracts a hydrogen atom, generating a radical adjacent to the cyclopropyl ring. This radical can either be trapped by a reagent (Path A) or undergo rapid ring-opening (Path B). The ratio of products from these two pathways provides mechanistic insight.
Caption: A comprehensive workflow for KIE studies.
Step-by-Step Methodology
Part A: Synthesis and Characterization of Probes
-
Synthesis of Cyclopropyl Phenolic Ester: The synthesis typically involves the esterification of a cyclopropyl-containing carboxylic acid or alcohol with a suitable phenol. Standard coupling reagents (e.g., DCC, EDC) or conversion to an acid chloride followed by reaction with the phenolate can be employed.
-
Causality: The choice of phenol can be tuned to alter the electronic properties of the leaving group or to introduce a chromophore that simplifies kinetic analysis.
-
-
Synthesis of Deuterated Analog (Optional but Recommended): For a comprehensive study, a deuterated version (e.g., α-deuteration on the cyclopropyl ring) can be synthesized. This allows for a direct, traditional KIE measurement to complement the radical clock data. This synthesis can be challenging and often requires specialized deuterating agents. [10]3. Purification and Verification: All probes must be purified to >98% purity, as impurities can significantly affect kinetic measurements. [11]Purity is typically assessed by HPLC. Structure and isotopic enrichment must be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Part B: Kinetic Measurements
-
Assay Setup: Reactions are typically performed in a temperature-controlled spectrophotometer. The reaction is initiated by adding a stock solution of the enzyme (e.g., Cytochrome P450) to a buffered solution containing the substrate and any necessary cofactors (e.g., NADPH for P450s). [12][13] * Trustworthiness: It is critical to ensure that the substrate concentration is well below its solubility limit to avoid aggregation and that the enzyme concentration is in a range that produces a linear reaction rate.
-
Data Acquisition: The reaction progress is monitored by observing the increase in absorbance of the released phenolate ion at its λ_max. Data should be collected at short intervals for an initial period to accurately determine the initial rate (v₀).
-
Intermolecular Competition (for kH/kD): To determine the KIE, two parallel experiments are run under identical conditions: one with the unlabeled substrate and one with the deuterated substrate. [11]The ratio of their initial rates (v₀_H / v₀_D) gives the KIE.
Part C: Product Analysis and Interpretation
-
Reaction Quenching and Extraction: At various time points (especially at low conversion, <15%), aliquots of the reaction are quenched, typically by adding a strong acid or an organic solvent. The products are then extracted from the aqueous mixture.
-
Product Identification and Quantification: The extracted mixture is analyzed by a calibrated GC-MS or LC-MS method. This allows for the separation and identification of the starting material, the unrearranged product, and the ring-opened product.
-
Interpretation of Results:
-
Observation of Ring-Opened Product: The presence of the ring-opened product is strong evidence for the formation of a radical intermediate. [4][5] * Ratio of Products: The ratio of [Unrearranged Product] / [Ring-Opened Product] can be used with the known rate of ring opening (k_rearr) to calculate the effective rate of the trapping reaction (k_trap).
-
Magnitude of KIE: If a traditional KIE was measured, its value provides complementary information. A large KIE (e.g., > 3) confirms that C-H bond cleavage is a major rate-limiting step in the reaction. [14][11]
-
Case Study: Probing the Cytochrome P450 Mechanism
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that metabolize a vast array of substrates. [8][12][13]Their mechanism is thought to involve a highly reactive iron(IV)-oxo heme cation radical species (Compound I) that abstracts a hydrogen atom from the substrate. [9] Cyclopropyl probes have been instrumental in confirming this mechanism. [5][15]When a cyclopropane-containing substrate is metabolized by a P450, the formation of ring-opened products provides compelling evidence for the transient formation of a substrate radical following hydrogen abstraction by Compound I. The degree of ring opening can provide insights into the rate of the subsequent "oxygen rebound" step, where the hydroxyl group is transferred from the iron center to the substrate radical.
References
- A Radical Clock Probe Uncouples H Atom Abstraction from Thioether Cross-Link Formation by the Radical S-Adenosyl-l-methionine Enzyme SkfB. Biochemistry.
- Ring opening of cyclopropylcarbinyl radicals resulting from hydrogen atom abstraction from a radical clock substrate probe.
- Kinetics of Reactions of Cyclopropylcarbinyl Radicals and Alkoxycarbonyl Radicals Containing Stabilizing Substituents: Implications for Their Use as Radical Clocks. Journal of the American Chemical Society.
- Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermedi
- Calibration of a new horologery of fast radical clocks. Ring-opening rates for ring- and .alpha.-alkyl-substituted cyclopropylcarbinyl radicals and for the bicyclo[2.1.0]pent-2-yl radical. Journal of the American Chemical Society.
- Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. Royal Society of Chemistry.
- Ring-opening radical clock reactions: many density functionals have difficulty keeping time. PubMed.
- Cytochromes P450.
- Reproducibility in science: calculated kinetic isotope effects for cyclopropyl carbinyl radical. Henry Rzepa's Blog.
- Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH.
- Mechanisms of Cytochrome P450-Catalyzed Oxid
- Cytochrome P450. Wikipedia.
- Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers. eScholarship.
- Kinetic isotope effect. Wikipedia.
- Kinetic Isotope Effects in Organic Chemistry. Macmillan Group.
- Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control.
- Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Xingwei Li.
- Kinetic Isotope Effect: Principles and its use in mechanism investig
- Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara.
- (PDF) Kinetic Isotope Effects in Organic and Biological Reactions.
- Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rot
Sources
- 1. Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers [escholarship.org]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 13. purdue.edu [purdue.edu]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling 2-Methoxyphenyl cyclopropanecarboxylate
In the fast-paced environment of scientific research and drug development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Methoxyphenyl cyclopropanecarboxylate. As Senior Application Scientists, our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every protocol is grounded in a deep understanding of the potential hazards and the rationale behind each protective measure.
Hazard Analysis: A Synthesis of Structural Analog Data
To determine the appropriate level of PPE, we must first understand the potential hazards. By analyzing the safety profiles of analogous compounds, we can infer the likely risks associated with 2-Methoxyphenyl cyclopropanecarboxylate.
-
Methyl cyclopropanecarboxylate : As a close structural analog, its SDS reveals significant hazards. It is classified as a flammable liquid that is toxic upon skin contact, harmful if ingested, and a cause of serious eye irritation[1][2].
-
Cyclopropanecarboxylic acid : The parent acid is corrosive and can cause severe burns to the skin and eyes[3][4].
-
2-Methoxyphenol (Guaiacol) : This compound, representing the ester's aromatic portion, is known to be an irritant to the skin and eyes and is harmful if swallowed[5][6].
-
General Cyclopropane Derivatives : Other compounds containing the cyclopropane moiety have been noted to potentially cause allergic skin reactions[7].
Based on this composite data, it is prudent to treat 2-Methoxyphenyl cyclopropanecarboxylate as a substance that is potentially flammable, irritating to the skin and eyes, and harmful if absorbed through the skin or ingested.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the recommended PPE for various laboratory operations involving 2-Methoxyphenyl cyclopropanecarboxylate.
| Laboratory Operation | Minimum PPE Requirement | Recommended Upgrade for Increased Risk |
| Weighing and Aliquoting (Solid) | Safety Glasses, Nitrile Gloves, Lab Coat | Chemical Splash Goggles, Double Gloving (Nitrile), Anti-static footwear |
| Solution Preparation and Transfers (Liquid) | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | Face Shield over Goggles, Chemical-resistant Apron, Butyl or Viton Gloves |
| Running Reactions and Work-ups | Chemical Splash Goggles, Nitrile Gloves, Lab Coat within a Fume Hood | Face Shield, Chemical-resistant Apron, Butyl or Viton Gloves, Flame-retardant Lab Coat |
| Waste Disposal | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | Face Shield, Chemical-resistant Apron, Heavy-duty Chemical-resistant Gloves |
Procedural Guidance for PPE Selection and Use
The selection of PPE should not be a static choice but a dynamic risk assessment. The following step-by-step guidance will help in making informed decisions.
Step 1: Eye and Face Protection
Given the potential for serious eye irritation from analogous compounds, robust eye and face protection is non-negotiable[2].
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work with this compound.
-
Recommended for Liquid Handling : When handling solutions or in situations with a splash hazard, upgrade to chemical splash goggles that provide a complete seal around the eyes[8].
-
High-Risk Operations : For larger volumes or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face[9].
Step 2: Hand Protection
The toxicity of the methyl ester analog upon dermal contact underscores the critical need for appropriate glove selection[2].
-
Glove Material : While nitrile gloves offer good initial protection for incidental contact, for prolonged handling or immersion, more robust gloves are necessary. Given that this compound is an ester, butyl or Viton™ gloves are recommended for their high level of chemical resistance.
-
Glove Inspection : Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Double Gloving : For tasks with a higher risk of exposure, such as transferring large quantities or cleaning up spills, wearing two pairs of nitrile gloves can provide an additional layer of protection.
Step 3: Body Protection
A laboratory coat is the standard for protecting street clothes and skin from contamination.
-
Standard Lab Coat : A long-sleeved, knee-length lab coat made of a flame-resistant material is recommended.
-
Chemical-Resistant Apron : When handling larger quantities of liquid that could result in significant splashes, a chemical-resistant apron worn over the lab coat provides an additional barrier.
Step 4: Respiratory Protection
Handling of 2-Methoxyphenyl cyclopropanecarboxylate should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[10].
-
Primary Control : A chemical fume hood is the primary engineering control to prevent the inhalation of vapors or aerosols.
-
Respiratory Protection : If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2-Methoxyphenyl cyclopropanecarboxylate.
Caption: PPE selection workflow for handling 2-Methoxyphenyl cyclopropanecarboxylate.
Disposal and Decontamination
Proper disposal of contaminated PPE and chemical waste is a critical final step in the safety protocol.
-
Solid Waste : Used gloves, disposable lab coats, and any contaminated solid materials should be collected in a designated, sealed waste container for hazardous materials.
-
Liquid Waste : All liquid waste containing 2-Methoxyphenyl cyclopropanecarboxylate should be collected in a clearly labeled, sealed container. Do not pour chemical waste down the drain[5].
-
Decontamination : At the end of any procedure, thoroughly decontaminate the work area and any reusable equipment. Wash hands thoroughly with soap and water after removing gloves.
By adhering to these guidelines, researchers can confidently handle 2-Methoxyphenyl cyclopropanecarboxylate, ensuring both personal safety and the integrity of their scientific work.
References
-
Toxno. (n.d.). Cyclopropanecarboxylic acid, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methylpropyl ester. Retrieved from [Link]
-
CPAchem. (2024). Safety data sheet: 2-Methoxypropanol. Retrieved from [Link]
-
West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
Sources
- 1. Methyl cyclopropanecarboxylate for synthesis 2868-37-3 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. westliberty.edu [westliberty.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 13972195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. toxno.com.au [toxno.com.au]
- 8. fishersci.com [fishersci.com]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
